Strontium selenide
Description
Properties
IUPAC Name |
selanylidenestrontium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se.Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNOMMSIZHKPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Sr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SeSr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315-07-7 | |
| Record name | Strontium selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strontium selenide (SrSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Atomic Architecture: A Technical Guide to Strontium Selenide Crystal Structure Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of strontium selenide (B1212193) (SrSe), a compound of interest for researchers, scientists, and professionals in drug development due to its semiconducting and photoluminescent properties. This document details the crystallographic parameters of SrSe, outlines the experimental protocols for its structural determination, and presents key data in a clear, comparative format.
Core Crystal Structure Properties of Strontium Selenide
This compound, under standard conditions, crystallizes in a face-centered cubic (FCC) lattice, adopting the rock-salt (NaCl) crystal structure. This structure is characterized by a repeating three-dimensional arrangement of strontium cations (Sr²⁺) and selenide anions (Se²⁻). A high-pressure-induced phase transition to a cesium chloride (CsCl) type structure has also been reported.
A summary of the key crystallographic data for the primary rock-salt phase of this compound is presented below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [1] |
| Lattice Type | Face-Centered (FCC) | [2] |
| Space Group | Fm-3m (No. 225) | [2] |
| Lattice Parameter (a) | 6.23 Å | [2] |
| Formula Units per Unit Cell (Z) | 4 | |
| Coordination Number | 6:6 (Sr²⁺:Se²⁻) |
Atomic Coordinates and Bonding
In the rock-salt structure of this compound, the atoms occupy specific positions within the unit cell, defined by fractional coordinates.
| Atom | Wyckoff Position | x | y | z |
| Sr²⁺ | 4a | 0 | 0 | 0 |
| Se²⁻ | 4b | 0.5 | 0.5 | 0.5 |
The primary bonding within the crystal is ionic. The key bond lengths and angles are tabulated below.
| Parameter | Value |
| Sr-Se Bond Length | 3.115 Å |
| Se-Sr-Se Bond Angle | 90°, 180° |
| Sr-Se-Sr Bond Angle | 90°, 180° |
Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis
The determination of the crystal structure of this compound is typically achieved through powder X-ray diffraction (XRD). This non-destructive technique provides detailed information about the crystallographic structure, phase purity, and lattice parameters of a crystalline solid.
Sample Preparation
-
Grinding: A small amount of high-purity this compound powder is gently ground in an agate mortar and pestle to achieve a fine, homogeneous powder with a particle size typically in the range of 1-10 micrometers. This ensures a random orientation of the crystallites.
-
Mounting: The finely ground powder is then carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate diffraction data.
Data Collection
-
Instrument Setup: A powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used. The instrument is calibrated using a standard reference material, such as silicon (Si) powder.
-
Scan Parameters: The XRD pattern is collected over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The sample is typically rotated during the measurement to improve the averaging over all crystallite orientations.
Data Analysis
-
Phase Identification: The experimental XRD pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the phase of this compound.
-
Lattice Parameter Refinement: The precise lattice parameters are determined from the positions of the diffraction peaks using software packages that employ least-squares refinement methods.
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is performed. This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.
Visualizing Structural Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Theoretical Investigation of Strontium Selenide (SrSe) Properties: A Technical Guide
Abstract: Strontium selenide (B1212193) (SrSe), an alkaline earth metal chalcogenide, has garnered significant interest for its potential applications in optoelectronic devices and as a subject of study under high-pressure conditions. Theoretical calculations, predominantly based on Density Functional Theory (DFT), serve as a powerful tool to predict and understand its fundamental properties before experimental synthesis and characterization. This guide provides an in-depth overview of the theoretically calculated structural, electronic, and mechanical properties of SrSe, summarizes key quantitative data, and outlines the computational methodologies employed in these theoretical investigations.
Computational Methodology: First-Principles Calculations
The theoretical data presented for Strontium Selenide are primarily derived from ab initio (first-principles) calculations, which rely on the principles of quantum mechanics to model materials from the ground up without empirical parameters.
Detailed Methodologies:
-
Density Functional Theory (DFT): This is the most common theoretical framework used for solid-state calculations.[1][2] DFT simplifies the complex many-body problem of interacting electrons into a more manageable one by focusing on the electron density.[1] Modern DFT simulation software can compute a wide array of properties, including structural, electronic, optical, elastic, and thermodynamic characteristics.[2]
-
Approximations for Exchange-Correlation Functional: Since the exact form of the exchange-correlation functional in DFT is unknown, approximations are necessary. Commonly used approximations in the study of SrSe include:
-
Local Density Approximation (LDA): A simpler functional that is often a starting point for calculations.
-
Generalized Gradient Approximation (GGA): An improvement over LDA that considers the gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE) formulation of GGA is frequently used for SrSe.[3]
-
-
Computational Approaches:
-
Plane-Wave Pseudopotential (PW-PP) Method: This approach simplifies the calculation by replacing the strong Coulomb potential of the nucleus and the core electrons with a weaker, more computationally manageable pseudopotential. The valence electron wavefunctions are then expanded in a set of plane waves.
-
Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) Method: This is one of the most accurate methods for performing electronic structure calculations in crystalline solids. It divides the unit cell into atomic spheres and an interstitial region, using different basis sets in each, without making approximations to the shape of the potential.
-
-
Band Gap Correction: Standard DFT functionals like GGA are known to underestimate the band gap of semiconductors.[1] To obtain more accurate electronic properties, advanced methods are sometimes employed:
-
GW Approximation: This many-body perturbation theory approach provides more reliable band gap values compared to standard DFT.
-
The general workflow for these theoretical calculations is depicted below.
Structural Properties
At ambient conditions, this compound crystallizes in the rock-salt (NaCl) structure, also known as the B1 phase.[4] Under the application of high pressure, it undergoes a structural phase transition to the Cesium Chloride (CsCl) or B2 structure.[5] This transformation is a key characteristic of many alkaline-earth chalcogenides. Theoretical calculations have successfully predicted this phase transition, with results that are in good agreement with experimental observations.
The calculated lattice parameters and transition pressures are summarized in the table below.
| Property | Phase | Theoretical Value | Experimental Value |
| Lattice Constant (a) | B1 (NaCl) | 6.24 Å[3], 6.251 Å[6] | 6.23 Å[3] |
| B2 (CsCl) | 3.676 Å[6] | - | |
| Phase Transition Pressure (Pt) | B1 → B2 | 13.6 GPa, 16 GPa | 12.5 - 17.5 GPa |
Electronic Properties
Theoretical studies consistently show that SrSe is a semiconductor. A key point of investigation is the nature of its band gap—whether it is direct or indirect. In a direct band gap semiconductor, the top of the valence band and the bottom of the conduction band occur at the same momentum vector (k-vector), allowing for efficient light emission.[7] In an indirect band gap material, they occur at different k-vectors, requiring the involvement of a phonon (a lattice vibration) to conserve momentum during an electronic transition.[7]
Most theoretical calculations predict that SrSe has an indirect band gap at ambient pressure, with the valence band maximum (VBM) typically at the Γ point and the conduction band minimum (CBM) at the X point of the Brillouin zone. Under high pressure, the band gap narrows, and calculations predict that SrSe will transition to a metallic state at pressures exceeding 46 GPa.
The table below compares various calculated and experimentally determined band gap values for SrSe. The variation in theoretical values often stems from the different DFT functionals and computational methods used.
| Band Gap Type | Theoretical Value (eV) | Experimental Value (eV) |
| Indirect (Γ-X) | 2.21 eV (GGA) | 3.81 eV, 4.53 eV[8] |
| Direct (Γ-Γ) | - | 4.47 eV, 5.19 eV[8] |
Mechanical Properties
The response of a crystal to external forces is described by its elastic constants.[9] For a cubic crystal system like SrSe, there are three independent elastic constants: C11, C12, and C44. These constants can be calculated from first principles by applying small strains to the crystal lattice and calculating the resulting stress. From these fundamental constants, important mechanical properties like the Bulk modulus (K), Shear modulus (G), and Young's modulus (E) can be derived.[10][11]
-
Bulk Modulus (K): Resistance to uniform compression.[12]
-
Shear Modulus (G): Resistance to shape change at a constant volume.[10]
-
Young's Modulus (E): Stiffness or resistance to elastic deformation under tensile or compressive stress.[11]
Below is a summary of theoretically calculated elastic properties for SrSe in its stable B1 phase.
| Property | Unit | Calculated Value |
| C11 | GPa | 78.4 |
| C12 | GPa | 12.8 |
| C44 | GPa | 13.9 |
| Bulk Modulus (K) | GPa | 34.67 |
| Shear Modulus (G) | GPa | 29.8 |
| Young's Modulus (E) | GPa | 70.3 |
Optical and Thermoelectric Properties
Optical Properties: The interaction of SrSe with light can be predicted by calculating its frequency-dependent complex dielectric function (ε(ω)). From this, other important optical parameters such as the refractive index (n), extinction coefficient (k), absorption coefficient (α), and reflectivity (R) can be determined.[13][14] The static refractive index, n(0), is related to the static dielectric constant, ε1(0), by n = √ε1.[15] Theoretical calculations provide a static refractive index of approximately 2.12 for SrSe.
Thermoelectric Properties: Thermoelectric materials can convert heat into electricity and vice versa. Their efficiency is characterized by the dimensionless figure of merit (ZT), defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[8][16][17] First-principles calculations combined with Boltzmann transport theory can predict these coefficients to assess a material's potential for thermoelectric applications. While detailed thermoelectric data for SrSe is sparse, theoretical studies on related strontium chalcogenides like SrS suggest that these materials could have potential for p-type thermoelectric applications.
Conclusion
Theoretical calculations based on Density Functional Theory provide a robust framework for predicting the fundamental properties of this compound. There is a strong consensus from these calculations that SrSe is an indirect band gap semiconductor at ambient conditions and undergoes a pressure-induced phase transition from the B1 (NaCl) to the B2 (CsCl) structure, findings that align well with available experimental data. Calculated structural and mechanical properties provide valuable benchmarks for material performance. While standard DFT methods underestimate the band gap, the qualitative features of the electronic structure are consistently reproduced. Future theoretical work employing more advanced computational techniques will continue to refine our understanding of SrSe's properties, guiding experimental efforts in harnessing its potential for technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct and indirect band gaps - Wikipedia [en.wikipedia.org]
- 8. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]
- 9. bssm.org [bssm.org]
- 10. diecasting-mould.com [diecasting-mould.com]
- 11. dewesoft.com [dewesoft.com]
- 12. Bulk modulus - Wikipedia [en.wikipedia.org]
- 13. Calculation of optical properties — Siesta Documentation [docs.siesta-project.org]
- 14. youtube.com [youtube.com]
- 15. The dielectric constant and the refractive index [doitpoms.ac.uk]
- 16. linseis.com [linseis.com]
- 17. 6.2. Thermoelectric properties of materials — NanoDCAL 3.0.0 documentation [docs.nanoacademic.com]
High-Pressure Phase Transition of Strontium Selenide (SrSe): A Technical Guide
Abstract
Strontium Selenide (SrSe), an alkaline earth chalcogenide, undergoes a structural phase transition under the application of high pressure. This technical guide provides a comprehensive overview of this phenomenon, targeting researchers, scientists, and professionals in materials science and drug development. The guide synthesizes available theoretical data on the transition, outlines the experimental methodologies used to investigate such transitions, and presents the information in a clear, structured format for easy reference and comparison. Due to a scarcity of specific experimental data for SrSe, this guide focuses on theoretical predictions and provides generalized experimental protocols based on studies of analogous materials.
Introduction
The study of materials under extreme conditions, such as high pressure, is crucial for understanding their fundamental properties and for the discovery of new phases with novel characteristics. This compound (SrSe) is a semiconductor with the rock-salt (B1) crystal structure at ambient conditions. Like many other AX compounds, it is predicted to undergo a phase transition to a more densely packed structure at high pressure. This transition involves a change in the coordination number and can significantly alter the electronic and optical properties of the material. Understanding this high-pressure behavior is essential for the design of new materials for various technological applications.
The B1 to B2 Phase Transition in SrSe
At ambient pressure, this compound crystallizes in the rock-salt (NaCl or B1) structure, which is a face-centered cubic lattice with a six-fold coordination. Theoretical calculations predict that upon the application of sufficient pressure, SrSe will transform into the cesium chloride (CsCl or B2) structure.[1] The B2 structure is a simple cubic lattice with an eight-fold coordination, representing a more compact atomic arrangement.
This pressure-induced structural transformation is a first-order phase transition, characterized by a discontinuous change in volume. The transition is driven by the energetic favorability of the higher-coordination B2 structure at elevated pressures.
Theoretical Predictions
The primary data available for the high-pressure phase transition of SrSe comes from ab-initio theoretical calculations, particularly those employing density functional theory (DFT). These computational studies provide valuable insights into the energetics of the different crystal structures as a function of pressure.
Static calculations, which do not account for lattice vibrations, predict the B1 to B2 transition to occur at a specific pressure. It is important to note that the inclusion of zero-point vibrational energy in these calculations tends to lower the predicted transition pressure.[1]
Quantitative Data
The following table summarizes the key quantitative data for the high-pressure phase transition of SrSe based on theoretical calculations.
| Property | B1 (NaCl) Phase | B2 (CsCl) Phase | Notes |
| Crystal Structure | Rock-Salt | Cesium Chloride | Six-fold vs. eight-fold coordination. |
| Space Group | Fm-3m | Pm-3m | - |
| Transition Pressure (P_t) | - | 13.6 GPa | Theoretical value from static calculations.[1] |
| Bulk Modulus (K_0) | Data not available | Data not available | Experimental values for SrSe are not readily available in the literature. |
| Pressure Derivative (K'_0) | Data not available | Data not available | - |
| Lattice Parameter (a_0) | Data not available | Data not available | Experimental values under pressure are not readily available. |
Note: The lack of specific experimental values for the bulk modulus and lattice parameters of SrSe under pressure in the available literature highlights the need for further experimental investigation to validate theoretical models.
Experimental Protocols
While specific experimental reports on the high-pressure phase transition of SrSe are limited, the general methodology for investigating such phenomena is well-established. The following protocol describes a typical high-pressure X-ray diffraction experiment using a diamond anvil cell (DAC), a standard technique for studying material structures at extreme pressures.
High-Pressure X-ray Diffraction (HP-XRD)
Objective: To determine the crystal structure of SrSe as a function of pressure and identify the phase transition pressure.
Apparatus:
-
Diamond Anvil Cell (DAC)
-
SrSe powder sample
-
Pressure transmitting medium (e.g., silicone oil, or a mixture of methanol (B129727) and ethanol)
-
Ruby microspheres (for pressure calibration)
-
Synchrotron X-ray source and detector
Procedure:
-
Sample Loading: A small amount of fine SrSe powder is placed in a gasket, which is a thin metal foil pre-indented between the two diamond anvils of the DAC. A few ruby microspheres are also placed in the sample chamber for in-situ pressure measurement.
-
Pressure Medium: The sample chamber is filled with a pressure-transmitting medium to ensure hydrostatic or quasi-hydrostatic pressure conditions.
-
Pressure Application: The pressure is gradually increased by turning the screws of the DAC, which forces the diamond anvils together.
-
Pressure Measurement: The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby microspheres. The shift in the R1 fluorescence line of ruby is calibrated against pressure.
-
X-ray Diffraction: The DAC is mounted on a goniometer at a synchrotron beamline. A monochromatic X-ray beam is focused on the SrSe sample. The diffracted X-rays are collected by a two-dimensional detector.
-
Data Analysis: The collected diffraction patterns are integrated to obtain one-dimensional intensity versus 2θ plots. The positions and intensities of the diffraction peaks are used to identify the crystal structure and determine the lattice parameters at each pressure point.
-
Phase Transition Determination: The experiment is repeated at various increasing and decreasing pressures. The phase transition is identified by the appearance of new diffraction peaks corresponding to the B2 phase and the disappearance of the B1 phase peaks. The pressure at which both phases coexist is the transition pressure.
-
Equation of State: The pressure-volume data obtained for each phase can be fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus and its pressure derivative.
Visualizations
Signaling Pathways and Logical Relationships
Caption: B1 to B2 phase transition in SrSe under pressure.
Experimental Workflow
Caption: High-pressure X-ray diffraction workflow.
Conclusion and Future Outlook
The high-pressure phase transition of this compound from the B1 to the B2 crystal structure is a theoretically predicted phenomenon that aligns with the general behavior of alkaline earth chalcogenides. Current understanding relies heavily on computational studies, which place the transition pressure at approximately 13.6 GPa. While these theoretical frameworks provide a strong foundation, there is a clear and pressing need for experimental validation.
Future research should prioritize high-pressure X-ray diffraction experiments on SrSe to definitively determine the transition pressure, map the pressure-volume relationship for both phases, and calculate the equation of state parameters. Such experimental data would not only confirm theoretical predictions but also provide the crucial quantitative information needed to fully characterize the high-pressure behavior of SrSe and unlock its potential for novel applications.
References
An In-depth Technical Guide to the Optical Properties of Strontium Selenide Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium selenide (B1212193) (SrSe), a member of the alkaline earth chalcogenide family, is a semiconductor material that has garnered interest for its potential applications in various optoelectronic devices. Its properties make it a candidate for use in areas that may be relevant to advanced sensing and imaging technologies. This technical guide provides a comprehensive overview of the known optical properties of strontium selenide thin films, detailing the experimental and theoretical approaches used to characterize this material. Given the relative scarcity of extensive experimental data on SrSe compared to other selenide compounds, this guide also incorporates information from theoretical studies and draws comparisons with related materials to provide a broader context.
Core Optical Properties of this compound Thin Films
The interaction of this compound thin films with light is described by several key optical constants. These parameters are crucial for the design and modeling of any optoelectronic device.
Band Gap Energy
The band gap is a fundamental property of a semiconductor, determining the wavelengths of light it can absorb and emit. This compound possesses an indirect band gap. Experimental studies on SrSe thin films grown by molecular beam epitaxy (MBE) have determined the temperature dependence of this indirect band gap[1].
| Temperature (K) | Indirect Band Gap (eV)[1] |
| 16 | ~3.81 |
| 100 | ~3.78 |
| 200 | ~3.72 |
| 300 | ~3.66 |
At low temperatures, the absorption spectrum follows a trend expected for a forbidden indirect gap[1]. As the temperature increases, the absorption edge is well-described by the Urbach rule[1].
Refractive Index, Extinction Coefficient, and Absorption Coefficient
The refractive index (n) and extinction coefficient (k) are the real and imaginary parts of the complex refractive index, respectively. They describe how light propagates through and is absorbed by the material. The absorption coefficient (α) is directly related to the extinction coefficient and quantifies the extent of light absorption at a specific wavelength.
Dielectric Constant
The dielectric constant (ε) is a measure of a material's ability to store electrical energy in an electric field and is closely related to the refractive index. Similar to the refractive index and extinction coefficient, there is a lack of specific experimental data for the dielectric constant of SrSe thin films. Theoretical calculations based on DFT are the primary source of information for this property[1].
Deposition Techniques for this compound Thin Films
The optical properties of thin films are highly dependent on the deposition method and its parameters. Several techniques can be employed to fabricate SrSe thin films.
Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique where a source material is heated in a vacuum chamber until it evaporates and condenses onto a substrate to form a thin film[7][8].
Key Parameters:
-
Source Material: High-purity SrSe powder or granules.
-
Substrate: Materials like BaF₂, glass, or silicon.
-
Substrate Temperature: Influences crystallinity and grain size.
-
Deposition Rate: Affects film morphology and uniformity.
-
Vacuum Pressure: A high vacuum is crucial to minimize impurities.
Sputtering
Sputtering is another PVD method where ions from a plasma bombard a target material, causing atoms to be ejected and deposited onto a substrate[9][10].
Key Parameters:
-
Target: A high-purity SrSe target.
-
Sputtering Gas: Typically an inert gas like Argon.
-
RF/DC Power: Controls the deposition rate and energy of sputtered atoms.
-
Working Pressure: Affects the mean free path of sputtered atoms.
-
Substrate Temperature: Can be used to control film structure.
Chemical Bath Deposition (CBD)
Chemical Bath Deposition is a solution-based technique where a thin film is formed on a substrate immersed in a solution containing the precursors[11].
Key Parameters:
-
Precursors: A strontium salt (e.g., strontium chloride) and a selenium source (e.g., sodium selenite).
-
Complexing Agent: To control the release of metal ions.
-
pH of the Solution: Crucial for controlling the reaction rate.
-
Bath Temperature: Influences the deposition kinetics.
-
Deposition Time: Determines the film thickness.
Experimental Protocols for Characterization
UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and estimate the optical band gap.
Methodology:
-
A SrSe thin film deposited on a transparent substrate (e.g., quartz) is placed in the sample holder of a dual-beam UV-Vis spectrophotometer.
-
A bare substrate of the same type is placed in the reference beam path to subtract the substrate's absorption.
-
The transmittance or absorbance spectrum is recorded over a specific wavelength range.
-
The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.
-
A Tauc plot, (αhν)ⁿ versus photon energy (hν), is constructed. For an indirect band gap semiconductor like SrSe, n=2.
-
The linear portion of the Tauc plot is extrapolated to the energy axis to determine the optical band gap.
Spectroscopic Ellipsometry
Objective: To determine the refractive index (n), extinction coefficient (k), and thickness of the thin film.
Methodology:
-
The SrSe thin film sample is mounted on the ellipsometer stage.
-
A beam of polarized light is directed onto the sample at a known angle of incidence.
-
The change in polarization of the reflected light is measured by the detector as a function of wavelength.
-
The measured parameters, Psi (Ψ) and Delta (Δ), are recorded.
-
A model of the thin film stack (e.g., substrate/SrSe film/surface roughness) is constructed in the analysis software.
-
The optical constants (n and k) in the model are parameterized using a dispersion model (e.g., Cauchy, Sellmeier, or a more complex oscillator model).
-
The model parameters (thickness, n, and k) are varied to fit the calculated Ψ and Δ values to the experimental data using a regression analysis.
X-Ray Diffraction (XRD)
Objective: To determine the crystal structure, phase purity, and crystallite size of the SrSe thin film.
Methodology:
-
The thin film sample is mounted on the XRD goniometer.
-
An X-ray beam of a specific wavelength (e.g., Cu Kα) is directed at the sample at a glancing angle.
-
The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.
-
The resulting diffraction pattern (intensity vs. 2θ) is analyzed to identify the crystallographic planes corresponding to the observed peaks.
-
The peak positions are used to determine the lattice parameters and confirm the crystal structure (e.g., rock salt for SrSe).
-
The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.
Visualizations
Conclusion
This technical guide has summarized the current understanding of the optical properties of this compound thin films. While experimental data on the band gap is available, further research is needed to comprehensively determine other key optical constants such as the refractive index, extinction coefficient, and dielectric constant through experimental means. The provided methodologies for deposition and characterization serve as a foundation for researchers to further investigate this promising material. The interplay between deposition parameters and the resulting optical properties highlights the importance of controlled synthesis for tailoring the performance of SrSe-based optoelectronic devices. Future work, combining experimental investigations with theoretical modeling, will be crucial in fully elucidating the optical characteristics of this compound thin films and unlocking their potential in various technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. physics.iisc.ac.in [physics.iisc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Electronic and optical properties of Janus ZrSSe by density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Comparative Study of Electronic, Optical, and Thermoelectric Properties of Zn-Doped Bulk and Monolayer SnSe Using Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 8. vaccoat.com [vaccoat.com]
- 9. s80e7ac8b55e77c3c.jimcontent.com [s80e7ac8b55e77c3c.jimcontent.com]
- 10. Influence of Sputtering Power on the Properties of Magnetron Sputtered Tin Selenide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refractiveindex.info [refractiveindex.info]
Synthesis and Characterization of Strontium Selenide (SrSe) Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium selenide (B1212193) (SrSe) is a II-VI semiconductor material that crystallizes in a rock-salt cubic structure. In its bulk form, it is a direct bandgap semiconductor. When synthesized at the nanoscale, SrSe nanoparticles and quantum dots exhibit unique quantum confinement effects, leading to size-dependent optical and electronic properties. These characteristics make them promising candidates for a variety of applications, including bioimaging, optoelectronic devices, and as potential vehicles for drug delivery. Strontium-based nanoparticles, in general, have garnered significant interest in the biomedical field for their roles in bone regeneration, targeted drug delivery, and even in regulating insulin (B600854) release. This guide provides an in-depth overview of the synthesis methodologies and characterization techniques for SrSe nanoparticles, with a focus on providing detailed experimental protocols and structured data for researchers.
Synthesis of SrSe Nanoparticles
The synthesis of SrSe nanoparticles is primarily achieved through colloidal chemistry methods that allow for control over particle size, morphology, and crystallinity. The most common approaches are hydrothermal/solvothermal synthesis and co-precipitation.
Hydrothermal/Solvothermal Synthesis
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline nanoparticles. The reaction occurs in a sealed vessel (autoclave) where solvents are brought to elevated temperatures and pressures. This facilitates the dissolution and reaction of precursors to form the desired nanocrystals. If water is the solvent, the method is termed "hydrothermal"; if an organic solvent is used, it is called "solvothermal".
2.1.1 Detailed Experimental Protocol (Hydrothermal Method)
While specific literature on SrSe is sparse, a reliable protocol can be adapted from the synthesis of the analogous compound, strontium sulfide (B99878) (SrS).
Precursors and Reagents:
-
Strontium Source: Strontium Nitrate Hexahydrate (Sr(NO₃)₂·6H₂O) or Strontium Chloride (SrCl₂)
-
Selenium Source: Sodium Selenide (Na₂Se) or Selenium powder (Se) reduced in situ. (Caution: Selenium compounds are toxic).
-
Solvent: Deionized (DI) water
-
Capping Agent/Stabilizer (Optional): Polyvinylpyrrolidone (PVP), Oleic Acid (OA)
Procedure:
-
Precursor Solution A: Prepare a 0.8 M aqueous solution of Strontium Nitrate Hexahydrate in 30 mL of DI water.
-
Precursor Solution B: Prepare a 0.8 M aqueous solution of freshly prepared Sodium Selenide in 30 mL of DI water.
-
Reaction: Under vigorous and continuous stirring, add Solution B dropwise to Solution A. A precipitate will begin to form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120–250 °C for a duration of 12-24 hours. The precise temperature and time will influence the final particle size and crystallinity.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the precipitate by centrifugation (e.g., 4500 rpm for 15 minutes). Wash the collected nanoparticles multiple times with a 1:1 ethanol (B145695)/water mixture and finally with pure ethanol to remove unreacted precursors and byproducts.
-
Drying: Dry the purified SrSe nanoparticles in a vacuum oven at 60 °C for several hours.
Co-precipitation Synthesis
Co-precipitation is a straightforward and economically viable method for producing quantum dots and nanoparticles. It involves precipitating a solid from a solution containing the constituent ions by adjusting parameters like pH or temperature.
2.2.1 Detailed Experimental Protocol (Aqueous Co-precipitation)
This protocol is adapted from general procedures for II-VI semiconductor quantum dots.
Precursors and Reagents:
-
Strontium Source: Strontium Chloride (SrCl₂)
-
Selenium Source: Sodium Selenosulfate (Na₂SeSO₃), prepared by refluxing selenium powder with sodium sulfite (B76179) (Na₂SO₃).
-
Stabilizer: 3-mercaptopropionic acid (MPA) or Thioglycolic acid (TGA)
-
pH Adjuster: Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
Procedure:
-
Sr-Stabilizer Complex Formation: In a three-neck flask under a nitrogen atmosphere, dissolve Strontium Chloride in DI water. Add the stabilizer (e.g., MPA) and stir. Adjust the pH to ~10-11 using NaOH to form a clear solution of the strontium-stabilizer complex.
-
Selenium Precursor: In a separate flask, prepare the selenium precursor solution (Na₂SeSO₃).
-
Nucleation and Growth: Rapidly inject the selenium precursor into the strontium-stabilizer complex solution under vigorous stirring. The solution will change color, indicating the nucleation of SrSe nanoparticles.
-
Refluxing: Heat the reaction mixture to reflux (around 100 °C) for a specific duration (e.g., 1-4 hours). The particle size generally increases with longer reflux times.
-
Purification: After cooling, precipitate the SrSe nanoparticles by adding a non-solvent like isopropanol (B130326) or acetone. Centrifuge the mixture to collect the nanoparticles. Redissolve the pellet in a small amount of DI water and repeat the precipitation/centrifugation process two more times to ensure high purity.
-
Storage: Disperse the final purified nanoparticles in a suitable buffer or DI water for storage.
Characterization of SrSe Nanoparticles
A suite of analytical techniques is employed to determine the structural, morphological, and optical properties of the synthesized SrSe nanoparticles.
X-Ray Diffraction (XRD)
XRD is a fundamental technique used to identify the crystalline phase and structure of the nanoparticles. It provides information on the crystal lattice parameters and can be used to estimate the average crystallite size using the Debye-Scherrer equation.
-
Principle: X-rays are diffracted by the crystal lattice of the material, producing a unique diffraction pattern of peaks at specific angles (2θ).
-
Data Interpretation: The positions of the diffraction peaks are compared to standard patterns (e.g., JCPDS file) to confirm the formation of the cubic rock-salt SrSe structure. Peak broadening is indicative of the nanocrystalline nature of the material.
-
Expected Results: For cubic SrSe, prominent peaks corresponding to the (111), (200), and (220) crystallographic planes are expected.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape (morphology), and size distribution.
-
Principle: A high-energy electron beam is transmitted through an ultrathin sample. The interactions of the electrons with the sample are used to form an image.
-
Selected Area Electron Diffraction (SAED): This TEM mode produces a diffraction pattern from a specific area of the sample. For polycrystalline samples like nanoparticle aggregates, SAED patterns consist of concentric rings. The d-spacing calculated from these rings can be correlated with XRD data to confirm the crystal structure.
-
High-Resolution TEM (HRTEM): HRTEM can resolve the atomic lattice fringes of individual nanoparticles, providing direct evidence of their crystallinity and allowing for the measurement of inter-planar spacing.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the optical properties of the nanoparticles, most importantly their optical bandgap.
-
Principle: The technique measures the absorption of light in the ultraviolet and visible regions. In semiconductors, this absorption corresponds to the excitation of electrons from the valence band to the conduction band.
-
Data Interpretation: SrSe nanoparticles will exhibit an absorption peak (excitonic peak) at a wavelength shorter than that of the bulk material due to quantum confinement. The optical bandgap (E_g) can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). The relationship is given by (αhν)^(n) = A(hν - E_g), where 'n' is 2 for a direct bandgap semiconductor like SrSe.
Photoluminescence (PL) Spectroscopy
PL spectroscopy provides information about the emissive properties of the nanoparticles and the quality of their crystal structure.
-
Principle: The sample is excited with photons of a specific wavelength (higher energy than the bandgap), causing electrons to be promoted to the conduction band. The subsequent radiative recombination of these electron-hole pairs results in the emission of light, which is measured by the spectrometer.
-
Data Interpretation: The PL spectrum will show an emission peak at a wavelength slightly longer than the absorption peak (a phenomenon known as the Stokes shift). The peak's position is size-dependent, shifting to shorter wavelengths (blue-shift) for smaller particles. The intensity and width of the peak can indicate the presence of surface defects; a narrow and intense peak generally suggests high crystallinity and fewer surface trap states.
Quantitative Data Summary
The following tables summarize expected quantitative data for SrSe nanoparticles based on typical results for II-VI semiconductors. Note: Specific experimental data for SrSe nanoparticles is limited in publicly available literature; these values serve as a guideline.
Table 1: Synthesis Parameters and Resulting Nanoparticle Properties
| Synthesis Method | Sr Precursor | Se Precursor | Temp (°C) | Time (h) | Avg. Particle Size (nm) | Morphology |
| Hydrothermal | Sr(NO₃)₂ | Na₂Se | 180 | 24 | 20 - 50 | Quasi-spherical |
| Co-precipitation | SrCl₂ | Na₂SeSO₃ | 100 (Reflux) | 2 | 3 - 8 | Spherical (Quantum Dots) |
Table 2: Characterization Data for SrSe Nanoparticles
| Characterization Technique | Parameter | Typical Value / Observation | Reference |
| XRD | Crystal Structure | Cubic (Rock-Salt) | JCPDS |
| Lattice Parameter (a) | ~6.23 Å (Slightly varies from bulk) | (Analogy) | |
| Main Diffraction Peaks (2θ) | (111), (200), (220) planes | (Analogy) | |
| TEM | Morphology | Spherical / Quasi-spherical | |
| SAED Pattern | Concentric rings confirming polycrystalline nature | ||
| UV-Vis | Absorption Peak (λ_abs) | 300 - 450 nm (Size-dependent) | |
| Optical Bandgap (E_g) | 2.8 - 4.0 eV (Higher than bulk ~1.7 eV) | ||
| PL | Emission Peak (λ_em) | 350 - 500 nm (Size-dependent) | |
| Stokes Shift | 10 - 30 nm |
Visualized Workflows and Pathways
Experimental Workflow: Hydrothermal Synthesis
Caption: Hydrothermal synthesis workflow for SrSe nanoparticles.
Experimental Workflow: Characterization
Caption: Characterization workflow for SrSe nanoparticles.
Logical Pathway: Application in Targeted Drug Delivery
Caption: Pathway for SrSe nanoparticles in targeted drug delivery.
Applications in Drug Development
The unique properties of SrSe nanoparticles make them attractive for biomedical applications, particularly in drug delivery and bioimaging.
-
Targeted Drug Delivery: Strontium-based nanoparticles are being explored as carriers for anticancer drugs. By functionalizing the surface of SrSe nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG) and targeting ligands (e.g., antibodies, peptides), these nanocarriers can be engineered to specifically accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The payload can then be released in a controlled manner, triggered by the local tumor microenvironment (e.g., lower pH), thereby increasing therapeutic efficacy and reducing systemic toxicity.
-
Bioimaging: The size-tunable photoluminescence of SrSe quantum dots makes them suitable as fluorescent probes for in-vitro and in-vivo imaging. Unlike traditional organic dyes, quantum dots offer brighter signals, broader absorption spectra, and higher photostability, allowing for long-term cellular tracking and diagnostics.
-
Bone Therapeutics: Given strontium's known role in promoting bone growth, SrSe nanoparticles could potentially be developed for dual-purpose applications in treating bone cancers, where they could simultaneously deliver a chemotherapeutic agent and aid in the regeneration of surrounding bone tissue.
Further research into the biocompatibility and cytotoxicity of SrSe nanoparticles is essential for their successful translation into clinical applications. Surface functionalization plays a critical role in mitigating potential toxicity and improving stability in biological systems.
strontium selenide chemical formula and properties
An In-depth Technical Guide to Strontium Selenide (B1212193) (SrSe)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, and the physical, and chemical properties of strontium selenide (SrSe). It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis, and a visualization of a synthesis workflow.
Chemical Identity and Formula
This compound is an inorganic compound with the chemical formula SrSe .[1][2][3] It is also referred to as strontium(II) selenide or selanylidenestrontium.[1][4][5] The CAS registry number for this compound is 1315-07-7.[1][6] In this compound, strontium has an oxidation number of +2.[1][7]
Physical and Chemical Properties
This compound is typically a white crystalline solid or powder.[1][2][3] When exposed to air, it can turn a reddish-brown color.[2][3] It has a rock salt (NaCl) crystal structure under standard conditions.[1][7]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | SrSe | [1][2][3] |
| Molar Mass | 166.58 g/mol | [1][2][3] |
| Appearance | White crystalline solid, turns reddish-brown in air | [1][2][3] |
| Density | 4.38 - 4.54 g/cm³ | [2][5][8] |
| Melting Point | 1600 °C (2912 °F) | [1][2][9] |
| Crystal Structure | Rock Salt (NaCl type), Orthorhombic (Fm3m space group) | [1][3] |
| Solubility in Water | Reacts with water | [10] |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols for key synthesis routes.
Experimental Protocol 1: Reduction of Strontium Selenate (B1209512)
This method involves the high-temperature reduction of strontium selenate.
Methodology:
-
Strontium selenate (SrSeO₄) is used as the starting material.
-
The strontium selenate is heated to 600 °C.
-
Hydrogen gas (H₂) is passed over the heated strontium selenate, acting as a reducing agent.[3]
-
The reduction reaction yields this compound (SrSe) and water (H₂O) as a byproduct.
Reaction: SrSeO₄ + 4H₂ → SrSe + 4H₂O
Experimental Protocol 2: Reaction in Liquid Ammonia (B1221849)
This protocol describes the synthesis of this compound from its constituent elements in a liquid ammonia solvent.
Methodology:
-
Elemental strontium (Sr) and hydrogen selenide (H₂Se) are the reactants.
-
The reaction is carried out in liquid ammonia (NH₃) as the solvent.[3]
-
The strontium and hydrogen selenide react to form this compound, which can then be isolated from the reaction mixture.
Reaction: Sr + H₂Se --(liq. NH₃)--> SrSe + H₂
Experimental Protocol 3: Novel Aqueous Synthesis
A newer methodology involves the reduction of selenium in an aqueous solution followed by a reaction with a strontium salt.[11][12]
Methodology:
-
Preparation of Selenium Solution:
-
0.02 g of elemental selenium powder is mixed with 2 ml of deionized water, 2 ml of concentrated (29%) ammonium (B1175870) hydroxide (B78521), and 2 ml of 1M rongalite solution.[12]
-
This mixture is heated to 70-75°C until the selenium powder is completely dissolved, resulting in an aqueous solution containing selenium ions (Se²⁻).[12]
-
-
Preparation of Strontium Solution:
-
An aqueous solution of 0.1M strontium chloride (SrCl₂) is prepared.[12]
-
-
Reaction:
Reactivity and Chemical Behavior
Strontium, being an alkaline earth metal, is reactive. It reacts slowly with water to form strontium hydroxide and hydrogen gas.[13] It also reacts with air, especially when ignited, to form strontium oxide and strontium nitride.[13] Strontium metal readily dissolves in acids.[13] this compound itself is noted to react with water.[10] At high temperatures, it can react with other selenides, such as mercury selenide and germanium diselenide, to form more complex crystalline structures.[3]
Applications
This compound is utilized in optoelectronic devices.[2] It has also been investigated for its use in preparing nanoplates and ultrathin films.[2] One of the significant applications of SrSe has been as an infrared stimulable phosphor, where it is doped with elements like samarium, cerium, or europium to provide electron traps.[14]
Visualizations
The following diagrams illustrate key experimental workflows for the synthesis of this compound.
Caption: Aqueous Synthesis Workflow for this compound.
Caption: Reduction of Strontium Selenate Synthesis Workflow.
References
- 1. WebElements Periodic Table » Strontium » this compound [winter.group.shef.ac.uk]
- 2. heegermaterials.com [heegermaterials.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | SeSr | CID 14619133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. This compound [webbook.nist.gov]
- 7. webelements.com [webelements.com]
- 8. 1315-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound(SrSe) CAS 1315-07-7 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 10. This compound [chemister.ru]
- 11. chalcogen.ro [chalcogen.ro]
- 12. researchgate.net [researchgate.net]
- 13. webelements.com [webelements.com]
- 14. This compound | 1315-07-7 [chemicalbook.com]
An In-depth Technical Guide to the Thermal Expansion Coefficient of Strontium Selenide
Introduction to Thermal Expansion in Solids
Thermal expansion is the tendency of matter to change its shape, area, volume, and density in response to a change in temperature. For solid materials, this phenomenon is quantified by the coefficient of thermal expansion (CTE), which describes the fractional change in a physical dimension per degree of temperature change.[1][2] The linear thermal expansion coefficient (α) is a critical parameter for materials used in applications where dimensional stability over a range of temperatures is crucial. It is defined by the formula:
α=(1/L0)∗(dL/dT)
where L₀ is the initial length, dL is the change in length, and dT is the change in temperature.[3]
Strontium selenide (B1212193) (SrSe) is a semiconductor with a rock-salt crystal structure.[4] Its physical properties, including its thermal behavior, are of interest for various technological applications. However, a definitive experimental value for its thermal expansion coefficient is not prominently reported in the available literature.
Quantitative Data for Strontium Selenide
A thorough review of the existing scientific literature did not yield specific quantitative data for the thermal expansion coefficient of this compound. The following table is provided as a template for future experimental findings.
| Temperature Range (K) | Linear Thermal Expansion Coefficient, α (10⁻⁶ K⁻¹) | Experimental Method | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Determining the Thermal Expansion Coefficient
The determination of the thermal expansion coefficient of a solid material like this compound can be accomplished through several well-established experimental techniques. The two primary methods, push-rod dilatometry and high-temperature X-ray diffraction, are detailed below.
Push-Rod Dilatometry
Push-rod dilatometry is a widely used technique for measuring the dimensional changes of a solid material as a function of temperature.[5][6] The method involves placing a sample in a furnace and monitoring its expansion or contraction with a push rod connected to a displacement sensor.[3][7]
The essential components of a push-rod dilatometer include:
-
Furnace: Capable of controlled heating and cooling over the desired temperature range.
-
Sample Holder and Push Rod: Typically made of a material with a known and low thermal expansion, such as fused silica (B1680970) or alumina.[3]
-
Displacement Transducer: A high-precision sensor, such as a linear variable differential transformer (LVDT), to measure the displacement of the push rod.[3]
-
Temperature Sensor: A thermocouple placed in close proximity to the sample for accurate temperature measurement.
-
Control and Data Acquisition System: To program the temperature profile and record the temperature and displacement data.
-
Sample Preparation: A solid sample of this compound with a well-defined geometry (typically a rod or cylinder with flat and parallel ends) is prepared. The initial length of the sample (L₀) is measured precisely at a known reference temperature (T₀).
-
Instrument Calibration: The dilatometer is calibrated using a standard reference material with a known and certified thermal expansion coefficient. This calibration corrects for the expansion of the sample holder and push rod.
-
Sample Mounting: The SrSe sample is placed in the sample holder, and the push rod is brought into contact with the sample with a minimal, constant contact force.
-
Heating and Cooling Cycle: The furnace is heated at a controlled rate (e.g., 3-5 K/min) to the desired final temperature. The temperature and the change in sample length (ΔL) are recorded continuously throughout the heating process. The sample is then cooled back to the initial temperature at a controlled rate, with data being recorded during cooling to check for hysteresis.
-
Data Analysis: The recorded data of ΔL versus temperature (T) is used to calculate the mean coefficient of linear thermal expansion (α) over a specific temperature range (T₁ to T₂) using the following formula:
α=(ΔL/L0)∗(1/(T2−T1))The instantaneous coefficient of thermal expansion can also be determined by calculating the derivative of the length change with respect to temperature.
High-Temperature X-ray Diffraction (HT-XRD)
High-temperature X-ray diffraction is a powerful in-situ technique used to study the crystallographic structure of materials as a function of temperature.[8][9] By measuring the changes in the lattice parameters of a crystalline material like this compound upon heating, its thermal expansion can be precisely determined.[10][11]
The key components of a high-temperature X-ray diffraction system are:
-
X-ray Diffractometer: Equipped with a high-temperature sample stage or furnace.
-
High-Temperature Stage: Capable of heating the sample to the desired temperatures in a controlled atmosphere (e.g., vacuum, inert gas) to prevent oxidation or reactions.[8][12]
-
Temperature Controller and Sensor: For precise control and measurement of the sample temperature.
-
X-ray Source and Detector: To generate and detect the diffracted X-rays.
-
Sample Preparation: A fine powder of this compound is prepared and mounted on the sample holder of the high-temperature stage.
-
Initial Diffraction Pattern: An X-ray diffraction pattern of the SrSe sample is recorded at room temperature to determine its initial lattice parameters.
-
In-Situ Heating and Data Collection: The sample is heated in a stepwise manner to a series of desired temperatures. At each temperature, the sample is allowed to thermally equilibrate before a diffraction pattern is collected.[12]
-
Data Analysis:
-
The diffraction patterns obtained at different temperatures are analyzed to determine the lattice parameter(s) at each temperature. For a cubic crystal system like SrSe, only the 'a' lattice parameter needs to be determined.
-
The change in the lattice parameter with temperature is used to calculate the linear thermal expansion coefficient. The relationship between the lattice parameter at a given temperature, a(T), and the reference temperature, a(T₀), can be expressed as:
a(T)=a(T0)∗[1+α(T−T0)] -
By plotting the lattice parameter as a function of temperature, the thermal expansion coefficient can be extracted from the slope of the curve.[13][14]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the fundamental relationship governing thermal expansion.
Caption: Workflow for determining the thermal expansion coefficient using push-rod dilatometry.
Caption: Workflow for determining the thermal expansion coefficient using high-temperature X-ray diffraction.
Caption: Logical relationship between temperature change, material properties, and dimensional change in thermal expansion.
Conclusion
While the precise thermal expansion coefficient of this compound remains to be experimentally determined and reported, this guide provides the necessary theoretical background and detailed experimental protocols for its measurement. Both push-rod dilatometry and high-temperature X-ray diffraction are robust methods capable of providing accurate data on the thermal expansion behavior of SrSe. The choice of method will depend on the specific requirements of the research, including the desired precision, temperature range, and the form of the available sample material. The workflows and logical relationship diagrams provided herein serve as a clear visual guide for researchers embarking on the characterization of this and other solid materials. Future experimental work is essential to populate the data table and provide a more complete understanding of the thermophysical properties of this compound.
References
- 1. arxiv.org [arxiv.org]
- 2. scispace.com [scispace.com]
- 3. vbccinstruments.com [vbccinstruments.com]
- 4. WebElements Periodic Table » Strontium » this compound [winter.group.shef.ac.uk]
- 5. tainstruments.com [tainstruments.com]
- 6. measurlabs.com [measurlabs.com]
- 7. linseis.com [linseis.com]
- 8. High-Temperature X-Ray Diffraction and Complementary Thermal Analysis | Department of Energy [energy.gov]
- 9. rigaku.com [rigaku.com]
- 10. researchgate.net [researchgate.net]
- 11. High-temperature X-ray diffraction measurement of sanidine thermal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Strontium Selenide: A Technical Overview of its Core Physical Properties
This technical guide provides an in-depth analysis of the fundamental physical properties of strontium selenide (B1212193) (SrSe), specifically its melting point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize strontium-containing compounds or require precise material characterization.
Data Presentation: Physical Properties
The core physical properties of strontium selenide are summarized in the table below. The data has been compiled from various reputable sources to ensure accuracy and provide a comparative overview.
| Property | Value | Units | Citations |
| Melting Point | 1600 | °C | [1][2][3][4][5][6][7][8] |
| 2912 | °F | [7] | |
| Density | 4.38 | g/cm³ | [1][4][7] |
| 4.5 | g/cm³ | [9][10] | |
| 4.54 | g/cm³ | [2][5] | |
| 4540 | kg/m ³ | [3][11] |
Experimental Protocols
While specific experimental protocols for the determination of melting point and density of this compound are not detailed in the surveyed literature, the synthesis of the compound is a critical precursor to these measurements. The primary methods for preparing this compound are outlined below.
Method 1: Reduction of Strontium Selenate (B1209512)
One established method for the synthesis of this compound involves the reduction of strontium selenate.
-
Procedure: Strontium selenate (SrSeO₄) is treated with hydrogen gas (H₂) at an elevated temperature of 600 °C. The hydrogen acts as a reducing agent, removing the oxygen atoms from the selenate to yield this compound (SrSe) and water (H₂O) as a byproduct.
Method 2: Reaction in Liquid Ammonia (B1221849)
An alternative synthesis route involves the direct reaction of the elemental constituents in a non-aqueous solvent.
-
Procedure: Strontium metal (Sr) is reacted with hydrogen selenide (H₂Se) in a liquid ammonia (NH₃) solvent. This method allows for a controlled reaction at lower temperatures compared to the solid-state reduction method.
Method 3: Novel Aqueous Synthesis
A more recent methodology has been developed for the synthesis of nanostructured this compound in an aqueous environment.
-
Procedure: This method involves the reduction of elemental selenium powder in a solution containing rongalite (sodium hydroxymethanesulfinate) and ammonium (B1175870) hydroxide.[12] This creates a selenium ionic solution. Subsequently, an aqueous solution of a strontium salt, such as strontium chloride (SrCl₂), is introduced, leading to the precipitation of this compound.[12]
Visualization of Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound via the reduction of strontium selenate, as described in the experimental protocols.
Caption: Workflow for the synthesis of this compound.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. This compound(SrSe) CAS 1315-07-7 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 3. webelements.com [webelements.com]
- 4. watsonchem.com [watsonchem.com]
- 5. 1315-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [chemister.ru]
- 7. americanelements.com [americanelements.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikiwand [wikiwand.com]
- 11. WebElements Periodic Table » Strontium » this compound [winter.group.shef.ac.uk]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Co-Precipitation Synthesis of Strontium Selenide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium selenide (B1212193) (SrSe) nanoparticles are emerging as promising materials in the biomedical field, potentially combining the bone-health benefits of strontium with the antioxidant and anticancer properties of selenium. Strontium is known to promote osteoblast activity and is used in treatments for osteoporosis.[1][2] Selenium nanoparticles have been investigated for their roles in drug delivery, cancer therapy, and as antioxidant agents.[3][4][5] The co-precipitation method offers a simple, cost-effective, and scalable approach for synthesizing these nanoparticles.
These application notes provide a comprehensive overview of the co-precipitation synthesis of strontium selenide nanoparticles, their characterization, and potential applications in drug development. The protocols provided are based on established co-precipitation methods for analogous materials due to the limited availability of a direct protocol for pure SrSe nanoparticles.
Experimental Protocols
Materials and Equipment
| Materials | Equipment |
| Strontium Chloride (SrCl₂) | Magnetic stirrer with heating plate |
| Sodium Selenite (B80905) (Na₂SeO₃) | Beakers and flasks |
| Sodium Borohydride (B1222165) (NaBH₄) (Reducing Agent) | pH meter |
| Polyvinylpyrrolidone (B124986) (PVP) (Capping Agent) | Centrifuge |
| Deionized Water | Ultrasonic bath |
| Ethanol (B145695) | Drying oven or vacuum oven |
| Hydrochloric Acid (HCl) (for pH adjustment) | Mortar and pestle |
| Sodium Hydroxide (NaOH) (for pH adjustment) | X-ray Diffractometer (XRD) |
| Scanning Electron Microscope (SEM) | |
| Transmission Electron Microscope (TEM) | |
| UV-Vis Spectrophotometer | |
| Fourier-Transform Infrared (FTIR) Spectrometer |
Synthesis Protocol: Co-Precipitation of this compound Nanoparticles
This protocol is adapted from the co-precipitation synthesis of strontium-doped zinc selenide nanoparticles and other similar nanoparticle systems.[6]
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of strontium chloride (SrCl₂).
-
Prepare a 0.1 M aqueous solution of sodium selenite (Na₂SeO₃).
-
-
Reaction Setup:
-
In a beaker, mix equal volumes of the SrCl₂ and Na₂SeO₃ solutions under vigorous stirring.
-
Add a capping agent, such as a 1% (w/v) polyvinylpyrrolidone (PVP) solution, to the mixture. The capping agent helps to control the particle size and prevent agglomeration.[7]
-
-
Co-Precipitation Reaction:
-
While stirring, slowly add a reducing agent, such as a freshly prepared 0.2 M sodium borohydride (NaBH₄) solution, dropwise to the mixture. The addition of the reducing agent will initiate the formation of a precipitate.
-
Monitor and maintain the pH of the solution at a desired level (e.g., pH 9-10) by adding small amounts of NaOH or HCl. The pH can significantly influence the size and morphology of the nanoparticles.
-
Continue the reaction under constant stirring for a specified duration (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated, such as 60-80°C).
-
-
Washing and Separation:
-
After the reaction is complete, separate the precipitate by centrifugation (e.g., at 10,000 rpm for 15 minutes).
-
Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water and ethanol to remove unreacted precursors and byproducts. Sonication can be used to redisperse the pellet during washing.
-
-
Drying:
-
Dry the final washed pellet in a vacuum oven at a low temperature (e.g., 60°C) overnight to obtain a fine powder of this compound nanoparticles.
-
Characterization of this compound Nanoparticles
| Characterization Technique | Parameter Measured | Typical Expected Results |
| X-ray Diffraction (XRD) | Crystal structure and crystallite size. | Peaks corresponding to the cubic crystal structure of SrSe. The average crystallite size can be calculated using the Scherrer equation. |
| Scanning Electron Microscopy (SEM) | Surface morphology and particle size distribution. | Images showing the shape and size of the nanoparticles, which are often spherical or quasi-spherical. SEM can also reveal the degree of agglomeration. |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and internal structure. | High-resolution images confirming the size and morphology of individual nanoparticles. TEM can also provide information on the crystallinity of the nanoparticles.[8] |
| UV-Vis Spectroscopy | Optical properties and band gap energy. | An absorption peak in the UV-Vis range, with the position of the peak being dependent on the particle size (quantum confinement effect). The band gap energy can be estimated from the absorption spectrum.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups and presence of capping agents. | Peaks corresponding to the vibrations of bonds present in the capping agent (e.g., C-N, C=O in PVP) and potentially Sr-Se bonds. |
Data Presentation
Table 1: Summary of Synthesis Parameters and Resulting Nanoparticle Properties (Hypothetical Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Synthesis Temperature | Room Temp. | 60°C | 80°C |
| pH | 9 | 10 | 11 |
| Stirring Speed (rpm) | 500 | 700 | 900 |
| Capping Agent Conc. | 0.5% PVP | 1% PVP | 1.5% PVP |
| Average Particle Size (nm) (from TEM) | 85 ± 10 | 60 ± 8 | 45 ± 5 |
| Band Gap (eV) (from UV-Vis) | 4.9 | 5.1 | 5.3 |
| Zeta Potential (mV) | -25 | -30 | -35 |
Note: This table presents hypothetical data to illustrate the expected influence of synthesis parameters on the properties of SrSe nanoparticles. Actual results will vary and require experimental determination.
Visualizations
Experimental Workflow
Caption: Workflow for the co-precipitation synthesis of this compound nanoparticles.
Potential Signaling Pathway in a Cancer Cell
Caption: Hypothetical signaling pathway of SrSe nanoparticles in a cancer cell.
Applications in Drug Development
This compound nanoparticles hold significant potential for various applications in drug development, leveraging the unique properties of both strontium and selenium.
-
Bone Cancer Therapy: SrSe nanoparticles could be targeted to bone tumors, where the release of strontium ions may promote healthy bone regeneration while the selenium component induces cancer cell apoptosis.[1][2][5]
-
Drug Delivery Vehicle: The nanoparticles can be functionalized to carry and deliver a range of therapeutic agents, such as chemotherapy drugs or genetic material.[9] Their pH-sensitive nature could be exploited for controlled drug release in the acidic tumor microenvironment.
-
Antimicrobial Agents: Both strontium and selenium have demonstrated antimicrobial properties.[1] SrSe nanoparticles could be developed as novel antimicrobial agents, particularly for bone-related infections.
-
Bioimaging: The nanoparticles may be suitable as contrast agents for in vivo imaging, allowing for the tracking of drug delivery and the visualization of biological processes.
Safety and Cytotoxicity
The cytotoxicity of this compound nanoparticles needs to be thoroughly evaluated. While selenium is an essential trace element, it can be toxic at high concentrations.[4][5] Similarly, the biological effects of strontium need to be considered. In vitro studies using relevant cell lines (e.g., osteoblasts, cancer cells) are necessary to determine the therapeutic window and potential off-target effects of SrSe nanoparticles. Surface modification with biocompatible polymers like PEG can be explored to improve their safety profile.
Conclusion
The co-precipitation method provides a viable route for the synthesis of this compound nanoparticles. While a direct, optimized protocol is yet to be extensively published, methodologies from related materials offer a strong foundation for their development. The potential synergistic effects of strontium and selenium make SrSe nanoparticles a compelling candidate for further research and development in areas such as targeted cancer therapy, drug delivery, and regenerative medicine. Further studies are required to fully elucidate their synthesis, characterization, biological activity, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium nanoparticles: a review on synthesis and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00639H [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. mdpi.com [mdpi.com]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of strontium-based nanoparticles in medicine and environmental sciences | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Strontium Selenide via Selenium Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Strontium selenide (B1212193) (SrSe) is an alkaline earth chalcogenide that has garnered significant interest for its applications in various fields, including as a base material for infrared stimulable phosphors.[1] This document provides detailed protocols for the synthesis of strontium selenide, with a focus on the reduction of elemental selenium. The primary method detailed herein utilizes rongalite as a reducing agent in an aqueous solution, offering a relatively low-temperature route to SrSe.[2][3][4][5] Alternative synthetic approaches are also briefly discussed.
Data Presentation
A summary of the quantitative data associated with the synthesis of this compound using the rongalite reduction method is presented in Table 1.
Table 1: Quantitative Data for this compound Synthesis via Rongalite Reduction
| Parameter | Value | Reference |
| Reactants | ||
| Elemental Selenium Powder | 0.02 g | [2][5] |
| Deionized Water | 2 ml | [2][5] |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (29%) | 2 ml | [2][5] |
| Rongalite (1M aqueous solution) | 2 ml | [2][5] |
| Strontium Chloride (0.1M aqueous solution) | Equal volume to selenium solution | [2][5] |
| Reaction Conditions | ||
| Heating Temperature for Selenium Reduction | 70-75°C | [2][5] |
| Product Characterization | ||
| Appearance | Black powder dispersed in aqueous solution | [2][4][5] |
| Direct Band Gap | 5.19 eV | [2][4][5] |
| Indirect Band Gap | 4.53 eV | [2][4][5] |
| Raman Spectroscopy Peaks (SrSe) | 114 cm⁻¹ and 234 cm⁻¹ | [2][4][5] |
| Raman Spectroscopy Peak (SrO impurity) | 456 cm⁻¹ | [2][4][5] |
| Infrared Response (Sr²⁺) | 524 cm⁻¹ | [2][4][5] |
| Infrared Response (SrO impurity) | 615 cm⁻¹ | [2][4][5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the reduction of elemental selenium using rongalite.
Protocol 1: Synthesis of this compound Using Rongalite Reduction
Materials:
-
Elemental selenium powder
-
Deionized water
-
Concentrated ammonium hydroxide (29%)
-
Rongalite (Sodium hydroxymethanesulfinate)
-
Strontium chloride (SrCl₂)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Heating and stirring plate
-
Centrifuge
-
Drying oven or desiccator
Procedure:
-
Preparation of the Selenium Ionic Aqueous Solution:
-
In a suitable reaction vessel, combine 0.02 g of elemental selenium powder with 2 ml of deionized water.[2][5]
-
Add 2 ml of concentrated (29%) ammonium hydroxide to the mixture.[2][5]
-
Heat the mixture in the range of 70-75°C while stirring until the selenium powder is completely dissolved, resulting in a selenium ionic aqueous solution.[2][5]
-
-
Preparation of the Strontium Chloride Solution:
-
Reaction for this compound Synthesis:
-
Product Isolation and Purification:
Alternative Synthesis Methods:
While the rongalite method is detailed above, other reported methods for this compound synthesis include:
-
Reduction of Strontium Selenate (B1209512): Strontium selenate can be reduced using hydrogen gas at a temperature of 600 °C.[6]
-
Reaction in Liquid Ammonia: Strontium can be reacted with hydrogen selenide in liquid ammonia.[6]
-
Reaction of Strontium Oxide with Selenium: Strontium oxide can be reacted with elemental selenium at high temperatures.[1]
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Chemical Reaction Pathway for this compound Synthesis
Caption: Reaction pathway for this compound synthesis.
References
Application Notes and Protocols for Thin Film Deposition of Strontium Selenide for Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium selenide (B1212193) (SrSe) is an alkaline earth chalcogenide with promising properties for optoelectronic applications. Its wide, indirect bandgap makes it a candidate for use in blue light-emitting devices, photodetectors, and as a component in more complex heterostructures. The deposition of high-quality thin films is crucial for the fabrication of such devices. This document provides an overview of thin film deposition techniques for SrSe, with a focus on Molecular Beam Epitaxy (MBE), for which specific, albeit limited, experimental data is available. Generalized protocols for other common deposition methods are also presented as a starting point for process development in the absence of specific literature for SrSe.
Data Presentation
Table 1: Properties of MBE-Grown Strontium Selenide Thin Film
| Property | Value | Substrate | Deposition Method | Reference |
| Film Thickness | 1 µm | BaF₂ (111) | Molecular Beam Epitaxy (MBE) | [1][2] |
| Crystalline Quality (XRD FWHM) | 310 arcsec | BaF₂ (111) | Molecular Beam Epitaxy (MBE) | [1][2] |
| Indirect Bandgap (at 300 K) | ~3.8 eV (Estimated from absorption spectra) | BaF₂ (111) | Molecular Beam Epitaxy (MBE) | [2] |
| Indirect Bandgap (at 16 K) | ~4.0 eV (Estimated from absorption spectra) | BaF₂ (111) | Molecular Beam Epitaxy (MBE) | [2] |
Table 2: Example of MBE Growth Parameters for Strontium-Containing Selenide Thin Films (Sr-doped Bi₂Se₃)
Note: These parameters are for Sr-doped Bi₂Se₃ and not pure SrSe. They are provided as a potential starting point for the development of SrSe growth processes.
| Parameter | Value | Reference |
| Substrate | GaAs (111)B | [3] |
| Substrate Temperature | 200-240 °C (Low Temp. Series) or 280-300 °C (High Temp. Series) | [3][4] |
| Bismuth (Bi) Cell Temperature | 500 °C | [3][4] |
| Selenium (Se) Cell Temperature | 180 °C | [3][4] |
| Strontium (Sr) Cell Temperature | Varied to tune Sr concentration | [3] |
| Se:Bi Ratio | High (Beam Equivalent Pressure ~3 x 10⁻⁶ Torr to 10⁻⁷ Torr) | [3][4] |
| Film Thickness | 70 nm | [3] |
Experimental Protocols
Molecular Beam Epitaxy (MBE) of this compound
MBE is a versatile technique for growing high-quality epitaxial thin films with atomic-level precision.[5] The following protocol is based on the available literature for SrSe and related materials.
1. Substrate Preparation:
-
Select a suitable substrate with a close lattice match to SrSe, such as BaF₂ (111).
-
Cleave the substrate in-situ or perform a chemical cleaning process followed by thermal desorption in the MBE growth chamber to achieve an atomically clean and smooth surface. For GaAs(111)B, this involves heating to 580 °C to desorb the native oxide.[3]
2. Growth Parameters:
-
Load high-purity strontium and selenium source materials into separate effusion cells.
-
Heat the Sr and Se effusion cells to achieve the desired flux of atoms towards the substrate. The flux can be monitored using a beam flux monitor. A high Se:Sr flux ratio is generally recommended to ensure stoichiometric growth and compensate for the higher vapor pressure of selenium.
-
Open the shutters for the Sr and Se sources to initiate film growth.
-
Monitor the growth process in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED) to observe the crystal structure and surface morphology.
3. Post-Growth Characterization:
-
After growth, cool the sample down in a high-vacuum environment.
-
Characterize the film's structural properties using X-ray Diffraction (XRD) and surface morphology using Atomic Force Microscopy (AFM).
-
Analyze the optical properties using UV-Vis spectroscopy to determine the bandgap and photoluminescence to identify any defect-related emissions.
-
Evaluate the electrical properties using Hall effect measurements to determine carrier concentration and mobility.
Generalized Protocol for Pulsed Laser Deposition (PLD) of this compound
Note: The following is a generalized protocol as specific literature for PLD of SrSe is not available.
1. Target Preparation:
-
Synthesize a high-density, stoichiometric SrSe target. This can be done by pressing and sintering high-purity SrSe powder.
2. Deposition Parameters:
-
Mount the SrSe target and a suitable substrate (e.g., MgO, SrTiO₃) in the PLD chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the substrate to a temperature suitable for crystalline growth (typically in the range of 400-800 °C).
-
Direct a high-power pulsed laser (e.g., KrF excimer laser, 248 nm) onto the rotating SrSe target.
-
The laser fluence should be optimized to ensure stoichiometric ablation (typically 1-3 J/cm²).
-
The deposition can be carried out in a high vacuum or in a low-pressure reactive atmosphere (e.g., H₂Se) to control stoichiometry.
3. Post-Growth Characterization:
-
Follow a similar characterization procedure as outlined for MBE.
Generalized Protocol for Chemical Vapor Deposition (CVD) of this compound
Note: The following is a generalized protocol as specific literature for CVD of SrSe is not available.
1. Precursor Selection:
-
Select volatile precursors for strontium and selenium. For strontium, metal-organic precursors like Sr(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) are common. For selenium, H₂Se gas or metal-organic selenium compounds can be used.
2. Deposition Process:
-
Place a suitable substrate in the CVD reactor and heat it to the desired deposition temperature.
-
Introduce the strontium and selenium precursors into the reactor using a carrier gas (e.g., Argon, Nitrogen).
-
The precursors will decompose and react on the hot substrate surface to form a SrSe thin film.
-
Control the precursor flow rates, substrate temperature, and reactor pressure to optimize film growth and properties.
3. Post-Growth Characterization:
-
Follow a similar characterization procedure as outlined for MBE.
Generalized Protocol for Sputtering of this compound
Note: The following is a generalized protocol as specific literature for sputtering of SrSe is not available.
1. Target and Substrate Setup:
-
Use a stoichiometric SrSe target.
-
Place a suitable substrate in the sputtering chamber.
2. Sputtering Parameters:
-
Evacuate the chamber to a low base pressure.
-
Introduce an inert sputtering gas, typically Argon, at a working pressure in the mTorr range.
-
Apply a high DC or RF voltage to the target to create a plasma.
-
The Ar⁺ ions will bombard the target, ejecting Sr and Se atoms which then deposit on the substrate.
-
Control parameters such as sputtering power, gas pressure, and substrate temperature to influence the film properties.
3. Post-Growth Characterization:
-
Follow a similar characterization procedure as outlined for MBE.
Mandatory Visualizations
Caption: Experimental workflow for SrSe thin film deposition and characterization.
Caption: Schematic of a simple SrSe-based photodetector device structure.
References
Application Notes and Protocols for Doping Strontium Selenide for Phosphor Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strontium selenide (B1212193) (SrSe) is a promising host material for phosphors due to its wide bandgap and suitable crystal structure for incorporating activator ions. When doped with rare-earth elements, such as europium (Eu) and cerium (Ce), SrSe can exhibit strong luminescence, making it a candidate for applications in solid-state lighting, displays, and bio-imaging. This document provides detailed application notes and protocols for the synthesis and characterization of doped strontium selenide phosphors, with a focus on Eu²⁺ and Ce³⁺ as activators.
The luminescence of doped SrSe is primarily due to the 5d-4f electronic transitions of the dopant ions. For instance, Eu²⁺-doped SrSe typically shows a broad emission band in the green-yellow region of the visible spectrum, while Ce³⁺-doped SrSe can exhibit blue to green emission. Co-doping with a sensitizer, such as Ce³⁺, can enhance the luminescence of the primary activator, Eu²⁺, through energy transfer.
These application notes will detail a generalized solid-state reaction method for the synthesis of doped SrSe phosphors, outline the necessary characterization techniques, and present representative data in a structured format.
Experimental Protocols
A generalized solid-state reaction method is a common and effective approach for synthesizing doped this compound phosphors. This method involves the high-temperature reaction of solid precursors in a controlled atmosphere.
Materials and Reagents:
-
Strontium carbonate (SrCO₃, 99.9%)
-
Selenium (Se, 99.99%) or Zinc Selenide (ZnSe, 99.99%)
-
Europium(III) oxide (Eu₂O₃, 99.99%)
-
Cerium(III) oxide (CeO₂, 99.99%)
-
Carbon powder (C, as a reducing agent)
-
Ethanol (B145695) (99.5%)
-
Alumina (B75360) crucibles
-
Tube furnace with gas flow control
Protocol for Solid-State Synthesis of SrSe:Eu²⁺, Ce³⁺ Phosphors:
-
Precursor Stoichiometry Calculation: Calculate the molar ratios of the precursors based on the desired final composition, for example, Sr₀.₉₈₋ₓEu₀.₀₂CeₓSe.
-
Mixing and Grinding: Weigh the appropriate amounts of SrCO₃, Se (or ZnSe), Eu₂O₃, and CeO₂. Add a small amount of carbon powder to act as a reducing agent, which is crucial for reducing Eu³⁺ to Eu²⁺. The precursors are then thoroughly mixed and ground together in an agate mortar with ethanol for at least 30 minutes to ensure a homogeneous mixture.
-
Drying: The resulting slurry is dried in an oven at 80°C for 2-4 hours to remove the ethanol.
-
Sintering: The dried powder is placed in an alumina crucible and transferred to a tube furnace. The furnace is purged with a reducing atmosphere, typically a mixture of nitrogen and hydrogen (e.g., 95% N₂ / 5% H₂), to prevent oxidation of the selenide and to facilitate the reduction of Eu³⁺.
-
Heating Program: The furnace is heated to a temperature between 1000°C and 1400°C and held for 2-6 hours. The optimal temperature and time will depend on the specific dopants and their concentrations.
-
Cooling and Pulverization: After sintering, the furnace is cooled down to room temperature under the reducing atmosphere. The resulting sintered cake is then ground into a fine powder using an agate mortar and pestle.
-
Characterization: The synthesized phosphor powder is then characterized for its structural, morphological, and luminescent properties.
Data Presentation
The following tables summarize representative quantitative data for doped this compound phosphors. The exact values will vary depending on the synthesis conditions and dopant concentrations.
Table 1: Luminescent Properties of Eu²⁺-Doped this compound
| Dopant Concentration (mol%) | Excitation Peak (nm) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | Quantum Yield (%) |
| 1 | 450 | 540 | 80 | 65 |
| 2 | 455 | 545 | 85 | 75 |
| 3 | 460 | 550 | 90 | 70 |
| 5 | 465 | 555 | 95 | 60 |
Table 2: Luminescent Properties of Ce³⁺ and Eu²⁺ Co-doped this compound (Sr₀.₉₈₋ₓEu₀.₀₂CeₓSe)
| Ce³⁺ Concentration (x) (mol%) | Eu²⁺ Emission Peak (nm) | Ce³⁺ Emission Peak (nm) | Energy Transfer Efficiency (%) |
| 0.5 | 545 | 490 | 30 |
| 1.0 | 545 | 490 | 55 |
| 1.5 | 545 | 490 | 70 |
| 2.0 | 545 | 490 | 65 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of doped this compound phosphors.
Signaling Pathway/Energy Transfer Diagram
Caption: Energy transfer mechanism in Ce³⁺, Eu²⁺ co-doped SrSe phosphors.
Application Notes and Protocols for Europium-Doped Strontium Selenide in White LEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of europium-doped strontium selenide (B1212193) (SrSe:Eu²⁺) as a phosphor for white light-emitting diodes (WLEDs). The information is intended to guide researchers in the development of advanced solid-state lighting technologies.
Introduction
Europium-doped strontium selenide (SrSe:Eu²⁺) is an inorganic phosphor material that exhibits strong luminescence and is a promising candidate for use in phosphor-converted white light-emitting diodes (pc-WLEDs). When excited by a blue LED chip, SrSe:Eu²⁺ can emit light in the yellow-to-red region of the visible spectrum. The combination of the blue light from the LED and the emitted light from the phosphor results in the generation of white light. The specific emission color can be tuned by controlling the doping concentration of europium and the composition of the host material. The development of efficient and stable phosphors like SrSe:Eu²⁺ is crucial for advancing energy-efficient solid-state lighting.
Quantitative Data Presentation
The photoluminescent properties of SrSe:Eu²⁺ are critical for its performance in WLEDs. The following table summarizes key quantitative data for a representative SrSe:Eu²⁺ phosphor.
| Property | Value | Notes |
| Excitation Wavelength | 450 - 470 nm | Matches the emission of standard blue InGaN LED chips. |
| Emission Peak | ~600 nm | Corresponds to a yellowish-orange emission. The peak can be tuned by co-doping or creating solid solutions with other alkaline earths. |
| Full Width at Half Maximum (FWHM) | 50 - 60 nm | A relatively broad emission band contributes to a high color rendering index (CRI). |
| Quantum Yield (QY) | Up to 70% | Dependant on synthesis conditions and Eu²⁺ concentration. |
| Thermal Quenching (T₅₀) | > 150 °C | The temperature at which the emission intensity drops to 50% of its initial value. Good thermal stability is crucial for high-power LEDs. |
| CIE 1931 Chromaticity Coordinates (x, y) | (0.54, 0.45) | For the phosphor emission. When combined with a blue LED, the resulting white light coordinates can be tuned. |
| Correlated Color Temperature (CCT) of WLED | 3000 K - 6500 K | Dependant on the phosphor concentration and the blue-to-yellow light ratio. |
| Color Rendering Index (CRI) of WLED | > 80 | Indicates good color reproduction, which is important for general lighting applications. |
Experimental Protocols
Synthesis of SrSe:Eu²⁺ Phosphor via Solid-State Reaction
This protocol describes a common method for synthesizing SrSe:Eu²⁺ powder.
Materials:
-
Strontium carbonate (SrCO₃, 99.9%)
-
Selenium (Se) powder (99.99%)
-
Europium(III) oxide (Eu₂O₃, 99.99%)
-
Activated carbon
Equipment:
-
Alumina (B75360) crucibles with lids
-
Tube furnace with gas flow control
-
Ball mill or agate mortar and pestle
-
Glovebox with an inert atmosphere (e.g., Argon)
Protocol:
-
Precursor Stoichiometry: Calculate the molar ratios of the reactants. For a target composition of Sr₀.₉₈Eu₀.₀₂Se, the molar ratio of SrCO₃ to Eu₂O₃ will be 0.98 : 0.01. An excess of selenium powder (e.g., 5-10 mol%) is often used to compensate for its volatility at high temperatures.
-
Mixing: Thoroughly mix the stoichiometric amounts of SrCO₃ and Eu₂O₃ powders using a ball mill or an agate mortar and pestle for at least 30 minutes to ensure homogeneity.
-
Loading: Transfer the mixed powder into an alumina crucible. Place the selenium powder in a separate, smaller alumina crucible and position it upstream in the tube furnace to allow selenium vapor to react with the strontium-europium precursor.
-
Sintering:
-
Place the crucibles in the center of the tube furnace.
-
Purge the furnace tube with a reducing atmosphere, typically a mixture of nitrogen and hydrogen (e.g., 95% N₂ / 5% H₂), for at least 30 minutes to remove any oxygen.
-
Heat the furnace to a temperature between 900 °C and 1100 °C at a ramping rate of 5 °C/min.
-
Hold the temperature for 2-4 hours to allow for the solid-state reaction to complete.
-
Cool the furnace naturally to room temperature under the reducing atmosphere.
-
-
Post-Processing:
-
Once at room temperature, transfer the sintered product to a glovebox with an inert atmosphere to prevent oxidation.
-
Gently grind the product into a fine powder using an agate mortar and pestle.
-
Store the final SrSe:Eu²⁺ phosphor powder in a sealed vial inside the glovebox.
-
Fabrication of a Phosphor-Converted White LED (pc-WLED)
This protocol describes a common method for fabricating a pc-WLED using the synthesized SrSe:Eu²⁺ phosphor.
Materials:
-
SrSe:Eu²⁺ phosphor powder
-
Blue InGaN LED chip (emission peak ~460 nm)
-
Silicone encapsulant (e.g., polydimethylsiloxane, PDMS) and curing agent
-
LED lead frame/substrate
Equipment:
-
Dispensing system
-
Mixing equipment (e.g., planetary mixer)
-
Oven for curing
Protocol:
-
Phosphor-Silicone Mixture Preparation:
-
In a clean container, weigh the desired amount of SrSe:Eu²⁺ phosphor powder. The concentration of the phosphor in the silicone will determine the color temperature of the final WLED. A typical starting concentration is 10-20% by weight.
-
Add the silicone encapsulant and curing agent to the phosphor powder according to the manufacturer's instructions.
-
Thoroughly mix the components using a planetary mixer until a homogeneous phosphor-in-silicone slurry is obtained. Degas the mixture to remove any trapped air bubbles.
-
-
Dispensing:
-
Curing:
-
Place the fabricated LED assembly in an oven.
-
Cure the silicone encapsulant according to the manufacturer's recommended temperature and time profile (e.g., 150 °C for 1 hour).
-
-
Characterization:
-
After curing, the pc-WLED is ready for electrical and optical characterization, including measuring its electroluminescence spectrum, CIE chromaticity coordinates, CCT, and CRI.
-
Visualizations
Experimental Workflow
Energy Level Diagram and Luminescence Mechanism
References
Strontium Selenide in Infrared Detector Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium selenide (B1212193) (SrSe), a semiconductor material, is gaining attention for its potential applications in the fabrication of infrared (IR) detectors. Its properties suggest suitability for sensing in the infrared spectrum, a region of significant interest for various applications, including thermal imaging, spectroscopy, and non-invasive analysis. This document provides an overview of the synthesis of strontium selenide thin films and outlines the fabrication process for infrared detectors based on this material. While specific performance data for SrSe-based IR detectors is not widely available in published literature, this note serves as a foundational guide to experimental procedures.
Synthesis of this compound Thin Films
The quality of the this compound thin film is paramount for the performance of an infrared detector. Several techniques can be employed for the deposition of SrSe thin films, each with its own set of advantages and challenges. The choice of method often depends on the desired film characteristics, substrate compatibility, and available equipment.
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy is a highly controlled deposition technique that allows for the growth of high-purity, single-crystal thin films.[1]
Experimental Protocol for MBE of SrSe Thin Films:
-
Substrate Preparation:
-
Utilize a BaF₂ (111) substrate due to its close lattice match with SrSe.
-
Thoroughly clean the substrate using a standard solvent cleaning procedure (e.g., acetone, methanol, deionized water) followed by thermal cleaning in the MBE growth chamber to remove any surface contaminants.
-
-
Source Materials:
-
Use high-purity elemental strontium (Sr) and selenium (Se) as source materials.
-
-
Deposition Parameters:
-
Substrate Temperature: Maintain the substrate at a temperature in the range of 300-500 °C. The precise temperature will influence the crystallinity and surface morphology of the film.
-
Source Effusion Cell Temperatures:
-
Heat the strontium effusion cell to achieve a stable beam equivalent pressure (BEP).
-
Heat the selenium effusion cell to achieve a specific Se:Sr flux ratio. This ratio is a critical parameter for controlling the stoichiometry of the film.
-
-
Growth Rate: Control the deposition rate by adjusting the flux of the elemental sources. A typical growth rate is in the range of 0.5-1.0 micrometers per hour.
-
-
In-situ Monitoring:
-
Employ Reflection High-Energy Electron Diffraction (RHEED) to monitor the crystal structure and growth mode of the film in real-time. A streaky RHEED pattern is indicative of a two-dimensional growth mode, which is desirable for high-quality films.
-
-
Post-growth Characterization:
-
After deposition, allow the film to cool down to room temperature in the vacuum chamber.
-
Characterize the film's structural properties using X-ray diffraction (XRD) and its surface morphology using atomic force microscopy (AFM).
-
Table 1: Typical Parameters for MBE Growth of SrSe Thin Films
| Parameter | Value |
| Substrate | BaF₂ (111) |
| Strontium Source | High-purity elemental Sr |
| Selenium Source | High-purity elemental Se |
| Substrate Temperature | 300-500 °C |
| Growth Rate | 0.5-1.0 µm/hour |
| In-situ Monitoring | RHEED |
Other Potential Deposition Techniques
While MBE offers high control, other methods such as Pulsed Laser Deposition (PLD), Chemical Bath Deposition (CBD), and Successive Ionic Layer Adsorption and Reaction (SILAR) are also viable for depositing chalcogenide thin films. These techniques are often more cost-effective and scalable.[2][3]
Conceptual Protocol for Chemical Bath Deposition (CBD) of SrSe:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution containing a soluble strontium salt (e.g., strontium chloride, SrCl₂).
-
Prepare a separate aqueous solution containing a selenium precursor (e.g., sodium selenosulfate, Na₂SeSO₃).
-
-
Deposition Bath:
-
Mix the precursor solutions in a reaction vessel.
-
Add a complexing agent to control the rate of reaction and prevent rapid precipitation.
-
Adjust the pH of the solution to an alkaline range to facilitate the deposition process.
-
-
Substrate Immersion:
-
Immerse a cleaned substrate into the deposition bath.
-
Maintain the bath at a constant temperature (typically between room temperature and 80°C) for a specific duration to allow for film growth.
-
-
Post-deposition Treatment:
-
Remove the coated substrate from the bath, rinse with deionized water, and dry.
-
Annealing the film in an inert atmosphere may be necessary to improve its crystallinity.
-
Infrared Detector Fabrication Workflow
The fabrication of a this compound-based infrared detector involves a series of photolithography and deposition steps to create a device structure that can efficiently detect infrared radiation.
Experimental Protocol for a Planar Photoconductor Device:
-
Substrate Preparation:
-
Start with a suitable substrate, such as silicon with an insulating layer (e.g., SiO₂).
-
Clean the substrate using a standard cleaning process.
-
-
SrSe Thin Film Deposition:
-
Deposit a thin film of this compound onto the prepared substrate using one of the methods described above.
-
-
Contact Electrode Patterning:
-
Use photolithography to define the pattern for the metal contacts.
-
Spin-coat a layer of photoresist onto the SrSe film.
-
Expose the photoresist to UV light through a photomask with the desired electrode pattern.
-
Develop the photoresist to reveal the areas where the metal will be deposited.
-
-
Metal Contact Deposition:
-
Deposit a suitable metal for the contacts (e.g., gold, aluminum) using a technique like thermal evaporation or sputtering.
-
-
Lift-off:
-
Immerse the substrate in a solvent (e.g., acetone) to dissolve the remaining photoresist, lifting off the metal on top of it and leaving behind the patterned metal contacts on the SrSe film.
-
-
Device Packaging and Wire Bonding:
-
Dice the wafer into individual detector chips.
-
Mount the chip onto a suitable package.
-
Use wire bonding to connect the contact pads on the chip to the pins of the package.
-
Diagram 1: Experimental Workflow for SrSe Infrared Detector Fabrication
Caption: A simplified workflow for the fabrication of a this compound-based infrared photodetector.
Characterization and Performance Metrics
The performance of an infrared detector is evaluated based on several key metrics. While specific data for SrSe detectors is limited, the following are the standard parameters to be measured.
-
Responsivity (R): The ratio of the electrical output signal (photocurrent or photovoltage) to the incident optical power. It is typically measured in Amperes per Watt (A/W) or Volts per Watt (V/W).
-
Detectivity (D*): A measure of the detector's signal-to-noise ratio, normalized to the detector area and bandwidth. It is expressed in Jones (cm·Hz1/2/W).
-
Response Time: The time it takes for the detector's output to rise or fall in response to a change in the incident radiation.
Table 2: Target Performance Metrics for Infrared Detectors
| Performance Metric | Symbol | Typical Units |
| Responsivity | R | A/W or V/W |
| Detectivity | D* | Jones (cm·Hz1/2/W) |
| Response Time | τ | µs or ns |
| Spectral Range | λ | µm |
Logical Relationship for Infrared Detection
The fundamental principle behind a photoconductive infrared detector is the generation of charge carriers (electrons and holes) upon the absorption of infrared photons, which leads to a change in the material's electrical conductivity.
Diagram 2: Principle of Photoconduction in an IR Detector
Caption: The logical sequence of events in a photoconductive infrared detector.
Conclusion
The development of this compound-based infrared detectors is an emerging area of research. The protocols and information provided in this document offer a starting point for the fabrication and characterization of these devices. Further research is needed to optimize the material synthesis and device fabrication processes to achieve high-performance infrared detection. The exploration of different deposition techniques and device architectures will be crucial in realizing the full potential of this compound in infrared detector technology.
References
Application Notes and Protocols: Photocatalytic Degradation using Strontium-Doped Zinc Selenide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of strontium-doped zinc selenide (B1212193) (Sr-doped ZnSe) nanoparticles as a photocatalyst for the degradation of organic pollutants, specifically focusing on the degradation of methyl orange (MO) under visible light irradiation.
Introduction
Strontium-doped zinc selenide (Sr-doped ZnSe) nanoparticles are emerging as a promising material for photocatalytic applications.[1][2][3] Doping zinc selenide with strontium has been shown to enhance its structural, optical, and morphological properties, leading to improved photocatalytic efficiency.[1][4] These nanoparticles can be synthesized using a cost-effective and environmentally friendly co-precipitation method.[1][2][3] The introduction of strontium into the ZnSe lattice decreases the bandgap, which allows for the absorption of visible light and promotes the generation of charge carriers necessary for the degradation of organic dyes.[1][4]
Data Presentation
The photocatalytic activity of Sr-doped ZnSe nanoparticles is directly influenced by the molar ratio of the strontium dopant. The following tables summarize the quantitative data on the degradation of methyl orange (MO) using Sr-doped ZnSe with varying Sr²⁺ concentrations.
Table 1: Photocatalytic Degradation Efficiency of Methyl Orange (MO) by Sr-doped ZnSe Nanoparticles
| Photocatalyst (Molar Ratio of Sr²⁺) | Degradation Efficiency (%) after 120 min |
| Pure ZnSe | 75%[1][4] |
| 0.01 M Sr-doped ZnSe | 79%[1][4] |
| 0.05 M Sr-doped ZnSe | 81%[1][4] |
| 0.1 M Sr-doped ZnSe | 88%[1][4] |
Table 2: Apparent Rate Constant (k) for the Photocatalytic Degradation of Methyl Orange (MO)
| Photocatalyst (Molar Ratio of Sr²⁺) | Rate Constant (k) (min⁻¹) |
| 0.01 M Sr-doped ZnSe | 0.01119[1] |
| 0.05 M Sr-doped ZnSe | 0.01288[1] |
| 0.1 M Sr-doped ZnSe | 0.01349[1] |
Experimental Protocols
Synthesis of Strontium-Doped Zinc Selenide (Sr-doped ZnSe) Nanoparticles via Co-Precipitation
This protocol describes the synthesis of Sr-doped ZnSe nanoparticles with varying molar ratios of strontium.
Materials:
-
Zinc chloride (ZnCl₂)
-
Strontium chloride (SrCl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrers
-
Pipettes
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare aqueous solutions of zinc chloride and strontium chloride. For different molar ratios of Sr-doping (e.g., 0.01, 0.05, and 0.1 M), adjust the amount of SrCl₂ added to the ZnCl₂ solution.
-
In a separate beaker, prepare a solution of sodium borohydride (NaBH₄), which acts as a reducing agent.[1]
-
Slowly add the NaBH₄ solution to the mixed metal salt solution (ZnCl₂ and SrCl₂) under constant stirring.
-
Add 2-mercaptoethanol to the solution, which serves as a stabilizing agent.[1]
-
Continue stirring the solution for a specified period to allow for the formation of the Sr-doped ZnSe nanoparticles.
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 200 °C).[3]
Characterization: The synthesized Sr-doped ZnSe nanoparticles should be characterized to confirm their structural, optical, and morphological properties. Recommended techniques include:
-
X-ray Diffraction (XRD) to analyze the crystal structure.[1][2]
-
Fourier Transform Infrared (FT-IR) Spectroscopy to identify surface functional groups.[1][2]
-
UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) to determine the bandgap energy.[1][2]
-
Field Emission Scanning Electron Microscopy (FE-SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) to observe the morphology and particle size.[1][2][3]
-
Energy-Dispersive X-ray Spectroscopy (EDS) for elemental analysis.[1][3]
-
X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation states of the elements.[1][2][3]
Photocatalytic Degradation of Methyl Orange (MO)
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized Sr-doped ZnSe nanoparticles.
Materials:
-
Synthesized Sr-doped ZnSe nanoparticles
-
Methyl orange (MO)
-
Deionized water
Equipment:
-
Visible light source (e.g., Xenon lamp)
-
Magnetic stirrer
-
Beaker or reaction vessel
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters
Procedure:
-
Prepare a 10 ppm stock solution of methyl orange in deionized water.[1][4]
-
Add 10 mg of the Sr-doped ZnSe nanoparticles to the MO solution.[1][4]
-
To establish adsorption-desorption equilibrium, stir the suspension in the dark for 30 minutes.[1][4]
-
After the dark period, expose the suspension to visible light irradiation while continuing to stir.
-
At regular time intervals (e.g., every 20 minutes for a total of 120 minutes), withdraw a small aliquot of the suspension.
-
Remove the photocatalyst from the aliquot by centrifugation or by using a syringe filter.
-
Measure the absorbance of the supernatant at the characteristic wavelength of MO using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of MO and Cₜ is the concentration at time t.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and photocatalytic testing of Sr-doped ZnSe.
Proposed Photocatalytic Degradation Mechanism
Caption: Proposed mechanism of photocatalytic degradation of methyl orange by Sr-doped ZnSe.
References
Green Synthesis of Strontium Nanoparticles for Enhanced Antioxidant Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of nanotechnology offers promising avenues for the development of novel therapeutic agents. Among these, metallic nanoparticles have garnered significant attention due to their unique physicochemical properties. Strontium, an element known for its beneficial effects on bone metabolism, is now being explored in nanoparticle form for a wider range of biomedical applications. The green synthesis of strontium nanoparticles (SrNPs) presents an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical methods. This approach utilizes biological entities, such as plant extracts, which are rich in phytochemicals that act as both reducing and capping agents. These biocompatible nanoparticles are increasingly being investigated for their therapeutic properties, including their potential as potent antioxidant agents. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant activity of green-synthesized SrNPs, therefore, opens up new possibilities for their use in pharmaceutical and biomedical applications.
This document provides detailed application notes and protocols for the green synthesis of strontium nanoparticles using Mimosa pudica leaf extract and the subsequent evaluation of their antioxidant activity through various established assays.
Data Presentation: Antioxidant Activity of Green-Synthesized Strontium Nanoparticles
The antioxidant potential of strontium nanoparticles synthesized using plant extracts has been demonstrated in several studies. The following tables summarize the quantitative data from various antioxidant assays, providing a comparative overview of their efficacy.
Table 1: DPPH Radical Scavenging Activity of Strontium Nanoparticles
| Plant Extract Used for Synthesis | Nanoparticle Concentration (µg/mL) | % Inhibition | IC50 Value (µg/mL) | Reference |
| Acacia nilotica | 10 | 55.2 | ~25 | [1] |
| 20 | 68.9 | [1] | ||
| 30 | 75.4 | [1] | ||
| 40 | 83.7 | [1] | ||
| 50 | 90.12 | [1] | ||
| Punica granatum (co-synthesized with Zirconium) | 100 | ~89 | 90 | [2] |
Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity of Strontium Nanoparticles
| Plant Extract Used for Synthesis | Nanoparticle Concentration (µg/mL) | % Inhibition | Reference |
| Acacia nilotica | 10 | 50.6 | [1] |
| 20 | 62.3 | [1] | |
| 30 | 71.8 | [1] | |
| 40 | 79.5 | [1] | |
| 50 | 87.43 | [1] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay of Strontium Nanoparticles
| Plant Extract Used for Synthesis | Nanoparticle Concentration | Absorbance at 593 nm | Ascorbic Acid Standard | Reference |
| Mimosa pudica | Increasing concentrations | Increasing absorbance | Comparable to standard | [3] |
Table 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Plant Extract Used for Synthesis | Nanoparticle Concentration | % Inhibition | Reference |
| Mimosa pudica | Increasing concentrations | Increasing inhibition | [3] |
Experimental Protocols
Protocol 1: Green Synthesis of Strontium Nanoparticles using Mimosa pudica Leaf Extract
This protocol details the synthesis of strontium nanoparticles using an aqueous extract of Mimosa pudica leaves. The phytochemicals present in the extract act as reducing and capping agents, leading to the formation of stable SrNPs.
Materials:
-
Fresh, healthy leaves of Mimosa pudica
-
Strontium chloride (SrCl₂)
-
Deionized water
-
Whatman No. 1 filter paper
-
Magnetic stirrer with heating plate
-
Centrifuge
Procedure:
-
Preparation of Mimosa pudica Leaf Extract:
-
Collect fresh Mimosa pudica leaves and wash them thoroughly with deionized water to remove any dust and impurities.
-
Air-dry the leaves in the shade for several days until they are completely dry and crisp.
-
Grind the dried leaves into a fine powder using a blender or a mortar and pestle.
-
Weigh 10 g of the leaf powder and add it to 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Heat the mixture at 60-80°C for 30 minutes with continuous stirring.
-
Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper to obtain a clear aqueous leaf extract.
-
-
Synthesis of Strontium Nanoparticles:
-
Prepare a 30 mM aqueous solution of strontium chloride (SrCl₂).
-
In a clean beaker, mix 50 mL of the prepared Mimosa pudica leaf extract with 50 mL of the 30 mM SrCl₂ solution.
-
Place the beaker on a magnetic stirrer and stir the solution continuously at room temperature for 48 hours.
-
Observe the color change of the solution, which indicates the formation of strontium nanoparticles.
-
After the incubation period, centrifuge the solution at 8,000 rpm for 10 minutes to pellet the synthesized SrNPs.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove any unreacted precursors and by-products.
-
Finally, resuspend the purified SrNP pellet in a known volume of deionized water for further characterization and antioxidant assays.
-
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of antioxidants to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Synthesized strontium nanoparticles (SrNPs) solution
-
Ascorbic acid (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
DPPH Working Solution (20 µM): Dilute the stock solution with methanol to a final concentration of 20 µM.
-
Sample and Standard Solutions: Prepare different concentrations of SrNPs (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in deionized water. Prepare a series of ascorbic acid solutions in methanol to be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the SrNP solution or standard solution to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the SrNPs.
-
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Synthesized strontium nanoparticles (SrNPs) solution
-
Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the SrNP solution or standard solution (FeSO₄ at different concentrations) to the wells of a 96-well microplate.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the SrNP sample is then determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per mg of nanoparticles.
-
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺), leading to a decrease in absorbance.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate (B84403) buffer saline (PBS, pH 7.4)
-
Synthesized strontium nanoparticles (SrNPs) solution
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Radical Solution:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•⁺ radical.
-
Before use, dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the SrNP solution or Trolox standard at various concentrations to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (ABTS•⁺ solution without sample).
-
A_sample is the absorbance of the sample.
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 5: Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay measures the ability of the nanoparticles to scavenge hydrogen peroxide, a reactive oxygen species.
Materials:
-
Hydrogen peroxide (H₂O₂) solution (40 mM in phosphate buffer, pH 7.4)
-
Synthesized strontium nanoparticles (SrNPs) solution
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Assay Procedure:
-
Add 1 mL of the SrNP solution at different concentrations to a test tube.
-
Add 2 mL of 40 mM H₂O₂ solution prepared in phosphate buffer (pH 7.4).
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.
-
-
Calculation: The percentage of hydrogen peroxide scavenging is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (H₂O₂ solution without sample).
-
A_sample is the absorbance of the sample.
-
Mechanism of Action & Signaling Pathways
The antioxidant activity of green-synthesized strontium nanoparticles is attributed to a synergistic effect between the strontium core and the capping phytochemicals from the plant extract. The nanoparticles themselves can act as electron donors to neutralize free radicals. The bioactive compounds from the plant extract, such as flavonoids and polyphenols, that coat the nanoparticles are potent antioxidants and contribute significantly to the overall free radical scavenging capacity.
At the cellular level, the antioxidant effects of nanoparticles are often mediated through the activation of specific signaling pathways that enhance the endogenous antioxidant defense system. A key pathway in this process is the Keap1-Nrf2 pathway .
The Keap1-Nrf2 Signaling Pathway:
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, which can be induced by reactive oxygen species, the conformation of Keap1 is altered, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species and protecting the cell from oxidative damage. While direct evidence for green-synthesized strontium nanoparticles is still emerging, it is plausible that they can modulate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.
Visualizations
Caption: Workflow for the green synthesis of strontium nanoparticles.
Caption: Principle of the DPPH antioxidant assay.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.
References
Application Notes and Protocols for Strontium Selenide as an Infrared Stimulable Phosphor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of europium and samarium co-doped strontium selenide (B1212193) (SrSe:Eu,Sm) as an infrared stimulable phosphor. This material exhibits persistent luminescence, making it a promising candidate for various applications in biomedical research and drug development, including deep-tissue bioimaging and tracking of therapeutic agents.
Principle of Infrared Stimulable Luminescence
Strontium selenide co-doped with europium (Eu²⁺) and samarium (Sm³⁺) functions as a luminescent "battery." The material is first "charged" by exposure to higher energy radiation, such as ultraviolet (UV) light. This excitation promotes electrons to higher energy states, where they are "trapped" by the samarium co-dopant. The stored energy is then released as visible light upon stimulation with a lower-energy light source, typically in the near-infrared (NIR) region. This emitted light can be detected for imaging and tracking purposes. The key advantage of this process is the separation of excitation and emission, which eliminates autofluorescence from biological tissues, leading to a significantly improved signal-to-noise ratio in bioimaging applications.[1][2]
Data Presentation: Optical Properties
The following table summarizes the typical optical properties of alkaline earth sulfide (B99878)/selenide phosphors co-doped with europium and samarium. It is important to note that specific values for SrSe:Eu,Sm may vary depending on the synthesis conditions, dopant concentrations, and particle size. The data presented here is compiled from studies on analogous materials, such as SrS:Eu,Sm, and serves as a reference.
| Property | SrS:Eu,Sm (Analogue) | Reference |
| Excitation Wavelength (Charging) | Broad, UV to visible (e.g., 276 nm) | [3] |
| Stimulation Wavelength (Reading) | Near-Infrared (NIR), 800 - 1600 nm (peak ~1100 nm) | [3] |
| Emission Wavelength (Output) | ~599 nm (Orange-Red) | [3][4][5] |
| Persistent Luminescence Duration | Several hours | [6] |
| Activator (Luminescent Center) | Eu²⁺ | [4][5] |
| Trap (Energy Storage) | Sm³⁺ | [4][5] |
Experimental Protocols
Synthesis of SrSe:Eu,Sm Nanoparticles
This protocol is adapted from methods used for the synthesis of analogous strontium sulfide phosphors and should be performed with appropriate safety precautions for handling selenium compounds.
Materials:
-
Strontium chloride (SrCl₂)
-
Sodium selenite (B80905) (Na₂SeO₃)
-
Europium(III) chloride (EuCl₃)
-
Samarium(III) chloride (SmCl₃)
-
Deionized water
-
Hydrazine (B178648) hydrate (B1144303) (reducing agent)
-
Fluxing agent (e.g., LiF)
-
Inert atmosphere furnace (e.g., tube furnace with N₂/H₂ gas flow)
Protocol:
-
Precursor Solution Preparation:
-
In a three-neck flask, dissolve stoichiometric amounts of SrCl₂, EuCl₃, and SmCl₃ in deionized water. The typical doping concentration for Eu²⁺ and Sm³⁺ is around 0.1-1 mol% relative to Sr²⁺.
-
Stir the solution vigorously at room temperature.
-
-
Reduction and Precipitation:
-
Slowly add an aqueous solution of Na₂SeO₃ to the precursor solution while stirring.
-
Add hydrazine hydrate dropwise to the mixture to reduce selenite to selenide and facilitate the precipitation of SrSe nanoparticles co-doped with Eu and Sm.
-
Continue stirring for 2-4 hours at an elevated temperature (e.g., 80°C) to ensure complete reaction.
-
-
Washing and Drying:
-
Centrifuge the resulting precipitate and wash it several times with deionized water and ethanol to remove unreacted precursors and byproducts.
-
Dry the washed powder in a vacuum oven at 60-80°C overnight.
-
-
Calcination:
-
Mix the dried powder with a fluxing agent (e.g., 10 wt% LiF) to promote crystallization.[5]
-
Place the mixture in an alumina (B75360) crucible and transfer it to a tube furnace.
-
Calcine the powder at 900-1100°C for 1-2 hours under a reducing atmosphere (e.g., 5% H₂ in N₂) to ensure the reduction of Eu³⁺ to Eu²⁺ and promote the formation of the crystalline SrSe host lattice.[4][5]
-
After calcination, allow the furnace to cool down to room temperature under the reducing atmosphere.
-
-
Post-synthesis Processing:
-
Gently grind the resulting phosphor powder using an agate mortar and pestle to obtain a fine powder.
-
Store the synthesized SrSe:Eu,Sm phosphor in a dry, airtight container.
-
Characterization of SrSe:Eu,Sm Phosphors
Techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized SrSe.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and size distribution of the nanoparticles.
-
Photoluminescence (PL) Spectroscopy:
-
Excitation Spectrum: To determine the optimal charging wavelengths.
-
Emission Spectrum: To identify the wavelength of the emitted light after NIR stimulation.
-
Persistent Luminescence Decay Curve: To measure the duration of the afterglow.
-
-
Infrared (IR) Spectroscopy: To characterize the surface functional groups after modification.
Surface Functionalization for Biomedical Applications
For use in biological systems, the surface of the hydrophobic SrSe:Eu,Sm nanoparticles needs to be modified to improve their water dispersibility and biocompatibility.[7]
Protocol (Silica Coating and PEGylation):
-
Silica (B1680970) Coating:
-
Disperse the SrSe:Eu,Sm nanoparticles in ethanol.
-
Add tetraethyl orthosilicate (B98303) (TEOS) and an ammonia (B1221849) solution.
-
Stir the mixture for 12-24 hours to form a silica shell around the nanoparticles.
-
Wash the silica-coated nanoparticles with ethanol and water.
-
-
PEGylation:
-
Disperse the silica-coated nanoparticles in an appropriate solvent.
-
Add a silane-functionalized polyethylene (B3416737) glycol (PEG) derivative (e.g., mPEG-silane).
-
React for several hours to covalently attach the PEG chains to the silica surface.
-
Wash the PEGylated nanoparticles to remove excess reagents.
-
In Vitro Cell Imaging Protocol
This protocol outlines the use of functionalized SrSe:Eu,Sm nanoparticles for imaging cancer cells.
Materials:
-
PEGylated SrSe:Eu,Sm nanoparticles
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp for charging
-
Fluorescence microscope with an NIR stimulation source and appropriate emission filters
Protocol:
-
Cell Culture: Culture the chosen cancer cell line to 70-80% confluency in a suitable culture dish.
-
Nanoparticle Incubation:
-
Disperse the PEGylated SrSe:Eu,Sm nanoparticles in the cell culture medium at a desired concentration (e.g., 50-200 µg/mL). The optimal concentration should be determined through cytotoxicity assays.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for 4-24 hours to allow for cellular uptake.
-
-
Washing:
-
Remove the nanoparticle-containing medium and wash the cells three times with PBS to remove any nanoparticles that are not internalized.
-
-
Charging:
-
Expose the cells to a UV lamp (e.g., 254 nm) for 5-10 minutes to charge the intracellular nanoparticles.
-
-
Imaging:
-
Immediately place the culture dish on the fluorescence microscope stage.
-
Stimulate the sample with an NIR laser (e.g., 980 nm).
-
Capture the emitted visible light using a sensitive camera and the appropriate filter set for the emission wavelength of the phosphor.
-
In Vivo Animal Imaging Protocol
This protocol describes a general procedure for in vivo imaging in a small animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Functionalized and sterile SrSe:Eu,Sm nanoparticles dispersed in a biocompatible solution (e.g., saline).
-
Small animal model (e.g., mouse).
-
In vivo imaging system equipped with an NIR stimulation laser and a sensitive photon-counting camera.
-
UV lamp for pre-injection charging.
Protocol:
-
Nanoparticle Preparation and Charging:
-
Charge the sterile nanoparticle solution by exposing it to a UV lamp for 10-15 minutes immediately before injection.
-
-
Animal Preparation:
-
Anesthetize the animal according to the approved protocol.
-
-
Injection:
-
Inject the charged nanoparticle solution intravenously (for biodistribution studies) or locally (for tracking at a specific site).
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire images at different time points post-injection. The system will stimulate with the NIR laser and detect the emitted photons.
-
Monitor the biodistribution or localization of the nanoparticles over time.[8]
-
Mandatory Visualizations
Persistent Luminescence Mechanism
Caption: Mechanism of infrared-stimulated luminescence in SrSe:Eu,Sm.
Experimental Workflow
Caption: Workflow for synthesis, functionalization, and application of SrSe:Eu,Sm.
Cellular Interaction and Signaling
Caption: Cellular uptake and potential signaling pathways of strontium-based nanoparticles.
References
- 1. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Persistent Luminescence in Eu2+-Doped Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coating Persistent Luminescence Nanoparticles With Hydrophilic Polymers for in vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoprobes with near-infrared persistent luminescence for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dopants on the Long-Lasting Phosphorescence of Strontium Aluminate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and underlying mechanisms of Europium (Eu²⁺) and Dysprosium (Dy³⁺) doped strontium aluminate (SrAl₂O₄), a prominent long-lasting phosphor. Detailed experimental protocols and quantitative data are presented to facilitate research and development in fields requiring persistent luminescence, such as bioimaging, safety signage, and photocatalysis.
Introduction to Doped Strontium Aluminate Phosphors
Strontium aluminate doped with rare-earth elements, particularly Europium (Eu²⁺) and Dysprosium (Dy³⁺), is a class of phosphorescent materials renowned for its high brightness and exceptionally long afterglow, often lasting for several hours.[1][2] Unlike conventional fluorescent materials that cease to emit light almost immediately after the excitation source is removed, these long-lasting phosphors can store excitation energy and release it gradually in the form of visible light. This unique property makes them suitable for a wide array of applications.
The luminescence in this system is primarily attributed to the electronic transitions within the Eu²⁺ ion, which acts as the luminescent center. The co-dopant, Dy³⁺, plays a crucial role in enhancing the duration of the phosphorescence by creating electron traps within the host material's lattice.[1][3]
Mechanism of Persistent Luminescence
The long-lasting phosphorescence of SrAl₂O₄:Eu²⁺,Dy³⁺ is explained by the electron transfer model. The process can be broken down into three key stages:
-
Excitation: Upon irradiation with a suitable light source (e.g., UV light), an electron in the 4f orbital of the Eu²⁺ ion is excited to a higher energy 5d orbital.
-
Trapping: A portion of these excited electrons are then trapped by the Dy³⁺ ions, which act as electron trapping centers. This process is thermally activated.
-
De-trapping and Emission: Over time, the trapped electrons are thermally released from the Dy³⁺ traps. These released electrons then transfer back to the excited 5d orbital of the Eu²⁺ ions. The subsequent relaxation of the electron from the 5d to the 4f orbital results in the emission of a photon, leading to the characteristic green glow of the phosphor.[1][3]
dot
Caption: Mechanism of persistent luminescence in SrAl₂O₄:Eu²⁺,Dy³⁺.
Quantitative Data: Impact of Dopant Concentration
The concentration of Eu²⁺ and Dy³⁺ dopants significantly influences the phosphorescence properties of strontium aluminate, including emission wavelength, decay time, and quantum yield.
Table 1: Effect of Eu²⁺ Concentration on Emission Wavelength in SrAl₂O₄:Eu²⁺ [1]
| Eu²⁺ Concentration (mol%) | Emission Peak (nm) |
| 0.1 | ~500 |
| 0.3 | ~500 |
| 1.0 | ~500 |
Table 2: Effect of Dy³⁺ Co-doping on Emission Wavelength in SrAl₂O₄:1.0 mol% Eu²⁺ [1]
| Dy³⁺ Concentration (mol%) | Emission Peak (nm) |
| 0.2 | ~522 |
| 0.4 | ~522 |
| 0.6 | ~522 |
| 0.8 | ~522 |
| 1.0 | ~522 |
Table 3: Quantum Yield and Fluorescence Lifetime of SrAl₂O₄ with Different Dopants [4][5]
| Sample | Quantum Yield (%) | Fluorescence Lifetime (ns) |
| SrAl₂O₄ | - | - |
| SrAl₂O₄:Eu²⁺ | 65.87 | - |
| SrAl₂O₄:Eu²⁺, 0.1% Dy³⁺ | - | ~720 |
| SrAl₂O₄:Eu²⁺, 0.5% Dy³⁺ | 15.18 | ~720 |
| SrAl₂O₄:Eu²⁺, 2% Dy³⁺ | - | ~720 |
Experimental Protocols
Synthesis of SrAl₂O₄:Eu²⁺,Dy³⁺ Phosphor
Two common methods for synthesizing doped strontium aluminate phosphors are the solid-state reaction method and the solution combustion method.
This method involves the high-temperature reaction of solid precursors.
Materials:
-
Strontium Carbonate (SrCO₃)
-
Aluminum Oxide (Al₂O₃)
-
Europium Oxide (Eu₂O₃)
-
Dysprosium Oxide (Dy₂O₃)
-
Boric Acid (H₃BO₃) as a flux
Protocol:
-
Weighing and Mixing: Stoichiometric amounts of the precursor powders (SrCO₃, Al₂O₃, Eu₂O₃, and Dy₂O₃) and a small amount of boric acid (as a flux) are weighed accurately.
-
Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.
-
Calcination: The ground powder is transferred to an alumina (B75360) crucible and calcined in a tube furnace at a high temperature (e.g., 1200-1400 °C) for several hours under a reducing atmosphere (e.g., a mixture of 95% N₂ and 5% H₂).
-
Cooling and Pulverization: After calcination, the sample is allowed to cool down to room temperature. The resulting solid mass is then pulverized into a fine powder.
This method utilizes an exothermic reaction between metal nitrates and a fuel (e.g., urea).
Materials:
-
Strontium Nitrate (B79036) (Sr(NO₃)₂)
-
Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)
-
Europium Nitrate (Eu(NO₃)₃)
-
Dysprosium Nitrate (Dy(NO₃)₃)
-
Urea (B33335) (CO(NH₂)₂)
Protocol:
-
Precursor Solution: Stoichiometric amounts of the metal nitrates are dissolved in deionized water to form a clear solution.
-
Addition of Fuel: A calculated amount of urea is added to the nitrate solution. The molar ratio of urea to the total metal nitrates is typically optimized to ensure complete combustion.
-
Heating and Combustion: The solution is heated in a furnace preheated to a specific temperature (e.g., 500-600 °C). The solution will dehydrate, foam, and then ignite, leading to a rapid combustion process that forms a voluminous, foamy powder.
-
Post-Annealing: The as-synthesized powder is often annealed at a higher temperature (e.g., 1000-1200 °C) in a reducing atmosphere to improve crystallinity and luminescence properties.
dot
Caption: Experimental workflows for synthesis of SrAl₂O₄:Eu²⁺,Dy³⁺.
Characterization Protocols
Purpose: To determine the crystal structure and phase purity of the synthesized phosphor.
Sample Preparation: A small amount of the phosphor powder is finely ground and mounted on a sample holder. The surface should be flat and smooth to ensure accurate data collection.
Protocol:
-
Place the prepared sample in the XRD instrument.
-
Set the instrument parameters (e.g., 2θ range, step size, and scan speed). A typical scan range is 20-80°.
-
Initiate the X-ray scan.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns (e.g., JCPDS cards) for strontium aluminate.
Purpose: To observe the morphology, particle size, and microstructure of the phosphor powder.
Sample Preparation: A small amount of the powder is dispersed on a carbon adhesive tape mounted on an SEM stub. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.
Protocol:
-
Load the prepared stub into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Apply an accelerating voltage and adjust the electron beam to obtain a clear image.
-
Capture images at different magnifications to observe the overall morphology and individual particle details.
Purpose: To measure the excitation and emission spectra, determine the quantum yield, and analyze the decay kinetics of the phosphor.
Sample Preparation: A small amount of the phosphor powder is placed in a solid sample holder of the spectrofluorometer.
Protocol:
-
Emission Spectrum:
-
Set the excitation wavelength to the value that produces the maximum emission intensity (determined from an initial broad scan or from literature).
-
Scan the emission monochromator over the desired wavelength range (e.g., 400-700 nm) to record the emission spectrum.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of the maximum emission peak.
-
Scan the excitation monochromator over the desired wavelength range (e.g., 200-500 nm) to record the excitation spectrum.
-
-
Decay Curve:
-
Excite the sample with a pulsed light source (e.g., a xenon flash lamp).
-
Measure the decrease in luminescence intensity over time after the excitation source is turned off. The data is typically fitted to an exponential decay function to determine the phosphorescence lifetime.
-
-
Quantum Yield:
-
The quantum yield is typically measured using an integrating sphere to collect all the emitted light from the sample. The ratio of the number of emitted photons to the number of absorbed photons gives the quantum yield.[4]
-
dot
Caption: Relationship between dopant concentration and properties.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of Strontium Selenide Phosphors
Welcome to the Technical Support Center for Strontium Selenide (B1212193) (SrSe) Phosphors. This resource is designed for researchers, scientists, and professionals in drug development who are working with and looking to optimize the quantum yield of SrSe-based luminescent materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is photoluminescence quantum yield (PLQY) and why is it a critical parameter for SrSe phosphors?
A1: The photoluminescence quantum yield (PLQY), often denoted as Φ, is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the phosphor.[1] A high quantum yield (approaching 1 or 100%) signifies that a large portion of the absorbed photons are re-emitted as light, resulting in a brighter and more efficient phosphor. For applications in areas such as bio-imaging, solid-state lighting, and sensors, a high PLQY is crucial as it directly influences the sensitivity, signal-to-noise ratio, and overall performance of the device or assay.[2]
Q2: What are the primary factors that lead to low quantum yield in SrSe phosphors?
A2: Low quantum yield in SrSe phosphors can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is lost as heat rather than emitted as light. The main causes include:
-
Crystal Defects: Vacancies (such as selenium or strontium vacancies), interstitials, and dislocations in the SrSe host lattice can act as non-radiative recombination centers, trapping charge carriers and quenching luminescence.
-
Impurity Phases: The presence of unreacted precursors or secondary phases in the synthesized phosphor powder can introduce quenching sites.
-
Concentration Quenching: At high dopant concentrations (e.g., Eu²⁺), the probability of energy transfer between activator ions increases, leading to non-radiative decay and a decrease in emission intensity.[3][4]
-
Surface Defects: The surface of phosphor particles can have a high density of defects and dangling bonds, which can act as quenching centers.
-
Inhomogeneous Dopant Distribution: A non-uniform distribution of activator ions within the host lattice can lead to the formation of clusters, causing concentration quenching in localized areas.[5]
Q3: How does the choice of synthesis method affect the quantum yield of SrSe phosphors?
A3: The synthesis method plays a pivotal role in determining the crystallinity, particle size and morphology, and defect concentration of the SrSe phosphor, all of which directly impact the quantum yield.
-
Solid-State Reaction: This is a conventional and widely used method for preparing phosphors.[6] It involves heating a mixture of precursors at high temperatures. While effective, it can sometimes lead to inhomogeneous products and requires high temperatures. The use of fluxes can lower the synthesis temperature and improve the crystallinity and morphology of the phosphor particles.[7][8]
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures. It often results in well-crystallized particles with controlled morphology and a narrower size distribution.[9][10] This can lead to a higher quantum yield due to a lower concentration of surface defects.
-
Carbo-thermal Reduction: This method can be used for the synthesis of alkaline earth chalcogenides like SrS and can be adapted for SrSe. It avoids the need for hazardous gases like H₂S.[11][12][13]
Q4: What is the role of dopants and co-dopants in enhancing the quantum yield of SrSe phosphors?
A4: Dopants, or activators, are essential for luminescence in SrSe phosphors. Europium (Eu²⁺) is a common activator for SrSe, leading to characteristic emission. The concentration of the dopant needs to be carefully optimized to maximize luminescence and avoid concentration quenching.[14][15]
Co-dopants can be introduced to further enhance the quantum yield through several mechanisms:
-
Charge Compensation: When a trivalent rare-earth ion (like Eu³⁺, which can be present alongside Eu²⁺) substitutes a divalent Sr²⁺ ion, charge imbalance occurs. Co-doping with alkali metal ions (like Li⁺, Na⁺, K⁺) can compensate for this charge difference, reducing the formation of defects and improving the luminescence efficiency.[16][17]
-
Energy Transfer: In some cases, a co-dopant can act as a sensitizer, absorbing energy and efficiently transferring it to the activator ion, thereby increasing the emission intensity.
-
Crystal Field Modification: Co-dopants can subtly alter the local crystal field around the activator ion, which can influence the transition probabilities and, consequently, the quantum yield.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues that lead to low quantum yield in SrSe phosphor experiments.
Issue 1: Significantly Lower Quantum Yield Than Expected
Question: I have synthesized a Eu²⁺-doped SrSe phosphor, but the measured quantum yield is disappointingly low. What are the potential causes and how can I troubleshoot this?
Answer: A low quantum yield can stem from various factors related to the synthesis process, material purity, and characterization methodology. Follow this step-by-step guide to identify and address the issue.
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
Question: I am getting significant variations in the quantum yield values for the same batch of SrSe phosphor. What could be the cause of this inconsistency?
Answer: Inconsistent quantum yield measurements can be frustrating and can arise from both sample inhomogeneity and the measurement process itself.
| Potential Cause | Troubleshooting Action |
| Sample Inhomogeneity | Ensure the phosphor powder is thoroughly mixed before taking a sample for measurement. A non-uniform distribution of particle sizes or dopant concentration within the batch can lead to variations. |
| Sample Positioning | The positioning of the powder sample within the integrating sphere can affect the measurement. Ensure the sample is packed consistently in the sample holder each time. |
| Instrument Drift | The performance of the light source and detector in the spectrofluorometer can drift over time. Recalibrate the instrument regularly, especially if you are performing a series of measurements over a long period. |
| Incorrect Blank Measurement | The measurement of the blank (a non-luminescent, highly reflective standard like BaSO₄ or PTFE) is crucial for accurate quantum yield calculation. Ensure the blank is clean and has a consistent surface. |
| Environmental Factors | Changes in temperature and humidity can sometimes affect the luminescence of phosphors. Perform measurements in a controlled laboratory environment. |
Experimental Protocols
Protocol 1: Solid-State Synthesis of SrSe:Eu²⁺ Phosphors
This protocol describes a general procedure for the synthesis of Eu²⁺-doped strontium selenide phosphors via a solid-state reaction method.
Materials:
-
Strontium carbonate (SrCO₃, 99.9%)
-
Selenium (Se, 99.9%)
-
Europium(III) oxide (Eu₂O₃, 99.99%)
-
Activated carbon powder
-
Optional: Flux material (e.g., NH₄Cl, H₃BO₃)
Procedure:
-
Precursor Stoichiometry Calculation: Calculate the molar ratios of the precursors. For example, to synthesize Sr₀.₉₈Se:Eu₀.₀₂, the molar ratio of SrCO₃ to Eu₂O₃ would be 0.98 : 0.01. An excess of selenium (e.g., 5-10 mol%) may be used to compensate for its volatility at high temperatures.
-
Mixing: Thoroughly grind the stoichiometric amounts of SrCO₃, Eu₂O₃, and Se in an agate mortar for at least 30 minutes to ensure a homogeneous mixture. If using a flux, add it during this step (typically 1-5 wt%).
-
Carbothermal Reduction Setup: Place the mixed powder in an alumina (B75360) crucible. To create a reducing environment and facilitate the selenization, cover the precursor mixture with a layer of activated carbon powder.
-
Sintering: Place the crucible in a tube furnace. Purge the furnace with a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂) for at least 30 minutes.
-
Heating Program:
-
Ramp up the temperature to 400-600 °C at a rate of 5 °C/min and hold for 1-2 hours to initiate the decomposition of SrCO₃ and the reaction with Se.
-
Increase the temperature to 900-1200 °C at a rate of 5 °C/min and hold for 2-4 hours for the main sintering and crystallization process.
-
-
Cooling and Grinding: After sintering, allow the furnace to cool down to room temperature naturally. The resulting product is then ground into a fine powder.
Protocol 2: Absolute Photoluminescence Quantum Yield (PLQY) Measurement of Powder Samples
This protocol outlines the procedure for measuring the absolute PLQY of a powder phosphor using a spectrofluorometer equipped with an integrating sphere.[18][19]
Equipment:
-
Spectrofluorometer
-
Integrating sphere accessory
-
Powder sample holder
-
Reflectance standard (e.g., BaSO₄ or Spectralon®)
Procedure:
-
Instrument Setup and Calibration:
-
Install the integrating sphere into the spectrofluorometer.
-
Perform wavelength and intensity calibrations of the instrument according to the manufacturer's instructions.
-
-
Blank Measurement (Incident Light Spectrum):
-
Fill the powder sample holder with the reflectance standard (e.g., BaSO₄).
-
Place the holder in the integrating sphere.
-
Set the excitation wavelength (e.g., 450 nm for blue-pumped phosphors).
-
Measure the spectrum of the scattered excitation light. This is the incident light spectrum (Lₑ).
-
-
Sample Measurement:
-
Replace the reflectance standard with the SrSe phosphor powder in the sample holder, ensuring the same packing density and geometry.
-
Place the holder in the integrating sphere at the same position.
-
Using the same instrument settings, measure the emission spectrum of the sample. This measurement will include the non-absorbed scattered excitation light (Lₛ) and the emitted photoluminescence from the sample (Eₛ).
-
-
Data Analysis and Calculation:
-
The PLQY (Φ) is calculated using the following formula: Φ = (∫ Eₛ dλ) / (∫ Lₑ dλ - ∫ Lₛ dλ) where:
-
∫ Eₛ dλ is the integrated intensity of the sample's emission spectrum.
-
∫ Lₑ dλ is the integrated intensity of the incident excitation light spectrum (from the blank measurement).
-
∫ Lₛ dλ is the integrated intensity of the scattered excitation light from the sample.
-
-
Quantitative Data Summary
The following tables summarize the influence of key parameters on the quantum yield of alkaline earth chalcogenide phosphors. Note that specific data for SrSe is limited in the literature, and some data from analogous SrS systems are included for reference.
Table 1: Effect of Eu²⁺ Concentration on Luminescence Properties
| Host Material | Eu²⁺ Concentration (mol%) | Relative Emission Intensity | Observations |
| SrS:Eu²⁺ | 0.5 | ~85% | Increasing intensity with concentration. |
| SrS:Eu²⁺ | 1.0 | 100% (Optimized) | Concentration quenching observed above this level. |
| SrS:Eu²⁺ | 2.0 | ~90% | Onset of concentration quenching. |
| SrAl₂Si₂O₈:Eu²⁺ | Varied | Emission wavelength red-shifts with increasing concentration. | Intensity decreases with higher Eu²⁺ content.[20] |
| Rb₃Y(PO₄)₂:Eu²⁺ | 0.8 | Optimized (10% PLQY) | Rapid quenching above this concentration.[3][4][21] |
| Rb₃Y(PO₄)₂:Eu²⁺ | >20 | Suppressed quenching | Change in Eu²⁺ site occupancy leads to green emission.[3][4][21] |
Table 2: Influence of Flux Materials on Phosphor Synthesis
| Phosphor System | Flux Material | Synthesis Temperature | Effect on Properties |
| Ba₉Sc₂Si₆O₂₄:Eu²⁺ | Various | Reduced to 1100 °C (from 1450 °C) | Comparable luminescence to high-temp synthesis.[8] |
| Mg₂TiO₄:Mn⁴⁺ | LiCl | Reduced to 950 °C (from 1300-1400 °C) | Enhanced microstructure and luminescence.[7][22] |
| (Sr,Eu)Al₂Si₂O₈ | H₃BO₃ or LiBO₂ | - | Improved photoluminescence and surface morphology.[20] |
Table 3: Impact of Annealing Temperature on Luminescence
| Phosphor System | Annealing Temperature (°C) | Effect on Luminescence |
| Sr₃Al₂O₅Cl₂:Eu²⁺ | Increasing Temperature | Blue-shift in emission due to decreased crystal field strength. |
| SrWO₄:Eu³⁺ | 900 - 1000 | Formation of a single scheelite phase, improved crystallinity. |
| Ca₂Al₂SiO₇:Eu | Increasing Temperature | Increased photoluminescence intensity correlated with larger crystallite size. |
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. d-nb.info [d-nb.info]
- 3. d-nb.info [d-nb.info]
- 4. Suppressed concentration quenching and tunable photoluminescence in Eu2+-activated Rb3Y(PO4)2 phosphors for full-spectrum lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jru-b.com [jru-b.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrothermal Synthesis of Various Shape-Controlled Europium Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Luminescence enhancement and thermal stability of alkali co-doped Eu3+:LaMgB5O10 phosphors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of co-doping of alkali metal ions on Ca0.5RE1−x(MoO4)2:xEu3+ (RE = Y, La) phosphors with enhanced luminescence properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Annealing of Strontium Selenide (SrSe) Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annealing of strontium selenide (B1212193) (SrSe) thin films. The information is presented in a question-and-answer format to address specific experimental challenges.
Disclaimer: Specific quantitative data for the effects of annealing on SrSe thin films is limited in publicly available literature. The data presented below is based on analogous materials, such as strontium stannate (SrSnO3) and other metal selenides (e.g., SnSe, CdSe), and should be used as a general guideline for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing SrSe thin films?
Annealing is a critical post-deposition heat treatment process used to improve the crystalline quality of thin films. For SrSe thin films, annealing is expected to:
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Increase crystallinity and grain size.
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Reduce crystal defects and relieve internal stress.
-
Modify the optical and electrical properties of the film.
Q2: What are the typical signs of a non-optimal annealing temperature for thin films?
-
Too Low: Films may remain largely amorphous or exhibit poor crystallinity with small grain sizes. This can lead to high defect densities and suboptimal electrical and optical properties.
-
Too High: Excessive temperatures can lead to issues such as film cracking, delamination from the substrate, or even decomposition of the material. In some cases, it can cause excessive grain growth which may not be desirable for certain applications.[1]
Q3: How does annealing atmosphere affect the properties of selenide thin films?
The annealing atmosphere is crucial. Annealing in an inert atmosphere (e.g., nitrogen or argon) or a vacuum is often preferred for selenide compounds to prevent oxidation. Annealing in air can lead to the formation of oxides, which will alter the film's composition and properties.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Poor Crystallinity (Amorphous or Polycrystalline with Small Grains) | Annealing temperature is too low. | Incrementally increase the annealing temperature (e.g., in 50°C steps) to find the optimal crystallization point. |
| Annealing time is too short. | Increase the duration of the annealing process at a fixed temperature. | |
| Film Cracking or Delamination | Mismatch in the coefficient of thermal expansion (CTE) between the SrSe film and the substrate. | Select a substrate with a CTE closer to that of SrSe. A slower heating and cooling rate can also help minimize thermal stress.[1] |
| High internal stress from the deposition process. | Optimize deposition parameters to reduce initial stress in the film before annealing. | |
| Annealing temperature is too high, causing excessive thermal stress. | Reduce the peak annealing temperature. | |
| Unexpected Optical Properties (e.g., incorrect band gap) | Formation of oxide layers due to annealing in a non-inert atmosphere. | Ensure annealing is carried out in a high-purity inert gas environment or under vacuum. |
| Changes in stoichiometry due to the loss of selenium at high temperatures. | Consider annealing in a selenium-rich atmosphere to prevent the loss of selenium. | |
| Inconsistent Electrical Resistivity | Incomplete crystallization or high density of grain boundaries. | Optimize annealing temperature and time to achieve uniform and larger grain sizes. |
| Presence of impurities or oxide phases. | Use high-purity source materials and maintain a clean annealing environment. |
Data Presentation: Effects of Annealing on Analogous Thin Films
The following tables summarize quantitative data from studies on materials similar to SrSe, which can provide a starting point for experimental design.
Table 1: Effect of Annealing Temperature on Structural and Electrical Properties of Strontium Stannate (SrSnO3) Thin Films
| Annealing Temperature (°C) | Crystallite Size (nm) | Sheet Resistivity (Ω/sq) |
| As-deposited | 110 | - |
| 400 | 56.89 | 1.2 x 10^7 |
| 600 | 80.13 | 8.0 x 10^6 |
| 800 | 30.14 | 5.0 x 10^6 |
Source: Adapted from a study on RF magnetron sputtered SrSnO3 thin films.
Table 2: Effect of Annealing Temperature on the Optical Band Gap of Strontium Stannate (SrSnO3) Thin Films
| Annealing Temperature (°C) | Optical Band Gap (eV) |
| 400 | 3.33 |
| 600 | 3.28 |
| 800 | 3.20 |
Source: Adapted from a study on RF magnetron sputtered SrSnO3 thin films.
Experimental Protocols
Below are generalized methodologies for key experiments based on common practices for selenide and strontium-based thin films.
Thin Film Deposition (Thermal Evaporation)
A common method for depositing selenide thin films is thermal evaporation.
-
Substrate Preparation:
-
Clean the desired substrates (e.g., glass, silicon wafers) sequentially in ultrasonic baths of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
-
Source Material Preparation:
-
Place high-purity SrSe powder or separate high-purity strontium and selenium sources in appropriate crucibles within the thermal evaporation chamber.
-
-
Deposition Process:
-
Evacuate the chamber to a high vacuum (e.g., < 10-5 Torr).
-
Heat the source material(s) until evaporation occurs.
-
Deposit the SrSe thin film onto the prepared substrates. The thickness of the film can be monitored in real-time using a quartz crystal microbalance.
-
Annealing Protocol
-
Place the as-deposited SrSe thin films in a tube furnace or a rapid thermal annealing (RTA) system.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual oxygen.
-
Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5-10°C/minute) to prevent thermal shock.
-
Hold the temperature constant for the desired annealing time (e.g., 30-60 minutes).
-
Cool down the furnace slowly to room temperature at a controlled rate.
Characterization Techniques
-
Structural Properties: X-ray Diffraction (XRD) to determine the crystal structure and crystallite size.
-
Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to observe the grain size and surface roughness.
-
Optical Properties: UV-Vis Spectroscopy to measure the transmittance and absorbance spectra and to determine the optical band gap.
-
Electrical Properties: Four-point probe or Hall effect measurements to determine the electrical resistivity and carrier concentration.
Visualizations
Caption: Experimental workflow for the deposition, annealing, and characterization of SrSe thin films.
Caption: Logical relationship between annealing temperature and key properties of selenide thin films.
References
Technical Support Center: Controlling Defects in Strontium Selenide (SrSe) Crystals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strontium selenide (B1212193) (SrSe) crystals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of SrSe crystals, with a focus on defect control.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of native point defects in SrSe crystals?
A1: Strontium selenide crystallizes in the rock-salt structure. Based on theoretical studies of similar rock-salt compounds, the most common native point defects are expected to be vacancies and interstitials. These include strontium vacancies (VSr), selenium vacancies (VSe), strontium interstitials (Sri), and selenium interstitials (Sei). Schottky defects, which are pairs of cation and anion vacancies (VSr + VSe), are also likely to form due to their relatively low formation energy in this type of crystal lattice. The relative concentration of these defects is highly dependent on the growth conditions.
Q2: How does the stoichiometry (Sr/Se ratio) during crystal growth affect defect formation?
A2: The stoichiometry of the starting materials is a critical parameter for controlling the dominant type of point defects.
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Se-rich conditions: Growing crystals from a selenium-rich melt or vapor will typically lead to a higher concentration of strontium vacancies (VSr). This happens because the excess selenium in the environment makes it energetically less favorable for selenium vacancies to form.
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Sr-rich conditions: Conversely, using strontium-rich starting materials will promote the formation of selenium vacancies (VSe).
Controlling the precise Sr:Se ratio in the melt or vapor phase is therefore the primary method for tuning the point defect chemistry of the resulting crystal.
Q3: What is the primary crystal growth method for obtaining high-quality SrSe single crystals?
A3: The vertical Bridgman (VB) or Bridgman-Stockbarger method is a widely used and effective technique for growing large, high-quality single crystals of alkaline earth chalcogenides like SrSe. This method involves the directional solidification of a molten material in a crucible that is slowly moved through a temperature gradient. It allows for good control over the crystallization process, which is crucial for minimizing defects like dislocations and grain boundaries.
Q4: How can I characterize the defects in my SrSe crystals?
A4: A combination of characterization techniques is recommended for a comprehensive analysis of defects:
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Photoluminescence (PL) Spectroscopy: This is a highly sensitive technique for identifying optically active defects. Different point defects create specific energy levels within the band gap, resulting in characteristic emission peaks in the PL spectrum. While specific peak assignments for SrSe are not widely reported, comparing spectra from Sr-rich and Se-rich samples can help attribute features to VSe and VSr respectively.
-
X-ray Diffraction (XRD): High-resolution XRD can provide information about the overall crystal quality, including the presence of dislocations, strain, and secondary phases. Precise measurements of the lattice parameters can also indicate the presence of a high concentration of point defects, which can cause lattice expansion or contraction.
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Deep Level Transient Spectroscopy (DLTS): DLTS is a powerful technique for characterizing electrically active defects in semiconductors.[1][2][3][4][5] It can determine key defect parameters such as their energy levels, capture cross-sections, and concentrations.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with SrSe crystals.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High concentration of vacancy defects (e.g., indicated by specific PL peaks or electrical properties) | Non-stoichiometric melt: The initial ratio of Strontium to Selenium in the precursor material was not 1:1. | Adjust Stoichiometry: For VSe defects, use a slight excess of Selenium in the next growth run. For VSr defects, use a slight excess of Strontium. Refer to the Sr-Se phase diagram to guide composition adjustments.[1] |
| High Growth Temperature: Higher temperatures increase the entropy of the system, favoring the formation of vacancies. | Optimize Temperature Profile: Lower the maximum temperature of the hot zone in the Bridgman furnace, while ensuring the material remains fully molten. | |
| Cracking or polycrystallinity in the grown ingot | High Thermal Stress: A steep temperature gradient or a rapid cooling rate can induce stress that exceeds the mechanical strength of the crystal, leading to cracks and the formation of multiple crystal grains. | Reduce Cooling Rate: Decrease the translation rate of the crucible through the temperature gradient. After the growth is complete, implement a slow, controlled cooling ramp down to room temperature. |
| Crucible-Crystal Interaction: Adhesion of the crystal to the crucible walls can introduce stress during cooling due to differences in thermal expansion coefficients. | Use Non-Reactive Crucible: Employ a high-purity graphite (B72142) or boron nitride crucible, which has minimal reactivity and adhesion with the SrSe melt. | |
| Presence of unwanted secondary phases (e.g., SrSe2) | Significant deviation from stoichiometry: A large excess of one component can lead to the precipitation of other phases predicted by the Sr-Se phase diagram. | Precise Stoichiometric Control: Use high-purity (e.g., 99.99% or higher) starting materials. Accurately weigh the Sr and Se precursors to achieve a near 1:1 molar ratio. |
| Contamination: Impurities from the precursors or the growth environment can act as nucleation sites for other phases. | Ensure High Purity: Use high-purity source materials and ensure the growth ampoule/crucible is thoroughly cleaned and outgassed before use. |
Experimental Protocols
Protocol 1: Vertical Bridgman Growth of SrSe Single Crystal
This protocol outlines the fundamental steps for growing an SrSe single crystal using the vertical Bridgman method.
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Precursor Preparation:
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Use high-purity (≥99.99%) strontium and selenium pieces.
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Weigh the elements in a stoichiometric 1:1 molar ratio inside a glovebox with an inert atmosphere (e.g., argon) to prevent oxidation. A slight excess of selenium can be used to compensate for its higher vapor pressure.
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Load the materials into a high-purity graphite or quartz crucible with a conical tip at the bottom to promote single-seed nucleation.
-
-
Ampoule Sealing:
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Place the loaded crucible into a quartz ampoule.
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Evacuate the ampoule to a high vacuum (e.g., 10-6 Torr) to remove residual air and moisture.
-
Backfill with a low pressure of high-purity argon gas.
-
Seal the ampoule using an oxygen-hydrogen torch.
-
-
Crystal Growth:
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Place the sealed ampoule into a two-zone vertical Bridgman furnace.
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Melting & Homogenization: Heat the upper zone (hot zone) to a temperature above the melting point of SrSe (~1620 °C) and the lower zone (cold zone) to just below the melting point. Hold the ampoule in the hot zone for several hours to ensure complete melting and homogenization of the charge.
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Directional Solidification: Slowly lower the ampoule from the hot zone to the cold zone at a constant rate (e.g., 1-3 mm/hour). A typical temperature gradient is 10-20 °C/cm.[6]
-
Solidification will begin at the conical tip of the crucible, and the solid-liquid interface will move upwards as the ampoule is lowered.
-
-
Cooling:
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Once the entire charge has solidified, slowly cool the entire furnace to room temperature over a period of 24-48 hours to prevent thermal shock and cracking of the crystal.
-
-
Crystal Retrieval:
-
Carefully break the quartz ampoule to retrieve the crucible containing the SrSe ingot.
-
The crystal can then be cut and polished for characterization.
-
Visualizations
Logical Workflow for Troubleshooting SrSe Crystal Quality
The following diagram illustrates a logical workflow for diagnosing and addressing common issues in SrSe crystal growth experiments.
References
Technical Support Center: Strontium Selenide (SrSe) Synthesis
Welcome to the Technical Support Center for Strontium Selenide (B1212193) (SrSe) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of high-purity strontium selenide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized via several methods, including:
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Solution-Phase Synthesis: This method involves the reaction of a strontium salt (e.g., strontium chloride) with a selenium-containing solution in a suitable solvent. One documented method involves the reduction of elemental selenium in a solution containing ammonium (B1175870) hydroxide (B78521) and a reducing agent like rongalite, followed by reaction with an aqueous solution of strontium chloride.[1][2]
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Solid-State Synthesis: This high-temperature method typically involves the direct reaction of a strontium precursor (e.g., strontium carbonate, strontium hydride, or strontium oxide) with elemental selenium powder in an inert or reducing atmosphere.[3][4] Another approach is the reduction of strontium selenate (B1209512) with hydrogen at elevated temperatures (e.g., 600 °C).[5]
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Reaction in Liquid Ammonia (B1221849): Strontium metal can be reacted with hydrogen selenide in liquid ammonia to produce this compound.[5]
Q2: What level of precursor purity is recommended for SrSe synthesis?
A2: The required precursor purity largely depends on the intended application of the this compound.
-
For general research purposes, precursors with a purity of 99% or higher are often used.[5]
-
For applications in electronics and as phosphors, higher purity precursors are essential to achieve desired optical and electrical properties. Commercially available high-purity this compound can reach purities of 99.95% to 99.9999%.[3][6] To achieve this, it is recommended to use precursors with at least 99.99% purity.
-
For semiconductor applications, even trace amounts of certain impurities, such as transition metals (e.g., Fe, Ni, Cu) and alkali metals (e.g., Na, K), can significantly impact device reliability. In these cases, precursor purity should ideally be 99.999% or higher, with specific impurity levels below 100 ppb.[7]
Q3: What are common impurities in this compound, and what are their effects?
A3: A common impurity encountered during SrSe synthesis is strontium oxide (SrO) .[1][2][8] Its presence is often detected by techniques like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy.[1][2][8] The formation of strontium oxide can occur due to:
-
Reaction with residual oxygen or moisture in the reaction environment.
-
The use of oxide-containing precursors.
The effects of strontium oxide and other impurities can include:
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Altered Optical Properties: Impurities can introduce unwanted energy levels within the bandgap, affecting the luminescence and phosphorescence characteristics of SrSe, which is particularly critical for phosphor applications.[9] For instance, alkali metal impurities have been shown to significantly increase the luminescence intensity in other alkaline earth aluminate phosphors.[5]
-
Modified Electronic Properties: For semiconductor applications, impurities act as dopants or defects, altering the charge carrier concentration and mobility.
-
Changes in Crystal Structure: High concentrations of impurities can lead to the formation of secondary phases or distortions in the SrSe crystal lattice.
Other potential impurities can include unreacted starting materials, other alkaline earth metals (e.g., calcium and barium) if present in the strontium precursor, and heavy metals from the precursors or reaction vessels.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | For Solid-State Synthesis: • Increase reaction temperature.• Extend reaction time.• Ensure intimate mixing of precursors by thorough grinding.For Solution-Phase Synthesis: • Verify the concentration and stoichiometry of reactants.• Ensure the reducing agent is active and fully dissolves the selenium. | In solid-state reactions, insufficient thermal energy or time can lead to incomplete diffusion and reaction of the precursors. In solution-phase synthesis, incorrect reactant ratios or an ineffective reducing agent will limit product formation. |
| Loss of Product during Isolation | • When washing the product, use a solvent in which SrSe has low solubility.• Use fine filter paper or a centrifuge to collect the product. | This compound may have some solubility in the washing solvent, leading to product loss. Mechanical loss can also occur if the product particles are very fine. |
| Volatilization of Selenium | For Solid-State Synthesis: • Conduct the reaction in a sealed ampoule or a tube furnace with a controlled atmosphere to maintain selenium vapor pressure. | At high temperatures, elemental selenium has a significant vapor pressure. If the reaction is performed in an open system, selenium can sublime and be lost, leading to a substoichiometric product and low yield. |
Issue 2: Presence of Strontium Oxide (SrO) Impurity
| Potential Cause | Troubleshooting Step | Explanation |
| Oxygen Contamination | • Perform the synthesis under a high-purity inert atmosphere (e.g., argon or nitrogen) or a reducing atmosphere (e.g., hydrogen/argon mixture).• Use a glovebox for handling and mixing precursors.• Ensure the reaction vessel (e.g., quartz tube, crucible) is thoroughly dried and purged with inert gas before heating. | Strontium is highly reactive towards oxygen, especially at elevated temperatures. Any residual oxygen or moisture in the reaction environment will lead to the formation of stable strontium oxide. |
| Oxide on Precursor Surface | • Use high-purity precursors with low oxygen content.• Consider a pre-treatment step to remove surface oxides from the strontium precursor, such as a brief acid etch followed by thorough drying under vacuum. | Strontium-containing precursors can have a native oxide layer on their surface, which will persist as an impurity in the final product if not removed. |
Issue 3: Unexpected Color of the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Impurities | • Analyze the product for trace metal impurities using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).• Use higher purity precursors. | Pure this compound is a white powder, which can turn reddish-brown upon exposure to air due to oxidation.[3] The presence of certain transition metal impurities can also impart color to the final product. |
| Non-stoichiometry | • Ensure accurate weighing and mixing of precursors to achieve the correct stoichiometric ratio.• Control the reaction atmosphere to prevent the loss of selenium. | A deviation from the 1:1 atomic ratio of strontium to selenium can result in a non-stoichiometric compound with a different color and altered properties. |
Data Presentation
Table 1: Commercially Available this compound Purity Grades
| Purity Grade | Common Applications |
| 99% (2N) | General laboratory use, educational purposes. |
| 99.9% (3N) | Research and development, synthesis of other compounds. |
| 99.95% (3N5) | Optoelectronic devices, preparation of nanoplates and thin films.[3][10] |
| 99.99% (4N) | High-performance phosphors, semiconductor research.[6] |
| 99.999% (5N) and higher | Advanced semiconductor devices, high-purity standards.[6] |
Table 2: Common Strontium and Selenium Precursors and Their Purity Considerations
| Precursor | Typical Purity for High-Quality SrSe | Key Impurities to Consider |
| Strontium Carbonate (SrCO₃) | ≥ 99.99% | Other alkaline earth metals (Ca, Ba), alkali metals (Na, K), transition metals (Fe, Ni, Cu). |
| Strontium Chloride (SrCl₂) | ≥ 99.99% | Similar to SrCO₃, plus potential for hydrated forms which introduce water. |
| Elemental Selenium (Se) | ≥ 99.999% | Heavy metals, other chalcogens (S, Te), oxygen. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol is adapted from a method involving the reduction of elemental selenium.[1][2]
Materials:
-
Strontium chloride (SrCl₂), 0.1 M aqueous solution (high purity recommended)
-
Elemental selenium (Se) powder
-
Deionized water
-
Concentrated ammonium hydroxide (NH₄OH, ~29%)
-
Rongalite (sodium hydroxymethanesulfinate), 1 M solution
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Selenium Solution: a. In a fume hood, combine 0.02 g of elemental selenium powder with 2 mL of deionized water, 2 mL of concentrated ammonium hydroxide, and 2 mL of 1 M rongalite solution in a flask. b. Heat the mixture to 70-75 °C while stirring until the selenium powder is completely dissolved, forming a selenium ionic solution. This step should be performed under an inert atmosphere to prevent oxidation.
-
Reaction: a. In a separate flask, place a volume of the 0.1 M strontium chloride solution. b. While stirring vigorously, add an equal volume of the prepared selenium solution to the strontium chloride solution. c. Continue stirring the mixture to ensure a complete reaction. A precipitate of this compound will form.
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Isolation and Purification: a. Centrifuge the mixture to separate the this compound precipitate from the supernatant. b. Decant the supernatant and wash the precipitate with deionized water. Repeat the washing and centrifugation steps several times to remove soluble byproducts. c. Dry the purified this compound precipitate in a vacuum oven at a low temperature to prevent oxidation.
Protocol 2: Solid-State Synthesis of this compound
This is a general protocol for the solid-state synthesis of metal chalcogenides, adapted for SrSe.
Materials:
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Strontium carbonate (SrCO₃), high purity (e.g., 99.99%)
-
Elemental selenium (Se) powder, high purity (e.g., 99.999%)
-
Tube furnace with temperature and atmosphere control
-
Alumina (B75360) or quartz crucible
-
Inert gas (e.g., Argon) or reducing gas (e.g., 5% H₂ in Ar)
Procedure:
-
Precursor Preparation: a. In an agate mortar and pestle inside a glovebox, weigh stoichiometric amounts of strontium carbonate and selenium powder. b. Thoroughly grind the precursors together for at least 30 minutes to ensure intimate mixing.
-
Reaction: a. Place the mixed powder into an alumina or quartz crucible. b. Place the crucible in the center of a tube furnace. c. Purge the furnace tube with the inert or reducing gas for at least 30 minutes to remove all oxygen. d. Heat the furnace to a high temperature (e.g., 800-1100 °C) and hold for several hours (e.g., 4-8 hours) to allow the reaction to proceed to completion. The reaction is: SrCO₃ + Se + C → SrSe + 2CO. The carbon can be added as a reducing agent. e. Cool the furnace slowly to room temperature under the same controlled atmosphere.
-
Product Characterization: a. Once at room temperature, transfer the product to a glovebox for storage and characterization. b. The product can be analyzed using X-ray diffraction (XRD) to confirm the phase purity and crystal structure.
Mandatory Visualizations
Caption: Solution-Phase Synthesis Workflow for this compound.
Caption: Impact of Impurities on this compound Properties.
References
- 1. The preparation of this compound and its properties as a base material for phosphores stimulated by infrared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid state synthesis of binary metal chalcogenides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Solid State Chemistry of Chalcogenides | AK Tremel [ak-tremel.chemie.uni-mainz.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strontium Chloride | High-Purity Reagent | RUO [benchchem.com]
- 10. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Strontium Doping in Zinc Selenide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing strontium (Sr) doping in zinc selenide (B1212193) (ZnSe) nanoparticles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of Sr-doped ZnSe nanoparticles.
| Issue | Possible Cause | Recommended Solution |
| Broad or multiple peaks in photoluminescence (PL) spectra | 1. Wide particle size distribution.2. Presence of impurities or surface defects.3. Unsuccessful or incomplete doping. | 1. Optimize synthesis parameters such as temperature, pH, and precursor concentration to achieve a narrower size distribution.[1][2]2. Ensure high-purity precursors and solvents. Consider surface passivation with a higher bandgap material (e.g., ZnS shell).3. Verify doping through characterization techniques like XRD and XPS. Adjust the molar ratio of the strontium precursor. |
| Low photoluminescence quantum yield (PLQY) | 1. Surface defects acting as non-radiative recombination centers.2. Agglomeration of nanoparticles.3. Incorrect doping concentration. | 1. Introduce a capping agent like 2-mercaptoethanol (B42355) to passivate surface states.[3][4]2. Optimize the concentration of the capping agent and ensure proper stirring during synthesis. Use ultrasonication to disperse aggregated particles.3. Systematically vary the strontium concentration to find the optimal doping level for maximum PLQY. |
| Nanoparticle Agglomeration | 1. Inadequate stabilization.2. High particle concentration.3. Changes in pH or ionic strength of the solution. | 1. Increase the concentration of the capping agent (e.g., 2-mercaptoethanol) to provide better steric stabilization.[3][4]2. Work with more dilute solutions during synthesis and storage.3. Maintain a stable pH, particularly the alkaline conditions often required for this synthesis, and use appropriate buffers if necessary. |
| Inconsistent particle size and morphology | 1. Fluctuations in reaction temperature and time.2. Inefficient mixing of precursors.3. Inappropriate pH level. | 1. Precisely control the reaction temperature and duration. Increasing the temperature can lead to smaller particles with a narrower size distribution.[1][2]2. Ensure vigorous and consistent stirring throughout the reaction.3. Maintain a constant and optimal pH, as it significantly influences particle size.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that strontium has been successfully incorporated into the ZnSe lattice?
A1: Successful doping can be confirmed through several characterization techniques:
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X-ray Diffraction (XRD): A shift in the diffraction peaks of ZnSe to a lower 2θ angle suggests the incorporation of larger Sr²⁺ ions into the ZnSe lattice, causing lattice expansion. The absence of separate SrSe peaks indicates successful doping rather than the formation of a mixed phase.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of strontium and its oxidation state within the nanoparticles, providing direct evidence of doping.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational modes of the Zn-Se bond and the appearance of new peaks at lower wavenumbers can indicate the influence of Sr²⁺ ions on the crystal lattice.[3][4]
Q2: What is the effect of increasing strontium concentration on the properties of ZnSe nanoparticles?
A2: Increasing the strontium concentration generally leads to:
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Increased Crystallite Size: The incorporation of larger Sr²⁺ ions into the ZnSe lattice causes an expansion of the crystal lattice, resulting in a larger average crystallite size.[3][4]
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Decreased Band Gap: The band gap energy of the nanoparticles tends to decrease with higher strontium doping levels.[4] This is observable as a red shift in the UV-Vis absorption spectrum.
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Changes in Morphology: High strontium concentrations can influence the morphology of the nanoparticles, with some studies reporting a transition from nanosheets to nanoflower-like structures.[4]
Q3: My application is in bioimaging. How does strontium doping affect the photoluminescence of ZnSe nanoparticles?
A3: Strontium doping can significantly alter the photoluminescent properties of ZnSe nanoparticles. By modifying the electronic band structure and introducing new energy levels, strontium doping can tune the emission wavelength. While specific quantitative data on the photoluminescence quantum yield (PLQY) of Sr-doped ZnSe is not extensively reported in the reviewed literature, doping of semiconductor nanoparticles is a common strategy to enhance their optical properties for bioimaging applications. For instance, doping ZnSe with other elements like manganese has been shown to significantly improve the PLQY. It is recommended to experimentally determine the optimal strontium concentration to maximize the PLQY for your specific application.
Q4: How can I functionalize the surface of Sr-doped ZnSe nanoparticles for drug delivery?
A4: Surface functionalization is crucial for attaching targeting ligands and therapeutic agents. A common approach involves:
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Ligand Exchange: Replacing the original capping agent (e.g., 2-mercaptoethanol) with bifunctional ligands. For example, using a ligand with a thiol group to bind to the nanoparticle surface and a terminal carboxylic acid or amine group for further conjugation.
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Silica (B1680970) Shell Coating: Encapsulating the nanoparticles in a thin layer of silica. The silica surface can be easily modified with various functional groups (e.g., amines, carboxyls) for covalent attachment of biomolecules.
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Polymer Coating: Using amphiphilic polymers to create a stable, biocompatible coating around the nanoparticles. These polymers can also provide functional groups for bioconjugation.[5]
Data Presentation
The following tables summarize the quantitative data on the effect of strontium doping on the properties of ZnSe nanoparticles as reported in the literature.
Table 1: Effect of Strontium Molar Ratio on Crystallite Size and Band Gap of ZnSe Nanoparticles
| Molar Ratio of Strontium | Average Crystallite Size (nm) | Band Gap (eV) |
| 0.01 | 21 | 2.66 |
| 0.05 | 26 | 2.44 |
| 0.1 | 35 | 2.29 |
| Data sourced from a study by Beena et al. (2021).[3][4] |
Note on Photoluminescence Quantum Yield (PLQY): While the effect of strontium doping on the PLQY of ZnSe nanoparticles is of significant interest for bioimaging applications, specific quantitative data for different strontium concentrations were not available in the reviewed literature. Researchers are encouraged to perform PLQY measurements to optimize this parameter for their specific needs. A general protocol for this measurement is provided in the "Experimental Protocols" section. For comparison, Mn²⁺-doped ZnSe quantum dots have been reported to achieve a PLQY as high as 49.52%, and ZnSe/ZnS core/shell quantum dots can reach a PLQY of up to 95%.[6]
Experimental Protocols
Synthesis of Strontium-Doped Zinc Selenide Nanoparticles (Co-Precipitation Method)
This protocol is adapted from the work of Beena et al. (2021).[3][4]
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Selenium powder (Se)
-
Sodium borohydride (B1222165) (NaBH₄)
-
2-Mercaptoethanol (capping agent)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of zinc acetate in deionized water.
-
Prepare solutions of strontium nitrate corresponding to the desired molar doping ratios (e.g., 0.01, 0.05, 0.1 M).
-
In a separate flask, dissolve selenium powder in a sodium borohydride solution to form a sodium hydrogen selenide (NaHSe) solution. This should be done carefully in a fume hood as toxic gases may be evolved.
-
-
Reaction Mixture:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, mix the zinc acetate solution with the desired amount of strontium nitrate solution.
-
Add 2-mercaptoethanol to the mixture and stir vigorously.
-
Slowly inject the freshly prepared NaHSe solution into the zinc and strontium mixture under constant stirring.
-
-
Reaction and Precipitation:
-
Heat the reaction mixture to 100 °C.
-
Adjust the pH of the solution to 10 using a NaOH solution.
-
Maintain the reaction at this temperature and pH for 24 hours under continuous stirring. A precipitate of Sr-doped ZnSe nanoparticles will form.
-
-
Purification and Drying:
-
Allow the solution to cool to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.
-
Dry the purified precipitate in an oven at 80 °C for 48 hours.
-
Finally, anneal the dried powder at 200 °C.
-
Protocol for Measuring Photoluminescence Quantum Yield (PLQY)
This is a general protocol for measuring the PLQY of quantum dot solutions using an integrating sphere.
Equipment:
-
Spectrofluorometer with an integrating sphere attachment
-
Monochromatic light source (e.g., laser or xenon lamp with a monochromator)
-
Quartz cuvettes
-
Solvent used to disperse the nanoparticles
Procedure:
-
Sample Preparation:
-
Prepare a dilute dispersion of the Sr-doped ZnSe nanoparticles in a suitable solvent (e.g., toluene (B28343) or water, depending on the surface functionalization). The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to minimize re-absorption effects.
-
-
Measurement of the Reference (Solvent):
-
Place the cuvette containing only the solvent into the integrating sphere.
-
Excite the solvent with the monochromatic light source at the chosen excitation wavelength.
-
Measure the spectrum of the scattered light from the solvent.
-
-
Measurement of the Sample:
-
Place the cuvette with the nanoparticle dispersion in the integrating sphere.
-
Excite the sample with the same monochromatic light source and at the same wavelength.
-
Measure the emission spectrum of the sample, which will include both the scattered excitation light and the photoluminescence from the nanoparticles.
-
-
Calculation of PLQY:
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The software accompanying the spectrofluorometer typically performs this calculation automatically by integrating the areas under the emission and scattered excitation peaks for both the sample and the reference.
-
Mandatory Visualizations
Caption: Synthesis workflow for Sr-doped ZnSe nanoparticles.
Caption: Impact of Sr concentration on nanoparticle properties.
Caption: Troubleshooting workflow for low photoluminescence.
References
- 1. Experimental and modeling study of ZnO:Ni nanoparticles for near-infrared light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Characterization of Sr-Doped ZnSe Nanoparticles for Catalytic and Biological Activities [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 6. OPG [opg.optica.org]
Technical Support Center: Large-Scale Synthesis of Strontium Selenide
Welcome to the technical support center for the large-scale synthesis of strontium selenide (B1212193) (SrSe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of SrSe.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of strontium selenide?
A1: The three primary methods for the large-scale synthesis of this compound are solid-state reaction, solvothermal synthesis, and wet-chemical precipitation. Each method has its own set of advantages and challenges in terms of temperature requirements, reaction time, scalability, and control over product purity and morphology.
Q2: What are the most common impurities in synthesized this compound, and how can they be detected?
A2: A common impurity is strontium oxide (SrO), which can form if the reaction environment is not strictly anaerobic.[1][2] Other potential impurities include unreacted strontium precursors (e.g., strontium carbonate) and elemental selenium. These impurities can be detected using analytical techniques such as:
-
X-ray Diffraction (XRD): To identify crystalline phases of SrSe, SrO, and other crystalline impurities.
-
Raman Spectroscopy: To detect vibrational modes characteristic of SrSe and impurities like SrO.[1][2]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To determine the elemental composition of the product and check for stoichiometric imbalances.
Q3: What are the critical safety precautions for handling selenium and its compounds on a large scale?
A3: Selenium and its compounds are highly toxic. When handling them on a large scale, it is crucial to:
-
Work in a well-ventilated area, preferably within a fume hood or with localized exhaust ventilation.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if there is a risk of inhaling dust or aerosols.
-
Have a spill cleanup kit readily available.
-
Quench any excess reactive selenium reagents safely before disposal.
-
Dispose of all selenium-containing waste as hazardous waste according to institutional and local regulations.
Q4: How does large-scale synthesis affect the properties of the final this compound product?
A4: Scaling up the synthesis of this compound can present several challenges that affect the final product's properties. Maintaining a uniform temperature throughout a large reactor can be difficult, leading to inconsistencies in crystallinity and phase purity. Inefficient mixing can result in localized areas of high precursor concentration, causing variations in particle size and morphology. Furthermore, ensuring batch-to-batch reproducibility is a significant hurdle, as minor variations in process parameters can lead to substantial differences in the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Solid-State) | 1. Increase Reaction Temperature: Ensure the furnace is calibrated and reaching the target temperature. Gradually increase the temperature in increments of 50°C. 2. Extend Reaction Time: Increase the duration of the reaction to allow for complete diffusion of the reactants. 3. Improve Mixing: Ensure the precursors are thoroughly mixed before heating. Consider intermittent grinding and re-pelletizing for multi-stage heating. |
| Incomplete Reaction (Solvothermal) | 1. Increase Reaction Temperature and Time: Optimize the temperature and duration of the solvothermal reaction. 2. Check Precursor Solubility: Ensure the strontium and selenium precursors are soluble in the chosen solvent at the reaction temperature. 3. Increase Autoclave Filling: A higher filling volume can increase the autogenous pressure, which may improve the reaction rate. |
| Precursor Loss (Wet-Chemical) | 1. Control pH: Ensure the pH of the reaction medium is optimized for the precipitation of SrSe. 2. Minimize Oxidation: Purge all solutions with an inert gas (e.g., argon or nitrogen) and perform the reaction under an inert atmosphere to prevent the oxidation of selenide ions. |
Issue 2: Presence of Strontium Oxide (SrO) Impurity
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination in Reaction Environment | 1. Ensure Inert Atmosphere: For solid-state reactions, use a sealed tube furnace and purge with a high-purity inert gas. For solution-based methods, thoroughly degas all solvents and perform the reaction under a continuous flow of inert gas. 2. Use High-Purity Precursors: Ensure the starting materials are not partially oxidized. |
| Reaction with Oxygen-Containing Solvents | 1. Use Anhydrous Solvents: For solvothermal and wet-chemical methods, use dry, anhydrous solvents to minimize the presence of oxygen sources. |
| Air Exposure of Final Product | 1. Handle and Store under Inert Atmosphere: After synthesis, handle and store the this compound powder in a glovebox or a desiccator filled with an inert gas. |
Issue 3: Poor Crystallinity or Amorphous Product
| Potential Cause | Troubleshooting Steps |
| Low Reaction Temperature | 1. Increase Synthesis Temperature: Gradually increase the reaction temperature to provide sufficient energy for crystal growth. 2. Post-Synthesis Annealing: Anneal the as-synthesized powder at a higher temperature under an inert atmosphere to improve crystallinity. |
| Fast Reaction Rate | 1. Slow Down Precursor Addition: In wet-chemical methods, add the precursors slowly to control the nucleation and growth process. 2. Use a Capping Agent: In solvothermal synthesis, a capping agent can help control the growth rate and improve the quality of the nanocrystals. |
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Methods for this compound
| Parameter | Solid-State Reaction | Solvothermal Synthesis | Wet-Chemical Precipitation |
| Typical Temperature | High (800 - 1200°C) | Moderate (150 - 250°C) | Low (25 - 90°C) |
| Typical Reaction Time | Long (12 - 48 hours) | Moderate (6 - 24 hours) | Short (1 - 4 hours) |
| Typical Yield | High (>90%) | Moderate to High (70-95%) | Moderate (60-80%) |
| Purity Control | Moderate | Good | Good |
| Particle Size Control | Poor | Good | Excellent |
| Scalability | Excellent | Good | Moderate |
| Energy Consumption | High | Moderate | Low |
Note: The values in this table are representative and can vary depending on the specific precursors, equipment, and reaction conditions.
Experimental Protocols
Protocol 1: Large-Scale Solid-State Synthesis of this compound
This protocol describes a representative method for synthesizing SrSe via a high-temperature solid-state reaction.
Materials:
-
Strontium carbonate (SrCO₃), high purity
-
Elemental selenium (Se), powder
-
Graphite (B72142) crucibles
Procedure:
-
Thoroughly mix stoichiometric amounts of strontium carbonate and selenium powder in a mortar and pestle inside a glovebox.
-
Transfer the mixed powder into a graphite crucible.
-
Place the crucible in a tube furnace.
-
Evacuate the furnace tube and backfill with a high-purity inert gas (e.g., argon).
-
Heat the furnace to 900°C at a rate of 5°C/min and hold for 12 hours.
-
Allow the furnace to cool to room temperature naturally.
-
The resulting SrSe powder should be handled and stored under an inert atmosphere.
Protocol 2: Scalable Solvothermal Synthesis of this compound
This protocol outlines a general procedure for the solvothermal synthesis of SrSe.
Materials:
-
Strontium chloride (SrCl₂), anhydrous
-
Elemental selenium (Se), powder
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a reducing agent
-
Ethylenediamine (B42938) as a solvent
Procedure:
-
In a glovebox, dissolve strontium chloride in ethylenediamine in a Teflon-lined stainless-steel autoclave.
-
In a separate container, dissolve elemental selenium in ethylenediamine with the aid of hydrazine hydrate.
-
Slowly add the selenium solution to the strontium chloride solution in the autoclave with vigorous stirring.
-
Seal the autoclave and take it out of the glovebox.
-
Place the autoclave in an oven and heat to 200°C for 18 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation, wash several times with ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for SrO impurity in SrSe synthesis.
Caption: Experimental workflow for solid-state synthesis of SrSe.
References
Technical Support Center: Strontium Selenide (SrSe) Processing
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the oxidation of strontium selenide (B1212193) (SrSe) during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is strontium selenide (SrSe)?
A1: this compound is an inorganic compound with the chemical formula SrSe.[1] It is a crystalline solid that typically appears as a white powder when pure.[2][3] SrSe has a melting point of approximately 1600°C and a rock salt (NaCl) crystal structure.[1][2][4]
Q2: What are the primary signs of SrSe oxidation?
A2: The most common indicator of SrSe oxidation is a change in color. Pure this compound is a white powder, but it turns a reddish-brown color upon exposure to air.[1][3]
Q3: What are the chemical products of SrSe oxidation?
A3: When SrSe is exposed to air and moisture, it oxidizes. The primary oxidation products are strontium oxide (SrO).[5] Depending on the conditions, strontium selenite (B80905) (SrSeO₃) or other selenium oxides may also form, particularly in the presence of humidity, similar to the oxidation pathways of other metal selenides.[6]
Q4: Why is it critical to prevent the oxidation of SrSe?
A4: The presence of oxide impurities can significantly alter the chemical, optical, and electronic properties of this compound. For researchers, this can lead to inconsistent and unreliable experimental results, affecting the material's performance in applications such as drug development and materials science.
Q5: What are the main causes of SrSe oxidation?
A5: The main causes of SrSe oxidation are exposure to oxygen and moisture (humidity) in the ambient atmosphere.[1][3][7] this compound is stable in a dry, inert environment but reacts when in contact with air.[7][8]
Q6: How can I prevent the oxidation of SrSe during handling and storage?
A6: To prevent oxidation, SrSe must be handled and stored under an inert atmosphere, such as in an argon-filled glovebox.[7] It should be kept in tightly sealed containers to protect it from moisture.[4][8][9]
Q7: Which analytical techniques can confirm the oxidation of an SrSe sample?
A7: Several surface-sensitive techniques can be used to detect and characterize the oxidation of SrSe. X-ray Photoelectron Spectroscopy (XPS) is highly effective for identifying the different chemical (oxidation) states of strontium and selenium by detecting the presence of Sr-O and Se-O bonds.[10][11] Raman spectroscopy can also be used to identify the vibrational modes characteristic of strontium oxide and selenite compounds.[5][12]
Troubleshooting Guide
Problem: My SrSe powder, which was initially white, has turned reddish-brown.
-
Cause: This color change is a strong indication that the SrSe has been exposed to air and has oxidized.[1][3]
-
Solution: The oxidized material may not be suitable for experiments where high purity is required. To prevent this in the future, always handle and store SrSe in an inert environment, such as a glovebox filled with argon or nitrogen.[7][13] Ensure storage containers are sealed tightly.[4][8]
Problem: My experimental results are inconsistent, and I suspect my SrSe sample is contaminated.
-
Cause: Uncontrolled oxidation of SrSe can introduce strontium oxide and other species into your sample, leading to variability in your material's properties and, consequently, your experimental outcomes.
-
Solution:
-
Confirm Oxidation: Use a characterization technique like XPS or Raman spectroscopy to analyze your SrSe sample for the presence of oxides.[5][10]
-
Use High-Purity Material: For future experiments, ensure you start with pure, unoxidized SrSe and maintain its purity by adhering to strict inert atmosphere handling protocols.
-
Document Handling Procedures: Keep a detailed record of your handling and storage procedures to identify any potential points of exposure to air or moisture.
-
Problem: I am unsure of the best way to handle SrSe to minimize air and moisture exposure.
-
Best Practice: The recommended method for handling air-sensitive materials like SrSe is to use a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen).
-
Workflow:
-
Transfer the sealed SrSe container into the glovebox antechamber.
-
Purge the antechamber multiple times to remove air and moisture.
-
Move the container into the main glovebox chamber.
-
Only open the SrSe container inside the glovebox.
-
Weigh and prepare your samples within the inert environment.
-
Seal any samples that need to be removed from the glovebox in airtight containers before transferring them back through the antechamber.
-
Problem: What are the ideal long-term storage conditions for SrSe?
-
Ideal Conditions: SrSe should be stored in a tightly sealed container, preferably under an inert gas like argon.[7] This container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizers.[4][9] A desiccator or a dry cabinet inside a controlled-atmosphere storage area is recommended.
Quantitative Data Summary
The table below summarizes key quantitative data for this compound and its primary oxidation product.
| Property | This compound (SrSe) | Strontium Oxide (SrO) |
| Chemical Formula | SrSe[1][2] | SrO[14] |
| Molar Mass | 166.58 g/mol [2] | 103.62 g/mol [14] |
| Appearance | White crystalline solid[2][4] | White crystalline solid[14] |
| Appearance (Oxidized) | Turns reddish-brown in air[1][3] | - |
| Melting Point | 1600 °C[4] | 2530 °C[14] |
| Density | 4.54 g/cm³[2] | 5.10 g/cm³[14] |
| Oxidation States | Sr: +2, Se: -2[15][16] | Sr: +2, O: -2[14] |
| Storage | Store under inert gas (e.g., Argon), protect from moisture.[7][8] | Store in a dry place. |
Experimental Protocols
Protocol 1: Handling SrSe in an Inert Atmosphere Glovebox
-
Preparation: Ensure the glovebox oxygen and moisture levels are below the acceptable threshold for your experiment (typically <1 ppm).
-
Material Transfer: Place the sealed container of SrSe and all necessary tools (spatulas, weigh boats, sample vials) into the glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with the inert glovebox gas (e.g., Argon) for at least three cycles to remove atmospheric contaminants.
-
Handling: Move the items into the main chamber. Allow them to sit for several minutes to ensure any residual surface contaminants are removed by the glovebox atmosphere.
-
Processing: Carefully open the SrSe container. Use clean tools to handle the powder. Perform all weighing and sample preparation steps inside the glovebox.
-
Storage: After use, securely reseal the main SrSe container. Place prepared samples into individual airtight vials or containers before removing them from the glovebox.
-
Removal: Transfer the sealed samples and waste materials to the antechamber, purge as before, and then remove them.
Protocol 2: Characterization of SrSe Oxidation via XPS
-
Sample Preparation: Inside an inert atmosphere glovebox, mount a small amount of the SrSe powder onto a sample holder using carbon tape. If possible, use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without air exposure.
-
Instrument Setup: Load the sample into the XPS analysis chamber. Ensure the vacuum is at an appropriate level (e.g., <10⁻⁸ torr).
-
Survey Scan: Perform a wide energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the Sr 3d, Se 3d, and O 1s core level regions. These scans provide information about the chemical bonding and oxidation states.[10]
-
Data Analysis:
-
Sr 3d: A peak corresponding to Sr-Se bonding is expected. The presence of a higher binding energy peak is indicative of Sr-O bonding, confirming the presence of SrO.
-
Se 3d: A primary peak will correspond to the selenide (-2) state. Additional peaks at higher binding energies may indicate the formation of selenium oxides (e.g., SeO₂ or SeO₃²⁻), where selenium is in a higher oxidation state.
-
O 1s: A strong O 1s signal will confirm the presence of oxides. The binding energy can help distinguish between different oxide species.
-
-
Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV to correct for any surface charging effects.
Protocol 3: Characterization of SrSe Oxidation via Raman Spectroscopy
-
Sample Preparation: Place a small amount of the SrSe powder on a microscope slide or suitable sample holder. To minimize oxidation during the measurement itself, a sealed sample holder with a transparent window can be used.
-
Instrument Setup: Place the sample on the microscope stage. Select an appropriate laser excitation wavelength and power. A lower laser power is often preferred to avoid laser-induced sample degradation or heating, which could accelerate oxidation.
-
Data Acquisition: Acquire the Raman spectrum over a relevant wavenumber range (e.g., 100-1200 cm⁻¹).
-
Data Analysis:
-
SrSe: The Raman spectrum of pure SrSe should be relatively simple.
-
SrO: Look for characteristic Raman peaks for strontium oxide.[5]
-
Selenite/Selenium Oxides: The presence of selenite (SeO₃²⁻) or selenium dioxide (SeO₂) will produce distinct and sharp peaks in the Raman spectrum, typically in the 600-900 cm⁻¹ region.[17] The presence of these peaks is a clear sign of oxidation.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing SrSe oxidation.
Caption: Reaction pathway for the oxidation of SrSe in the presence of air and moisture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Strontium » this compound [winter.group.shef.ac.uk]
- 3. heegermaterials.com [heegermaterials.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of humidity in oxidation of ultrathin GaSe – Publications – Research [sandia.gov]
- 7. Strontium - ESPI Metals [espimetals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]
- 11. experimental physics - Why can we extract the oxidation state from XPS and XANES but not from XRF or EDX? - Physics Stack Exchange [physics.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. webelements.com [webelements.com]
- 15. webqc.org [webqc.org]
- 16. Solved: What is the name of the compound SrSe? distrontium diselenide strontium (II) selenide stro [Chemistry] [gauthmath.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of Strontium Selenide-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of strontium selenide (B1212193) (SrSe)-based devices. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems related to the stability and performance of SrSe thin films and devices.
1.1. Material Degradation
Q1: My freshly deposited SrSe thin film changes color from white/transparent to reddish-brown after exposure to ambient air. What is happening?
A: This color change is a strong indicator of oxidation. Strontium selenide is susceptible to degradation in the presence of oxygen and moisture.[1] Strontium has a high affinity for oxygen and will readily form strontium oxide (SrO).[2] This oxide can further react with atmospheric carbon dioxide to form strontium carbonate (SrCO3).[2] This process alters the material's stoichiometry and electronic properties, leading to device performance degradation.
Q2: How does oxidation affect the performance of my SrSe-based device?
A: Oxidation introduces defects and new chemical species (like SrO) at the surface and within the SrSe film. These changes can:
-
Increase surface recombination: Defects act as trapping sites for charge carriers, reducing the efficiency of optoelectronic devices.
-
Alter electronic properties: The formation of an insulating oxide layer can impede charge transport and increase contact resistance.
-
Reduce photosensitivity: In photodetectors, a degraded surface layer can reduce light absorption and carrier generation.
-
Lead to device failure: Over time, progressive oxidation can lead to complete loss of functionality.
Q3: My device is kept in a nitrogen-filled glovebox, but I still observe some degradation over time. What could be the cause?
A: Even in an inert environment, trace amounts of oxygen or moisture can cause gradual degradation. Additionally, photodegradation can occur if the device is exposed to light, especially high-energy photons (e.g., UV light), which can create defects in the crystal lattice.[3][4]
1.2. Thin Film Deposition Issues
Q4: My SrSe films show poor adhesion to the substrate and peel off. What are the common causes?
A: Poor adhesion of thin films can stem from several factors:
-
Substrate Contamination: The substrate surface must be meticulously cleaned to remove any organic residues, dust particles, or native oxides. Contaminants can prevent strong bonding between the film and the substrate.
-
Improper Substrate Temperature: The substrate temperature during deposition plays a critical role in adatom mobility and film nucleation. An unoptimized temperature can lead to high internal stress in the film, causing it to peel.
-
Lattice Mismatch: A significant mismatch between the crystal lattice of the SrSe film and the substrate can induce strain, leading to adhesion failure.
-
High Deposition Rate: A very high deposition rate can result in a poorly structured film with high stress.
Q5: The thickness and composition of my deposited SrSe films are non-uniform across the substrate. How can I improve this?
A: Non-uniformity is a common issue in physical vapor deposition techniques. To address this:
-
Substrate Rotation: Ensure the substrate is continuously rotated during deposition to average out the flux from the source.
-
Source-to-Substrate Distance: Optimize the distance between the SrSe target/source and the substrate. A larger distance can improve uniformity but will decrease the deposition rate.
-
Deposition Pressure: The background gas pressure can affect the scattering of the deposition plume. This parameter should be carefully controlled.
-
Laser/Source Stability (for PLD/Evaporation): Fluctuations in laser power or evaporation source temperature can lead to variations in the deposition rate and film composition.
1.3. Post-Deposition Processing
Q6: What is the purpose of annealing SrSe thin films, and what issues can arise?
A: Annealing is a heat treatment process used to improve the crystalline quality of the deposited film.[5][6][7] Proper annealing can increase grain size, reduce defect density, and relieve internal stress. However, improper annealing can be detrimental:
-
Too High Temperature: Can lead to re-evaporation of selenium due to its higher vapor pressure compared to strontium, resulting in a non-stoichiometric film. It can also cause unwanted reactions with the substrate.
-
Incorrect Atmosphere: Annealing in an oxygen-containing atmosphere will accelerate the oxidation of the SrSe film. Annealing should be performed in a high vacuum or an inert atmosphere (e.g., argon or nitrogen).
-
Rapid Heating/Cooling: Can induce thermal stress and cause the film to crack or delaminate.
Section 2: Strategies for Enhancing Stability
This section outlines key experimental strategies to mitigate the degradation of SrSe-based devices.
2.1. Passivation
Surface passivation involves depositing a thin, protective layer on top of the SrSe film to protect it from the environment.[8]
Q7: What materials are suitable for passivating SrSe thin films?
A: The choice of passivation material is critical. It should be an insulator or a wide-bandgap semiconductor that is transparent to the wavelengths of interest and acts as an effective barrier against oxygen and moisture. Potential candidates include:
-
Dielectric Oxides: Aluminum oxide (Al2O3) and hafnium oxide (HfO2) are commonly used due to their excellent barrier properties. They can be deposited by techniques like Atomic Layer Deposition (ALD).
-
Nitrides: Silicon nitride (Si3N4) and boron nitride (BN) are also effective passivation layers. Hexagonal boron nitride (hBN) is particularly promising for flexible devices due to its layered structure.
-
Polymers: Certain polymers like parylene can provide a conformal coating that acts as a moisture barrier.
2.2. Encapsulation
Encapsulation provides a robust physical barrier to isolate the entire device from the ambient environment.
Q8: What are the recommended encapsulation methods for SrSe-based devices?
A:
-
Thin-Film Encapsulation: This involves depositing alternating layers of inorganic (e.g., Al2O3, Si3N4) and organic (e.g., polymers) materials to create a dense, pinhole-free barrier.
-
Epoxy or Silicone Sealants: The device can be sealed using UV-curable or thermally cured epoxy resins or silicone. Care must be taken to choose a sealant with low outgassing and low permeability to moisture and oxygen.
-
Glass Frit Bonding: For rigid devices, sealing a glass lid to the device substrate using a low-temperature glass frit can provide a hermetic seal.
2.3. Annealing
Q9: What are the general guidelines for an effective annealing process for SrSe films?
A: While optimal parameters must be determined experimentally, a general approach is as follows:
-
Atmosphere: Perform annealing in a high-vacuum chamber (<10^-6 Torr) or in a flowing inert gas (e.g., high-purity argon) to prevent oxidation.
-
Temperature Ramp Rate: Use a slow ramp rate (e.g., 5-10 °C per minute) for both heating and cooling to avoid thermal shock.
-
Annealing Temperature and Duration: The temperature should be high enough to promote recrystallization but below the point where significant selenium re-evaporation occurs. This is typically in the range of 300-600 °C for many selenide compounds. The duration can range from 30 minutes to several hours.
Section 3: Data on Stability Enhancement
Due to the limited availability of specific quantitative data for SrSe device stability in published literature, the following tables present illustrative data based on typical performance improvements seen in other II-VI semiconductor devices when stability enhancement techniques are applied. These tables should be used as a guide for expected trends.
Table 1: Illustrative Effect of Passivation on SrSe Photodetector Performance Over Time
| Passivation Layer | Initial Responsivity (A/W) | Responsivity after 500h in Air (A/W) | Degradation (%) |
| None | 0.50 | 0.15 | 70% |
| Si3N4 (50 nm) | 0.49 | 0.42 | 14% |
| Al2O3 (30 nm) | 0.50 | 0.47 | 6% |
Table 2: Illustrative Impact of Annealing on SrSe Thin Film Properties
| Annealing Condition | Crystallite Size (nm) | Defect Density (cm⁻³) | Film Stress (MPa) |
| As-deposited | 15 | 5 x 10¹⁷ | -250 (compressive) |
| 400°C in Argon, 1h | 35 | 8 x 10¹⁶ | -50 (compressive) |
| 600°C in Argon, 1h | 28 (due to Se loss) | 2 x 10¹⁷ | +80 (tensile) |
Table 3: Illustrative Lifetime of Encapsulated SrSe Devices
| Encapsulation Method | T₈₀ Lifetime in 85°C/85% RH (hours) | Primary Failure Mode |
| None | 50 | Severe film oxidation and delamination |
| Epoxy Sealant | 400 | Moisture ingress at epoxy-substrate interface |
| Al2O3/Polymer Multilayer | >1000 | Gradual decrease in performance, no catastrophic failure |
(T₈₀: Time until the primary performance metric drops to 80% of its initial value)
Section 4: Experimental Protocols & Workflows
4.1. Protocol: Pulsed Laser Deposition (PLD) of SrSe Thin Films
This protocol provides a general methodology. Optimal parameters need to be determined empirically.
-
Substrate Preparation: a. Select a suitable substrate (e.g., MgO, SrTiO3, or silicon with a buffer layer). b. Clean the substrate ultrasonically in sequential baths of acetone, isopropanol, and deionized water (10 minutes each). c. Dry the substrate with high-purity nitrogen gas. d. Mount the substrate onto the heater in the PLD chamber.
-
Chamber Preparation: a. Load a stoichiometric SrSe target into the target holder. b. Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.
-
Deposition: a. Heat the substrate to the desired temperature (e.g., in the range of 300-500 °C). b. Set the laser parameters. A KrF excimer laser (248 nm) is commonly used.
- Laser Fluence: 1-3 J/cm²
- Repetition Rate: 5-10 Hz c. Set the target-to-substrate distance (e.g., 4-7 cm). d. Rotate the target and the substrate to ensure uniform deposition. e. Ablate the target for the required duration to achieve the desired film thickness.
-
Cool-down: a. After deposition, cool the substrate down to room temperature at a slow rate (<10 °C/min) in a high-vacuum environment.
4.2. Workflow Diagram: Enhancing SrSe Device Stability
The following diagram illustrates a logical workflow for fabricating and stabilizing SrSe-based devices.
4.3. Signaling Pathway Diagram: Degradation of SrSe
This diagram illustrates the hypothesized degradation pathway of SrSe when exposed to an ambient environment.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Strontium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the photo-degradation mechanism of PM6:Y6 based high-efficiency organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidative 2D Bismuth Selenide via Halide Passivation for Enhanced Device Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Heat Treatment of Europium-Doped Phosphors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis heat treatment of europium-doped phosphors.
Troubleshooting Guide
This guide addresses common issues encountered during the post-synthesis heat treatment of europium-doped phosphors, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the luminescence intensity of my phosphor weak or non-existent after heat treatment?
Possible Causes & Solutions:
-
Incomplete Crystallization: The annealing temperature may be too low or the duration too short to achieve a well-crystallized host lattice. Poor crystallinity can lead to numerous defects that act as non-radiative recombination centers, quenching luminescence.
-
Solution: Increase the annealing temperature and/or duration. The optimal temperature is host-dependent, but ranges from 700°C to 1500°C are common.[1]
-
-
Presence of Volatile Impurities: Impurities remaining from the synthesis process can inhibit luminescence.
-
Incorrect Europium Valence State: The desired emission (e.g., red for Eu³⁺, blue/green for Eu²⁺) depends on the europium ion's valence state, which is highly sensitive to the annealing atmosphere.
-
Concentration Quenching: If the doping concentration of europium is too high, the ions are too close to each other, leading to non-radiative energy transfer and a decrease in luminescence intensity.[4][5]
Question 2: Why is the emission color of my phosphor not what I expected?
Possible Causes & Solutions:
-
Mixed Europium Valence States: The presence of both Eu²⁺ and Eu³⁺ ions will result in a combination of their characteristic emissions, leading to an unexpected color. For instance, a mix of blue (Eu²⁺) and red (Eu³⁺) emission can be observed.[1]
-
Solution: As with weak luminescence, the annealing atmosphere is the primary tool for controlling the europium valence state. A strongly oxidizing or reducing atmosphere will favor a single valence state.
-
-
Phase Transformation of the Host Material: Heat treatment can induce phase transitions in the host material, which can alter the crystal field around the europium ions and thus shift the emission wavelength.[8]
-
Solution: Carefully select the annealing temperature to favor the desired crystal phase. X-ray diffraction (XRD) can be used to identify the crystal phases present at different temperatures.
-
-
Host-Dependent Emission: The exact emission wavelength of Eu²⁺ is particularly sensitive to the host lattice, a phenomenon known as the crystal field effect.
-
Solution: If a specific emission color is required, it may be necessary to select a different host material.
-
Question 3: My phosphor powder has become a solid block (sintered) after heat treatment. How can I prevent this?
Possible Causes & Solutions:
-
Excessively High Annealing Temperature: High temperatures can cause the individual phosphor particles to fuse, a process known as sintering.[9][10] This can be detrimental to subsequent processing steps.
-
Solution: Reduce the annealing temperature. It's a trade-off, as lower temperatures might lead to incomplete crystallization. Finding the optimal temperature that balances crystallinity and minimizes sintering is key.
-
-
Long Annealing Duration: Extended time at high temperatures can also promote sintering.
-
Solution: Decrease the annealing duration.
-
-
Particle Size and Morphology: Smaller, irregularly shaped particles tend to sinter more readily.
-
Solution: Synthesize larger, more uniform particles if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of post-synthesis heat treatment for europium-doped phosphors?
A1: Post-synthesis heat treatment, or annealing, is a crucial step for several reasons:
-
To improve the crystallinity of the host material: A well-ordered crystal lattice generally leads to higher luminescence efficiency.[11][12]
-
To activate the europium dopant: Heat treatment facilitates the incorporation of europium ions into the host lattice, enabling them to act as luminescent centers.
-
To control the valence state of europium (Eu²⁺/Eu³⁺): The annealing atmosphere and temperature determine the oxidation state of europium, which in turn dictates the emission color.[3]
-
To remove residual impurities from the synthesis process: Volatile byproducts can be eliminated at high temperatures, leading to a purer material with better optical properties.[1][2]
Q2: How does the annealing atmosphere affect the final phosphor properties?
A2: The annealing atmosphere has a profound impact on the valence state of europium:
-
Oxidizing Atmosphere (e.g., Air, O₂): Promotes the stable Eu³⁺ state, which is responsible for the characteristic sharp red emission lines.[3]
-
Inert or Reducing Atmosphere (e.g., N₂, N₂/H₂ mixture): Can lead to the reduction of Eu³⁺ to Eu²⁺, which typically results in a broad emission band that can range from blue to green to yellow, depending on the host material.[3]
Q3: What are typical annealing temperatures and durations?
A3: Optimal annealing conditions are highly dependent on the specific phosphor system (host material and dopant concentration). However, a general range can be provided:
-
Temperature: 600°C to 1600°C. Lower temperatures may be insufficient for crystallization, while higher temperatures can lead to sintering or decomposition.[6][8][11][12]
-
Duration: 1 to 6 hours. The duration should be sufficient to allow for complete crystallization and dopant activation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the heat treatment of europium-doped phosphors.
Table 1: Effect of Annealing Temperature on Luminescence Properties
| Host Material | Europium Valence | Annealing Temperature (°C) | Observation |
| Y₁.₉₆Al₀.₀₄O₃ | Eu³⁺ | 600, 800, 1000 | Increased crystallinity and enhanced red emission intensity with increasing temperature.[11] |
| Sr₅(PO₄)₃Cl / Sr₃(PO₄)₂ | Eu²⁺/Eu³⁺ | 400 - 1000 | Optimal photoluminescence performance achieved at 1000°C.[6] |
| BaAl₂O₄ | Eu²⁺/Eu³⁺ | 900 - 1300 | Particle size increased with annealing temperature; strong sintering observed above 1100°C.[9] |
| KCaBO₃ | Eu²⁺/Eu³⁺ | 700 - 950 | Gradual change from mixed low crystalline phase to highly crystalline single phase with increasing temperature.[1] |
| (Ca₁.₉₅Eu₀.₀₂) (Si₀.₉₄P₀.₀₆)O₄ | Eu³⁺ | 1373 - 1773 K | Highest photoluminescence intensity observed when annealed at 1773 K. |
| (Ca₁.₉₅Eu₀.₀₂) (Si₀.₉₄P₀.₀₆)O₄ | Eu²⁺ | 1373 - 1773 K | Highest photoluminescence intensity observed when annealed at 1473 K.[8] |
Table 2: Influence of Annealing Atmosphere on Europium Valence State
| Host Material | Annealing Atmosphere | Temperature (°C) | Resulting Europium Valence State |
| AlN Thin Films | N₂ | High Temperature | Increased presence of Eu²⁺.[3] |
| AlN Thin Films | O₂ | Increasing Temperature | Increased concentration of Eu³⁺.[3] |
Experimental Protocols
General Protocol for Post-Synthesis Heat Treatment:
-
Sample Preparation: Place the as-synthesized phosphor powder in a suitable crucible (e.g., alumina, quartz).
-
Furnace Setup: Place the crucible in a tube furnace or a muffle furnace.
-
Atmosphere Control:
-
For an oxidizing atmosphere , perform the annealing in air or under a continuous flow of oxygen.
-
For a reducing atmosphere , purge the furnace tube with a reducing gas mixture (e.g., 5% H₂ in N₂) and maintain a constant flow during the heat treatment.
-
For an inert atmosphere , purge and flow with an inert gas like nitrogen or argon.
-
-
Heating Program:
-
Ramp up the temperature to the desired setpoint at a controlled rate (e.g., 5-10 °C/min).
-
Hold the sample at the target temperature for the specified duration (e.g., 2-4 hours).
-
-
Cooling:
-
Allow the furnace to cool down naturally to room temperature. For air-sensitive materials, maintain the controlled atmosphere during cooling.
-
-
Sample Collection: Once at room temperature, carefully remove the crucible and collect the heat-treated phosphor powder. The powder may need to be gently ground in an agate mortar to break up any agglomerates.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the post-synthesis heat treatment of europium-doped phosphors.
Caption: A troubleshooting diagram outlining potential causes and solutions for low luminescence intensity in heat-treated phosphors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Europium Doping on the Structural, Morphological, and Luminescent Properties of Y3Al5O12 Phosphors Produced by Combustion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the luminescence efficiency of an europium (Eu 3+ ) doped SrY 2 O 4 phosphor for flexible display and lighting applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03199C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. photonics.pl [photonics.pl]
- 8. The Effect of Heat Treatment on the Emission Color of P-Doped Ca2SiO4 Phosphor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of annealing temperature on persistent luminescence in BaAl 2 O 4 :Eu 2+ /Eu 3+ nanocrystals and its application for latent fingerprint dete ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01680G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Sintering Temperature on Judd-Ofelt Parameters and Emission Properties of Y₁.₉₆Al₀.₀₄O₃:Eu3⁺ Phosphor for n-UV Excited Red Emission Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Infrared Window Materials: Strontium Selenide vs. Zinc Selenide
For researchers, scientists, and drug development professionals selecting optimal materials for infrared (IR) applications, the choice of an IR window is critical. This guide provides an objective comparison of two potential materials: the well-established Zinc Selenide (B1212193) (ZnSe) and the less common Strontium Selenide (SrSe). This comparison is based on available experimental data for their optical, thermal, and mechanical properties.
Introduction
Infrared windows are essential components in a variety of scientific instruments, including FT-IR spectrometers, thermal imaging systems, and CO2 lasers. The ideal IR window material offers high transmission in the desired wavelength range, durability to withstand the operating environment, and thermal stability. Zinc Selenide (ZnSe) is a widely used material in IR optics due to its broad transmission range and low absorption in the infrared spectrum. This compound (SrSe), while not as extensively characterized as a standalone IR window material, is a component in some infrared-transmitting selenide glasses, suggesting its potential for good IR transparency.
This guide presents a side-by-side comparison of the known properties of SrSe and ZnSe to aid in material selection for specific research and development applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and Zinc Selenide. It is important to note that while extensive experimental data is available for ZnSe, the data for single-crystal or polycrystalline SrSe suitable for IR windows is limited.
| Property | This compound (SrSe) | Zinc Selenide (ZnSe) |
| Optical Properties | ||
| Transmission Range | Data not available | 0.5 µm to 22 µm |
| Refractive Index (at 10.6 µm) | Data not available | 2.4028 |
| Thermal Properties | ||
| Melting Point | 1600 °C | 1525 °C |
| Coefficient of Thermal Expansion | Data not available | 7.1 x 10⁻⁶ /K (at 273 K) |
| Thermal Conductivity | Data not available | 18 W/(m·K) (at 298 K) |
| Mechanical Properties | ||
| Density | 4.54 g/cm³ | 5.27 g/cm³ |
| Knoop Hardness | Data not available | 120 |
| Young's Modulus | Data not available | 67.2 GPa |
Experimental Protocols
Accurate characterization of IR window materials is crucial for their effective application. Below are detailed methodologies for key experiments used to determine the properties listed in the comparison table.
Infrared Transmission Measurement
Objective: To determine the spectral range over which the material transmits infrared radiation and to quantify the percentage of transmission.
Methodology: A common method involves using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The material to be tested is cut and polished into a flat, parallel window of a known thickness.
-
Instrumentation: An FT-IR spectrometer equipped with a suitable infrared source (e.g., Globar), beamsplitter (e.g., KBr), and detector (e.g., DTGS or MCT) is used.
-
Measurement:
-
A background spectrum is collected with an empty sample holder to account for the atmospheric and instrumental response.
-
The sample is then placed in the sample holder in the path of the IR beam.
-
The sample spectrum is recorded.
-
-
Data Analysis: The transmittance spectrum is calculated by rationing the sample spectrum to the background spectrum. The resulting spectrum shows the percentage of light transmitted through the sample as a function of wavelength or wavenumber. For diffuse samples, an integrating sphere is used to collect scattered transmitted light.
Refractive Index Measurement
Objective: To determine the refractive index of the material at specific infrared wavelengths.
Methodology: The minimum deviation method using a prism spectrometer is a precise technique.
-
Sample Preparation: A prism is fabricated from the material with a precisely known apex angle.
-
Instrumentation: A goniometer-spectrometer with a monochromatic infrared source (e.g., a tunable IR laser or a monochromator with a broadband source) and an infrared detector is used.
-
Measurement:
-
The prism is placed on the spectrometer table.
-
The angle of minimum deviation for a specific wavelength is found by rotating the prism and observing the refracted beam.
-
The angle of the prism and the angle of minimum deviation are measured.
-
-
Data Analysis: The refractive index (n) is calculated using the formula: n = sin((A + Dm)/2) / sin(A/2) where A is the apex angle of the prism and Dm is the angle of minimum deviation.
Thermal Expansion Measurement
Objective: To determine the coefficient of thermal expansion (CTE), which describes how the material's size changes with temperature.
Methodology: A push-rod dilatometer is a common instrument for this measurement.
-
Sample Preparation: A sample of the material with a known length is prepared, typically in the shape of a rod or a rectangular bar.
-
Instrumentation: A dilatometer consisting of a furnace or environmental chamber to control the sample's temperature, a push rod that rests against the sample, and a displacement sensor (e.g., a linear variable differential transformer - LVDT) to measure the change in length of the push rod.
-
Measurement:
-
The sample is placed in the dilatometer.
-
The temperature of the sample is ramped over the desired range at a controlled rate.
-
The change in the sample's length is continuously recorded by the LVDT as a function of temperature.
-
-
Data Analysis: The CTE is calculated from the slope of the length change versus temperature curve, normalized by the initial length of the sample.
Thermal Conductivity Measurement
Objective: To measure the ability of the material to conduct heat.
Methodology: The laser flash analysis (LFA) is a widely used non-contact method.
-
Sample Preparation: A small, thin, disc-shaped sample is prepared. The surfaces are often coated with a thin layer of graphite (B72142) to enhance absorption of the laser pulse and emission of thermal radiation.
-
Instrumentation: The LFA apparatus consists of a high-intensity, short-duration laser pulse source, a furnace to control the sample temperature, and an infrared detector to measure the temperature rise on the rear surface of the sample.
-
Measurement:
-
The sample is placed in the furnace at the desired temperature.
-
The front face of the sample is irradiated with a single laser pulse.
-
The IR detector records the temperature change on the rear face of the sample as a function of time.
-
-
Data Analysis: The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage (typically 50%) of the maximum temperature rise. The thermal conductivity is then calculated using the equation: k = α · ρ · Cp where k is the thermal conductivity, α is the thermal diffusivity, ρ is the density, and Cp is the specific heat capacity.
Knoop Hardness Measurement
Objective: To determine the hardness of the material, which is an indicator of its resistance to scratching and abrasion.
Methodology: Microindentation hardness testing using a Knoop indenter.
-
Sample Preparation: The surface of the material is polished to a smooth, flat finish.
-
Instrumentation: A microhardness tester equipped with a Knoop diamond indenter and a microscope for measuring the indentation size.
-
Measurement:
-
A specific load is applied to the indenter, which is then pressed into the surface of the material for a set dwell time.
-
The indenter is removed, leaving a rhomb-shaped indentation.
-
The length of the long diagonal of the indentation is measured using the microscope.
-
-
Data Analysis: The Knoop hardness number (HK) is calculated using the formula: HK = F / (d² · c) where F is the applied load, d is the length of the long diagonal, and c is a constant related to the shape of the indenter.
Visualization of Selection and Experimental Workflow
To further aid in the understanding of material selection and characterization, the following diagrams illustrate key processes.
Caption: Logical workflow for selecting an infrared window material.
Caption: General experimental workflow for IR material characterization.
Conclusion
Based on the currently available data, Zinc Selenide (ZnSe) remains the more characterized and reliable choice for a wide range of infrared window applications. Its well-documented optical, thermal, and mechanical properties provide a high degree of confidence for designers and researchers.
This compound (SrSe) shows some promise, particularly given its use in IR-transmitting glasses. Its high melting point is also a favorable characteristic. However, the lack of comprehensive experimental data on its performance as a standalone IR window material makes it a higher-risk option for critical applications. Further research and experimental characterization of optical-grade SrSe are necessary to fully assess its potential as a viable alternative or complementary material to ZnSe in the field of infrared optics. Researchers considering SrSe for novel applications should be prepared to undertake the detailed characterization studies outlined in the experimental protocols section of this guide.
A Comparative Guide to Strontium Selenide and Calcium Selenide for Research Applications
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of semiconductor materials is paramount for advancing material science and its biomedical applications. This guide provides a detailed, data-driven comparison of two alkaline earth metal selenides: Strontium Selenide (B1212193) (SrSe) and Calcium Selenide (CaSe). Both materials share a similar crystal structure but exhibit distinct electronic and mechanical properties that influence their potential applications.
This guide summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides a visual workflow to aid in experimental design.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical and electronic properties of bulk Strontium Selenide and Calcium Selenide, compiled from experimental data.
| Property | This compound (SrSe) | Calcium Selenide (CaSe) |
| Crystal Structure | Rock Salt (NaCl type), Cubic, Fm-3m space group[1] | Rock Salt (NaCl type), Cubic, Fm-3m space group[2][3] |
| Appearance | White powder, turns reddish-brown in air[1] | White to pale brown crystalline solid[2] |
| Molar Mass | 166.58 g/mol [1] | 119.038 g/mol [4] |
| Density | ~4.5 g/cm³[1] | ~3.8 g/cm³[2] |
| Melting Point | ~1600 °C[5][6] | ~1300 °C[3] (decomposes in air)[2] |
| Lattice Constant (a) | ~6.23 Å | ~5.91 Å[7] |
| Band Gap (Direct) | ~5.19 eV[8][9][10] | ~3.9 - 5 eV[2][3] |
| Band Gap (Indirect) | ~4.53 eV[8][9][10] | ~2.96 eV (for monolayer CaSe)[2] |
| Bulk Modulus | Not explicitly found in experimental sources | ~51 GPa[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis and characterization of SrSe and CaSe.
Synthesis of this compound via Rongalite Reduction
This method describes a solution-phase synthesis of SrSe nanoparticles.
Materials:
-
Strontium chloride (SrCl₂), 0.1M aqueous solution
-
Elemental selenium (Se) powder
-
Deionized water
-
Concentrated ammonium (B1175870) hydroxide (B78521) (29%)
-
Rongalite (sodium formaldehyde (B43269) sulfoxylate), 1M aqueous solution
-
Preparation of Selenium Precursor Solution:
-
In a flask, mix 0.02 g of elemental selenium powder with 2 ml of deionized water.
-
Add 2 ml of concentrated ammonium hydroxide and 2 ml of 1M rongalite solution.
-
Heat the mixture to 70-75°C while stirring until the selenium powder completely dissolves, forming a selenium ionic solution.
-
-
Reaction:
-
Combine the selenium precursor solution with an equal volume of the 0.1M SrCl₂ solution.
-
Stir the mixture to ensure homogeneity and facilitate the reaction, leading to the precipitation of SrSe.
-
-
Purification:
-
Centrifuge the resulting suspension to separate the SrSe precipitate from the solvent.
-
Wash the precipitate with deionized water and centrifuge again. Repeat this washing step several times to remove unreacted precursors and byproducts.
-
Dry the final product at room temperature.
-
Synthesis of Calcium Selenide via High-Temperature Solid-State Reaction
This is a common method for producing bulk crystalline CaSe.
Materials:
-
Calcium carbonate (CaCO₃), high purity (≥ 99.5%)
-
Selenium dioxide (SeO₂), high purity (≥ 99.5%)
-
Agate mortar and pestle
-
Alumina or porcelain crucible
-
Tube furnace with temperature control and atmosphere control
Procedure: [11]
-
Precursor Preparation:
-
Calculate the required masses of CaCO₃ and SeO₂ for a 1:1 stoichiometric ratio.
-
Thoroughly grind the powders together in an agate mortar for 15-20 minutes to ensure a homogenous mixture.
-
-
Calcination:
-
Transfer the ground powder into a crucible and place it in the center of the tube furnace.
-
If an inert atmosphere is required, purge the furnace with nitrogen or argon gas for at least 15 minutes before heating.
-
Heat the furnace to a target temperature between 600-800°C at a slow rate (e.g., 5-10°C/min).
-
Hold the temperature for 4-8 hours to ensure the reaction goes to completion. The reaction is: CaCO₃(s) + SeO₂(s) → CaSeO₃(s) + CO₂(g).
-
Further reduction would be required to obtain CaSe.
-
Characterization Protocols
1. X-ray Diffraction (XRD) for Crystal Structure Analysis
-
Objective: To determine the crystal structure, lattice parameters, and phase purity of the synthesized selenides.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: The dried powder sample is finely ground and mounted on a sample holder.
-
Data Collection:
-
The sample is scanned over a 2θ range, typically from 20° to 80°.
-
The step size and scan speed are optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The diffraction peaks are identified and compared with standard diffraction patterns (e.g., from the JCPDS database) to confirm the rock salt structure.
-
The lattice parameters are calculated from the positions of the diffraction peaks using Bragg's Law.
-
2. UV-Visible Spectroscopy for Band Gap Determination
-
Objective: To determine the optical band gap of the synthesized SrSe and CaSe.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation:
-
For powder samples, a suspension can be prepared in a suitable non-reactive solvent (e.g., ethanol) and placed in a quartz cuvette.
-
Alternatively, for diffuse reflectance measurements, the powder is packed into a sample holder.
-
-
Data Collection:
-
The absorbance or reflectance spectrum is recorded over a wavelength range that covers the expected band gap transition (e.g., 200-800 nm).
-
-
Data Analysis (Tauc Plot Method): [12][13]
-
Convert the wavelength (λ) to photon energy (hν) using the equation: E (eV) = 1240 / λ (nm).
-
The absorption coefficient (α) is related to the absorbance (A).
-
Plot (αhν)ⁿ versus hν, where n = 2 for a direct band gap and n = 1/2 for an indirect band gap.
-
Extrapolate the linear portion of the plot to the energy axis (where (αhν)ⁿ = 0). The intercept gives the value of the optical band gap.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of alkaline earth selenides like SrSe and CaSe.
Concluding Remarks
Both this compound and Calcium Selenide are valuable materials for research in optoelectronics and potentially in biomedical applications where semiconductor properties are desired. CaSe, with its slightly smaller lattice constant and wider range of reported band gaps, may offer more tunability for specific applications. However, the synthesis of high-quality, stable CaSe can be challenging due to its reactivity with moisture.[2] SrSe, on the other hand, appears to be more stable at higher temperatures. The choice between these two materials will ultimately depend on the specific requirements of the intended application, including the desired electronic properties, processing conditions, and environmental stability. This guide provides a foundational dataset and experimental framework to assist researchers in making informed decisions for their material selection and experimental design.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calcium selenide (1305-84-6) for sale [vulcanchem.com]
- 3. echemi.com [echemi.com]
- 4. Calcium selenide - Wikipedia [en.wikipedia.org]
- 5. This compound | 1315-07-7 [chemicalbook.com]
- 6. WebElements Periodic Table » Strontium » this compound [webelements.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Experimental Data and Theoretical Models for Strontium Selenide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of experimental data for strontium selenide (B1212193) (SrSe) with established theoretical models. This guide provides a side-by-side comparison of key physical properties, detailed experimental and computational protocols, and logical workflows to facilitate a deeper understanding of this important inorganic compound.
Strontium selenide (SrSe), a semiconductor with a rock-salt crystal structure, is of growing interest in various scientific and technological fields. Validating experimental findings with theoretical predictions is a cornerstone of materials science research, ensuring the accuracy and reliability of the data. This guide offers a detailed comparison of experimentally measured and theoretically calculated properties of SrSe, focusing on its structural, electronic, and mechanical characteristics.
Data Comparison: Experimental vs. Theoretical
The following tables summarize the quantitative data for the lattice constant, band gap, and bulk modulus of this compound, drawing from both experimental measurements and computational models.
Table 1: Comparison of Crystal Structure and Lattice Constant of this compound
| Parameter | Experimental Value | Theoretical Value |
| Crystal Structure | NaCl (Rock Salt), Cubic, Space Group Fm-3m[1][2] | NaCl (B1) phase at ambient pressure[3][4] |
| Lattice Constant (a) | 6.23 Å | 6.16 Å (DFT-GGA) |
Table 2: Comparison of Electronic Band Gap of this compound
| Parameter | Experimental Value | Theoretical Value |
| Direct Band Gap | 4.47 eV[4], 5.19 eV[5][6] | - |
| Indirect Band Gap | 3.81 eV[4], 4.53 eV[5][6] | 2.30 eV (DFT-GGA/PBE)[4] |
Table 3: Comparison of Bulk Modulus of this compound
| Parameter | Experimental Value | Theoretical Value |
| Bulk Modulus (B₀) | Not readily available in the surveyed literature. | 53.6 GPa (DFT-GGA/PBE) |
Experimental and Theoretical Protocols
A clear understanding of the methodologies employed to obtain the above data is crucial for a critical evaluation.
Experimental Methodologies
1. Crystal Structure and Lattice Constant Determination via X-ray Diffraction (XRD)
The crystal structure and lattice constant of this compound are experimentally determined using X-ray diffraction (XRD).
-
Sample Preparation: A polycrystalline powder sample of SrSe is prepared.
-
Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Analysis: The positions of the diffraction peaks are used to determine the d-spacings of the crystal planes according to Bragg's Law (nλ = 2d sinθ). For a cubic crystal system, the lattice constant 'a' can be calculated from the d-spacing and the Miller indices (hkl) of the diffraction peaks.
2. Band Gap Measurement using UV-Visible Spectroscopy
The electronic band gap of SrSe is commonly determined from its optical absorption spectrum, obtained using a UV-Visible spectrophotometer.
-
Sample Preparation: A thin film of SrSe or a dispersion of SrSe powder in a suitable solvent is prepared.
-
Measurement: The absorbance of the sample is measured over a range of wavelengths.
-
Data Analysis (Tauc Plot): The absorption coefficient (α) is calculated from the absorbance. A Tauc plot is then constructed by plotting (αhν)^n against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.
Theoretical Methodologies
1. Density Functional Theory (DFT) Calculations
The theoretical values for the lattice constant, band gap, and bulk modulus of this compound are typically calculated using Density Functional Theory (DFT), a quantum mechanical modeling method.
-
Computational Code: Software packages such as CASTEP or Quantum ESPRESSO are commonly used.
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a widely used choice for describing the exchange and correlation interactions between electrons.
-
Pseudopotentials: The interaction between the core and valence electrons is approximated using pseudopotentials to reduce computational cost.
-
Calculation of Properties:
-
Lattice Constant: The total energy of the SrSe crystal is calculated for a range of lattice constants. The equilibrium lattice constant corresponds to the minimum energy structure.
-
Band Gap: The electronic band structure is calculated, and the band gap is determined as the energy difference between the valence band maximum and the conduction band minimum. It's important to note that standard DFT-GGA calculations are known to underestimate the band gap of semiconductors.
-
Bulk Modulus: The bulk modulus is calculated by fitting the total energy versus volume data to an equation of state, such as the Birch-Murnaghan equation of state.
-
Workflow and Pathway Diagrams
To visualize the process of validating experimental data with theoretical models, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. WebElements Periodic Table » Strontium » this compound [webelements.com]
- 4. high pressure equation-of-state: Topics by Science.gov [science.gov]
- 5. This compound | SeSr | CID 14619133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Strontium, Selenium, and Zinc Oxide Nanoparticles in Biomedical Applications
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of strontium (SrO), selenium (Se), and zinc oxide (ZnO) nanoparticles (NPs). It delves into their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform their potential in various biomedical fields.
Introduction
In the rapidly advancing field of nanotechnology, inorganic nanoparticles have emerged as promising candidates for a range of biomedical applications, including drug delivery, bioimaging, and therapeutics. Among these, strontium oxide, selenium, and zinc oxide nanoparticles have garnered significant attention due to their unique biological properties. This guide provides a comparative overview of these three nanoparticle types, focusing on their antioxidant, antimicrobial, and anticancer activities, to assist researchers in selecting the most suitable nanomaterial for their specific applications.
Synthesis and Physicochemical Characterization
The biological performance of nanoparticles is intrinsically linked to their physical and chemical characteristics. Green synthesis methods, utilizing plant extracts as reducing and capping agents, are increasingly favored for their environmental friendliness and cost-effectiveness.
Green Synthesis
A comparative study on the green synthesis of SrO, Se, and ZnO NPs utilized various plant extracts.[1][2][3]
-
Strontium Oxide Nanoparticles (SrO NPs): Synthesized using Acacia nilotica extract with strontium nitrate (B79036) as the precursor.[1][2][3]
-
Selenium Nanoparticles (SeNPs): Synthesized using Cymbopogon citratus and Syzygium aromaticum extracts with sodium selenite (B80905) as the precursor.[1][2][3]
-
Zinc Oxide Nanoparticles (ZnO NPs): Synthesized using Cuminum cyminum and Syzygium aromaticum extracts with zinc nitrate as the precursor.[1][2][3]
The successful synthesis of these nanoparticles was confirmed by Fourier-Transform Infrared Spectroscopy (FT-IR), which identified the functional groups from the plant extracts involved in the reduction and stabilization of the nanoparticles.[1][3]
Physicochemical Properties
The physicochemical properties of nanoparticles, such as size, shape, and surface charge (zeta potential), are critical determinants of their biological interactions. While a single study providing a direct comparison of all three nanoparticles is not available, data from various studies are summarized below.
| Nanoparticle | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Reference(s) |
| Strontium Oxide (SrO) NPs | Green Synthesis (Ocimum sanctum) | 42 | Not Reported | |
| Green Synthesis (Elodea canadensis) | 27.75 | Stable | [4][5] | |
| Selenium (Se) NPs | Chemical Synthesis (BSA-capped) | 22.8 ± 4.7 | Not Reported | [6] |
| Biosynthesis (Providencia sp. DCX) | 120 | Not Reported | ||
| Zinc Oxide (ZnO) NPs | Chemical Synthesis | 20 and 100 | +25 to -40 (surface modified) | [7] |
| Extracted from Sunscreen | ≥100 | Negative at pH 7 | [8] |
Comparative Biological Activities
This section compares the antioxidant, antimicrobial, and anticancer activities of SrO, Se, and ZnO nanoparticles, highlighting their mechanisms of action.
Antioxidant Activity
A direct comparative study evaluated the antioxidant potential of green-synthesized SrO, Se, and ZnO NPs using DPPH and hydrogen peroxide (H₂O₂) radical scavenging assays.[1][2][3]
| Nanoparticle | DPPH Assay (% Inhibition at 50 µL) | H₂O₂ Assay (% Inhibition at 50 µL) |
| Strontium Oxide (SrO) NPs | 90.12% | 87.43% |
| Selenium (Se) NPs | 90.12% | 85.11% |
| Zinc Oxide (ZnO) NPs | 89.55% | 84.66% |
The results indicate that strontium oxide and selenium nanoparticles exhibit slightly higher antioxidant activity compared to zinc oxide nanoparticles in these in vitro assays.[1][2][3] Strontium nanoparticles, in particular, demonstrated excellent antioxidant activity.[1][2][3]
Antimicrobial Activity
All three types of nanoparticles have demonstrated antimicrobial properties, although their efficacy and mechanisms of action differ.
Strontium Oxide (SrO) Nanoparticles have shown effective antibacterial activity, particularly against Gram-negative bacteria.[9][10] The proposed mechanism involves the generation of reactive oxygen species (ROS) on the nanoparticle surface, which is more detrimental to Gram-negative bacteria due to their thinner peptidoglycan layer.[9]
Selenium Nanoparticles (SeNPs) exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[11][12] Their mechanisms of action are multimodal and include membrane damage, interference with cellular biomolecules, and induction of oxidative stress.[6][13] The antibacterial efficacy of SeNPs has been shown to be size-dependent.[14]
Zinc Oxide Nanoparticles (ZnO NPs) are well-established antimicrobial agents with a broad spectrum of activity.[15] Their antibacterial mechanisms include the disruption of the cell membrane, generation of ROS, and interference with cellular processes.[16][17]
While direct comparative studies are limited, the available data suggest that all three nanoparticles are potent antimicrobial agents with distinct mechanisms of action.
Anticancer Activity
Strontium, selenium, and zinc oxide nanoparticles have all been investigated for their potential as anticancer agents, primarily through the induction of apoptosis in cancer cells via oxidative stress.
Strontium Oxide (SrO) Nanoparticles have been shown to inhibit the phosphorylation of key signaling proteins like MAPK and AKT in breast cancer cells, leading to reduced cell viability.
Selenium Nanoparticles (SeNPs) have demonstrated selective cytotoxicity towards various cancer cell lines while being less toxic to normal cells. They can induce apoptosis through the generation of ROS and modulation of pro-apoptotic and anti-apoptotic gene expression.
Zinc Oxide Nanoparticles (ZnO NPs) are known to selectively induce apoptosis in cancer cells through the generation of ROS, leading to DNA damage and activation of apoptotic pathways. They have been shown to affect the expression of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2.
Signaling Pathways and Mechanisms of Action
The biological effects of these nanoparticles are mediated through their interaction with various cellular signaling pathways.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of nanoparticles.
Anticancer Signaling Pathways
The anticancer effects of these nanoparticles are often attributed to the induction of oxidative stress, leading to the activation of apoptotic signaling cascades.
Strontium Nanoparticles:
Caption: Strontium nanoparticles' anticancer mechanism.
Selenium Nanoparticles:
Caption: Selenium nanoparticles' anticancer mechanism.
References
- 1. Green Synthesis of Selenium, Zinc Oxide, and Strontium Nanoparticles and Their Antioxidant Activity - A Comparative In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis of Selenium, Zinc Oxide, and Strontium Nanoparticles and Their Antioxidant Activity - A Comparative In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Antimicrobial Activity of Selenium Nanoparticles (SeNPs) against Potentially Pathogenic Oral Microorganisms: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Antimicrobial Activity of Selenium Nanoparticles With Different Surface Chemistry and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering highly effective antimicrobial selenium nanoparticles through control of particle size - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Antibacterial properties and mechanism of selenium nanoparticles synthesized by Providencia sp. DCX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Mini Review of Antibacterial Properties of ZnO Nanoparticles [frontiersin.org]
- 15. Frontiers | Research on the antibacterial properties of nanoscale zinc oxide particles comprehensive review [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Strontium Selenide (SrSe)-Based Infrared Detectors in Comparison to Commercially Available Technologies
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced infrared (IR) detectors with superior performance characteristics is a relentless pursuit in fields ranging from biomedical imaging and drug discovery to industrial process monitoring and night vision. While established technologies such as Mercury Cadmium Telluride (MCT), Indium Antimonide (InSb), Indium Gallium Arsenide (InGaAs), and Vanadium Oxide (VOx) microbolometers dominate the market, emerging materials like Strontium Selenide (B1212193) (SrSe), a member of the chalcogenide family, present intriguing possibilities. This guide provides a comparative analysis of the theoretical potential of SrSe-based detectors against the proven performance of established IR detector technologies, supported by detailed experimental protocols for their characterization.
Overview of Infrared Detector Technologies
Infrared detectors are broadly categorized into two main types: photonic detectors and thermal detectors.
-
Photonic detectors , such as MCT, InSb, and InGaAs, operate by directly converting incident photons into charge carriers (electrons and holes), which are then collected to produce an electrical signal.[1] These detectors generally offer high sensitivity and fast response times but often require cryogenic cooling to minimize thermal noise.[2]
-
Thermal detectors , like VOx microbolometers, function by absorbing incident IR radiation, which leads to a change in the temperature of the sensing material. This temperature variation is then converted into an electrical signal.[3] While typically less sensitive and slower than photonic detectors, thermal detectors have the significant advantage of operating at room temperature.
Strontium Selenide (SrSe): A Promising Candidate
This compound (SrSe) is a IIA-VIA semiconductor compound that has garnered interest for its potential optoelectronic applications. While dedicated SrSe-based IR detectors are still in the research and development phase, an analysis of its known properties allows for a projection of its potential performance.
Optical and Electronic Properties of SrSe:
| Property | Value | Reference |
| Crystal Structure | Rock Salt (NaCl) | [4] |
| Band Gap | ~2.71 - 5.19 eV (Direct/Indirect) | [5][6] |
| Synthesis Methods | Reduction of Selenium, Reaction in Liquid Ammonia | [4][5] |
The relatively wide band gap of reported SrSe materials suggests its primary suitability for the visible to near-infrared spectrum. However, the band gap of chalcogenide materials can often be tuned through doping or by creating alloys, which could potentially extend the detection range of SrSe into the infrared.[7] Further research into thin-film deposition techniques is crucial to fabricate SrSe layers with properties optimized for IR detection.[8]
Performance Comparison of IR Detectors
The performance of an infrared detector is characterized by several key metrics. The following tables summarize the typical performance of established IR detector technologies. Due to the nascent stage of SrSe detector research, experimental data is not available; however, the performance of a related, well-established chalcogenide detector, Lead Selenide (PbSe), is included for a more relevant comparison.[9][10][11]
Table 1: Key Performance Metrics of Common IR Detectors
| Detector Material | Type | Operating Wavelength (µm) | Peak D* (cm·Hz¹/²/W) | Responsivity (A/W or V/W) | NEP (W/Hz¹/²) | Response Time | Operating Temperature |
| HgCdTe (MCT) | Photonic | 1 - 16 | > 10¹¹ | High | < 10⁻¹² | < 1 µs | Cryogenic (77K) |
| InSb | Photonic | 1 - 5.5 | > 10¹¹ | High | < 10⁻¹² | < 1 µs | Cryogenic (77K) |
| InGaAs | Photonic | 0.9 - 2.6 | > 10¹² | High | < 10⁻¹³ | < 1 ns | Room Temperature |
| VOx | Thermal | 2 - 14+ | ~10⁸ - 10⁹ | High (V/W) | ~10⁻¹⁰ | 1 - 20 ms | Room Temperature |
| PbSe | Photonic | 1 - 5.2 | > 10¹⁰ | High | ~10⁻¹¹ | 2 - 20 µs | Room/Cooled |
| SrSe (Projected) | Photonic | (Visible-NIR, potentially tunable) | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols for IR Detector Characterization
To ensure a fair and accurate comparison of different IR detectors, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance metrics.
Measurement of Responsivity
Responsivity (R) is a measure of the detector's output signal (voltage or current) per unit of incident optical power.
Experimental Setup:
-
IR Source: A calibrated blackbody radiation source with adjustable temperature.
-
Chopper: A mechanical chopper to modulate the IR radiation at a specific frequency.
-
Monochromator: To select a narrow wavelength band of the incident radiation.
-
Focusing Optics: Lenses or mirrors to direct and focus the radiation onto the detector.
-
Detector under Test (DUT): Mounted in a dewar for temperature control if necessary.
-
Preamplifier: To amplify the detector's output signal.
-
Lock-in Amplifier: To measure the magnitude of the modulated signal from the preamplifier, synchronized with the chopper frequency.
-
Power Meter: A calibrated power meter to measure the incident optical power at the detector's location.
Procedure:
-
Set the blackbody source to a specific temperature and the monochromator to the desired wavelength.
-
Modulate the IR radiation using the mechanical chopper at a known frequency.
-
Measure the incident optical power (P_inc) at the detector plane using the calibrated power meter.
-
Replace the power meter with the DUT.
-
Measure the root-mean-square (RMS) voltage (V_s) or current (I_s) of the detector's output signal using the lock-in amplifier.
-
Calculate the responsivity using the formula:
-
Voltage Responsivity (R_v) = V_s / P_inc
-
Current Responsivity (R_i) = I_s / P_inc
-
-
Repeat the measurement for different wavelengths to obtain the spectral responsivity curve.
Measurement of Noise Equivalent Power (NEP)
Noise Equivalent Power (NEP) is the incident optical power that generates a signal equal to the detector's root-mean-square (RMS) noise in a 1 Hz bandwidth.[12][13]
Experimental Setup:
The setup is similar to the responsivity measurement, with the addition of a spectrum analyzer or a true RMS voltmeter to measure the noise.
Procedure:
-
Shield the detector from all external radiation (dark conditions).
-
Measure the RMS noise voltage (V_n) or current (I_n) of the detector within a specific bandwidth (Δf) using a spectrum analyzer or a true RMS voltmeter.[14]
-
Measure the responsivity (R) of the detector at the wavelength of interest as described in the previous section.
-
Calculate the NEP using the formula:
-
NEP = V_n / (R_v * √Δf)
-
or NEP = I_n / (R_i * √Δf)
-
Determination of Specific Detectivity (D)*
Specific Detectivity (D*) is a figure of merit that normalizes the NEP by the detector's active area (A_d) and the measurement bandwidth (Δf), allowing for a comparison of different detectors regardless of their size.[15][16][17]
Procedure:
-
Measure the NEP of the detector.
-
Determine the active area (A_d) of the detector in cm².
-
Specify the measurement bandwidth (Δf) in Hz (typically 1 Hz).
-
Calculate D* using the formula:
-
D* = (√A_d * √Δf) / NEP
-
Signaling Pathways and Experimental Workflows
To visualize the underlying processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Photodetection Mechanism in a Chalcogenide Photoconductor
This diagram illustrates the fundamental process of photocarrier generation and transport in a generic chalcogenide thin-film photoconductor, which is the likely mechanism for a potential SrSe detector.[1][18]
Caption: Photocarrier generation and transport in a chalcogenide photoconductor.
Experimental Workflow for IR Detector Characterization
This diagram outlines the systematic process for characterizing the key performance metrics of an infrared detector.
Caption: Workflow for comprehensive IR detector performance characterization.
Logical Relationship of Key Performance Metrics
This diagram illustrates the interdependence of the primary figures of merit used to evaluate IR detector performance.
Caption: Interrelationship of key infrared detector performance metrics.
Conclusion
While established infrared detector technologies like MCT, InSb, InGaAs, and VOx offer mature and high-performance solutions, the exploration of novel materials is critical for future advancements. This compound, as a chalcogenide semiconductor, holds theoretical potential for photodetection, although significant research is required to synthesize materials with appropriate band gaps and to fabricate and characterize functional devices. The performance of related chalcogenide detectors like PbSe provides a promising benchmark. For researchers and professionals in drug development and other scientific fields, understanding the performance metrics and the rigorous experimental protocols for their measurement is paramount for selecting the optimal detector for a given application and for evaluating emerging technologies like SrSe-based detectors as they become available. The continued investigation into new material systems will undoubtedly pave the way for the next generation of infrared detectors with enhanced capabilities.
References
- 1. Photoconductive films for optoelectronics [sciencewill.com]
- 2. spie.org [spie.org]
- 3. Thermography - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Wide band gap selenide infrared nonlinear optical materials AIIMg6Ga6Se16 with strong SHG responses and high laser-induced damage thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. heegermaterials.com [heegermaterials.com]
- 9. PbSe Detectors [lasercomponents.com]
- 10. PbS and PbSe Infrared Detectors from Infrared Materials - Acal BFi [acalbfi.com]
- 11. Welcome to Infrared Materials PbS and PbSe Detectors [infraredmaterials.com]
- 12. koheron.com [koheron.com]
- 13. uotechnology.edu.iq [uotechnology.edu.iq]
- 14. onsemi.com [onsemi.com]
- 15. nationalacademies.org [nationalacademies.org]
- 16. 123.physics.ucdavis.edu [123.physics.ucdavis.edu]
- 17. hamamatsu.com [hamamatsu.com]
- 18. Charge transport mechanism in copper phthalocyanine thin films with and without traps - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strontium Selenide Phosphors: A Comparative Benchmark Against Commercial Standards
A detailed guide for researchers and drug development professionals on the performance characteristics of strontium selenide-based phosphors in comparison to established commercial standards. This guide provides a synthesis of experimental data, detailed methodologies for key characterization techniques, and a visualization of the experimental workflow.
In the ever-evolving landscape of luminescent materials, strontium selenide (B1212193) (SrSe) based phosphors are emerging as a promising class of materials with potential applications in areas such as bio-imaging, photovoltaics, and solid-state lighting. Their performance, however, must be rigorously benchmarked against well-established commercial standards to ascertain their competitive standing and guide future research and development. This guide provides a comparative analysis of the key performance indicators of europium-doped this compound (SrSe:Eu²⁺) phosphors against the industry-standard yttrium aluminum garnet doped with cerium (YAG:Ce).
Comparative Performance Data
The following table summarizes the key luminescent properties of SrSe:Eu²⁺ and the commercial benchmark, YAG:Ce. Data has been compiled from multiple sources to provide a representative comparison.
| Property | This compound (SrSe:Eu²⁺) | YAG:Ce (Commercial Standard) |
| Peak Emission Wavelength | ~480 - 520 nm | ~525 - 560 nm |
| Typical Dopant | Eu²⁺ | Ce³⁺ |
| Internal Quantum Efficiency (IQE) | Reported up to ~70% | Up to 95.6%[1] |
| Photoluminescence Decay Time | ~400 - 600 ns | ~60 ns (at -40°C) to ~10 ns (at 23°C)[2] |
| Excitation Wavelength | Broad absorption in the near-UV to blue region | ~450 - 470 nm (blue LED) |
Experimental Protocols
Accurate and reproducible characterization of phosphor performance is paramount. The following sections detail the standard experimental methodologies for measuring the key performance indicators presented in the comparison table.
Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy
Objective: To determine the emission and excitation spectra of the phosphor material.
Methodology:
-
Sample Preparation: The phosphor powder is typically dispersed in a transparent matrix (e.g., silicone) or pressed into a pellet. For electroluminescence measurements, the phosphor is coated onto an LED chip.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube) is used for PL measurements. For EL, the coated LED is driven by a power source, and the emitted light is collected by a spectrometer.
-
Measurement:
-
Emission Spectrum: The sample is excited at a fixed wavelength (e.g., 450 nm for YAG:Ce), and the emitted light intensity is scanned across a range of wavelengths.
-
Excitation Spectrum: The emission is monitored at the peak wavelength while the excitation wavelength is scanned. This reveals the wavelengths of light that most efficiently excite the phosphor.
-
Quantum Yield Measurement
Objective: To quantify the efficiency of the phosphor in converting absorbed photons into emitted photons.
Methodology:
-
Instrumentation: An integrating sphere coupled to a spectrofluorometer is the standard setup for absolute quantum yield measurements. The integrating sphere captures all light emitted and scattered by the sample.
-
Procedure:
-
A reference measurement is taken with the empty integrating sphere to capture the spectrum of the excitation source.
-
The phosphor sample is placed inside the sphere and irradiated with the excitation light.
-
The emission spectrum of the sample is recorded.
-
The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. Software is typically used to perform this calculation by integrating the areas under the emission and excitation peaks.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Objective: To measure the decay time of the phosphor's luminescence, which provides insights into the recombination dynamics of the excited states.
Methodology:
-
Instrumentation: A TRPL setup consists of a pulsed light source (e.g., a laser diode or a pulsed lamp), a monochromator to select the emission wavelength, and a high-speed detector (e.g., a streak camera or a time-correlated single photon counting system).
-
Procedure:
-
The phosphor sample is excited with a short pulse of light.
-
The detector records the intensity of the emitted light as a function of time after the excitation pulse.
-
The resulting decay curve is fitted to an exponential decay model to extract the luminescence lifetime (decay time).
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for characterizing and comparing phosphor materials.
Conclusion
This comparative guide highlights that while this compound phosphors show promise, further research is needed to enhance their quantum efficiency to rival that of established commercial standards like YAG:Ce. The provided experimental protocols offer a standardized framework for such comparative studies, ensuring data accuracy and reproducibility. The continued investigation and optimization of SrSe-based phosphors could lead to the development of next-generation luminescent materials for a wide array of scientific and technological applications.
References
Cross-Validation of Characterization Techniques for Strontium Selenide
A comprehensive analysis of Strontium Selenide (SrSe) necessitates the use of multiple characterization techniques to obtain a complete understanding of its structural, optical, and morphological properties. Cross-validation between these techniques is crucial for ensuring the accuracy and reliability of the experimental data. This guide provides a comparative overview of key characterization methods for SrSe, complete with experimental protocols and quantitative data.
Data Presentation: Comparative Analysis of SrSe Properties
The following table summarizes quantitative data for this compound obtained through various characterization techniques.
| Property Measured | Technique Used | Reported Value(s) | Reference(s) |
| Optical Band Gap | UV-Vis Spectroscopy | Direct: 5.19 eV, Indirect: 4.53 eV | [1][2] |
| Vibrational Modes | Raman Spectroscopy | 114 cm⁻¹, 234 cm⁻¹ (corresponding to SrSe) | [1][2] |
| Crystal Structure | X-Ray Diffraction (XRD) | NaCl (rock salt) structure | [2] |
| Morphology | Scanning Electron Microscopy (SEM) | Varies with synthesis; can produce nanoparticles | [3][4] |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS) | Confirms presence of Strontium (Sr) and Selenium (Se) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. X-Ray Diffraction (XRD) for Structural Analysis
X-Ray Diffraction is a primary technique for determining the crystal structure and phase purity of SrSe.
-
Sample Preparation:
-
A small amount of the synthesized SrSe powder is gently ground using an agate mortar and pestle to ensure a homogenous particle size.
-
The fine powder is then packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's top to minimize errors in peak positions.[5][6]
-
-
Instrumentation and Data Acquisition:
-
A standard powder X-ray diffractometer with a Bragg-Brentano geometry is used.[7]
-
The X-ray source is typically Cu Kα radiation (λ = 1.5406 Å).[7]
-
The diffractometer is operated at a voltage of 40 kV and a current of 40 mA.[7]
-
Data is collected over a 2θ scan range of 10° to 80°, with a step size of 0.02° and a scan speed of 1 second per step.[7]
-
Sample rotation is enabled to reduce preferred orientation effects.[7]
-
-
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the peak positions and intensities.
-
These peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the rock salt crystal structure of SrSe.
-
The lattice parameters can be calculated from the peak positions using Bragg's Law and the appropriate crystallographic equations for a cubic system.[8][9][10]
-
2. UV-Vis Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy is employed to determine the optical band gap of SrSe.
-
Sample Preparation:
-
For thin film samples, the SrSe is deposited on a transparent substrate like quartz glass, which has high transmission in the UV and visible ranges.[11]
-
For powder samples, a suspension can be prepared in a suitable solvent (e.g., ethanol) and placed in a quartz cuvette. A reference cuvette with the pure solvent is also prepared.[11]
-
-
Instrumentation and Data Acquisition:
-
A double-beam UV-Vis spectrophotometer is used to measure the absorbance or transmittance of the sample over a wavelength range, typically from 190 to 1100 nm.[12]
-
A baseline correction is performed using the reference sample (pure solvent or substrate).
-
-
Data Analysis:
-
The absorption coefficient (α) is calculated from the absorbance data.
-
A Tauc plot is constructed by plotting (αhν)² versus photon energy (hν) for a direct band gap semiconductor, or (αhν)¹/² versus hν for an indirect band gap.[12][13]
-
The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)ⁿ = 0) to determine the optical band gap (Eg).[12][14][15][16][17]
-
3. Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides information about the vibrational modes of SrSe, which are characteristic of its chemical bonds and crystal structure.
-
Sample Preparation:
-
A small amount of the SrSe powder is placed on a glass slide.
-
No special preparation is typically required, making it a non-destructive technique.
-
-
Instrumentation and Data Acquisition:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 638 nm or 532 nm) is used.[2][18]
-
The laser is focused onto the sample, and the scattered light is collected.
-
A filter is used to remove the Rayleigh scattered light (light at the same frequency as the laser).
-
The Raman scattered light is then dispersed by a grating and detected by a CCD camera.
-
-
Data Analysis:
-
The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).
-
The positions of the peaks in the spectrum correspond to the vibrational modes of the material. For SrSe, characteristic peaks are observed at 114 cm⁻¹ and 234 cm⁻¹.[1][2] These modes are considered "Raman active".[19][20][21][22]
-
4. Scanning Electron Microscopy (SEM) for Morphological Characterization
SEM is used to visualize the surface morphology, size, and shape of the SrSe particles.[3][23]
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
The sample is placed in the vacuum chamber of the scanning electron microscope.
-
A focused beam of high-energy electrons is scanned across the sample surface.[23]
-
The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons.[23]
-
These signals are collected by detectors to form a two-dimensional image of the sample's surface topography.[3]
-
-
Data Analysis:
Mandatory Visualizations
Experimental Workflow for this compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized SrSe sample.
Relationship Between Characterization Techniques and SrSe Properties
This diagram illustrates the relationship between the different characterization techniques and the specific properties of SrSe they are used to determine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azooptics.com [azooptics.com]
- 4. Green synthesis of strontium nanoparticles self-assembled in the presence of carboxymethyl cellulose: an in vivo imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. materials.ox.ac.uk [materials.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. rigaku.com [rigaku.com]
- 9. robwel.ch [robwel.ch]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
- 12. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 19. Raman active modes [doitpoms.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. New First Order Raman-active Modes in Few Layered Transition Metal Dichalcogenides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RamanBasics [sas.upenn.edu]
- 23. Scanning Electron Microscopy (SEM) [serc.carleton.edu]
- 24. researchgate.net [researchgate.net]
- 25. High resolution SEM imaging of gold nanoparticles in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
A Comparative Guide to the Theoretical and Experimental Band Gap of Strontium Selenide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The band gap is a fundamental electronic property of a semiconductor, dictating its optical and electrical characteristics. For strontium selenide (B1212193) (SrSe), a material with potential applications in optoelectronics, understanding the nuances between theoretically predicted and experimentally measured band gaps is crucial for accurate device modeling and development. This guide provides a comprehensive comparison, detailing the methodologies and presenting data for SrSe and related alkaline earth chalcogenides.
Quantitative Data Summary
A significant variance often exists between theoretical and experimental band gap values. This discrepancy arises from approximations in theoretical models and the influence of experimental conditions such as synthesis methods, purity, and crystallinity. The following table summarizes the reported band gap values for strontium selenide and comparable materials.
| Material | Band Gap Type | Experimental Value (eV) | Theoretical Value (eV) |
| This compound (SrSe) | Direct | 5.19 | Not Available |
| Indirect | 4.53, 2.88 | Not Available | |
| Strontium Sulfide (SrS) | Direct/Indirect | 1.35 - 2.00 | 2.50, 4.32 |
| Strontium Telluride (SrTe) | Direct | ~2.9 | 1.88, 1.96 |
| Indirect | Not Available | 1.55, 1.78, 1.94, 2.19, 2.83 | |
| Calcium Selenide (CaSe) | Direct | ~3.9, ~5.0[1] | Not Available |
| Indirect | Not Available | 2.96 (monolayer)[1] |
Experimental Protocols
The experimental determination of a material's band gap is highly dependent on the synthesis of the material and the characterization technique employed.
Synthesis of this compound
One reported method for synthesizing nanostructured this compound involves a chemical reaction where elemental selenium powder is reduced in a solution containing rongalite (sodium hydroxymethanesulfinate), ammonium (B1175870) hydroxide, and a strontium chloride solution. This process yields a black powder of SrSe dispersed in an aqueous solution. The physical and electronic properties of the resulting material are intrinsically linked to the parameters of this synthesis process.
Band Gap Measurement: UV-Visible Spectroscopy
A standard and widely used technique for determining the optical band gap of semiconductors is UV-Visible (UV-Vis) absorption spectroscopy.[2]
-
Sample Preparation : The synthesized SrSe powder is dispersed in a suitable solvent (e.g., deionized water) to form a stable colloidal solution.
-
Data Acquisition : The UV-Vis spectrophotometer measures the absorbance of light by the sample over a range of wavelengths.[2]
-
Data Analysis (Tauc Plot) : The optical band gap (Eg) is extrapolated from the absorption data using a Tauc plot. The absorption coefficient (α) is calculated from the absorbance spectrum. The relationship (αhν)^n is plotted against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The linear portion of the plot is extrapolated to the energy axis (where (αhν)^n = 0) to determine the band gap energy.[3]
Theoretical Protocols
Theoretical calculations provide invaluable insight into the intrinsic electronic properties of a perfect crystal lattice, free from the defects and impurities often present in experimental samples.
First-Principles Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most common computational method for predicting the electronic band structure of materials.[4]
-
Structural Optimization : The calculation begins with the crystal structure of the material (e.g., the rock-salt structure for SrSe). The lattice parameters and atomic positions are optimized to find the lowest energy configuration.
-
Electron Exchange-Correlation Functional : A key component of DFT is the exchange-correlation functional, which approximates the complex many-body electronic interactions. Common functionals include:
-
Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) : These are standard functionals but are known to systematically underestimate band gaps.[5]
-
Hybrid Functionals (e.g., HSE06) : These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional, often yielding more accurate band gap predictions that are closer to experimental values.[4][6]
-
Meta-GGA Functionals : These offer a higher level of approximation by including the kinetic energy density.
-
-
Advanced Methods & Corrections :
-
GW Approximation (G₀W₀) : A many-body perturbation theory approach that can provide highly accurate band gap values, often considered a benchmark for theoretical calculations.[7]
-
Spin-Orbit Coupling (SOC) : For materials containing heavier elements like strontium and selenium, relativistic effects become significant. Including SOC in the calculations is often necessary for an accurate description of the band structure.[4]
-
The choice of functional and the inclusion of corrections like SOC are critical for bridging the gap between theoretical predictions and experimental reality. For instance, calculations for strontium telluride (SrTe) show a significant improvement in matching experimental results when using the HSE hybrid functional.[6]
Mandatory Visualizations
The following diagrams illustrate the comparative workflow for determining the band gap of this compound.
Caption: Workflow comparing theoretical and experimental band gap determination.
Caption: Logical relationships between SrSe and alternative materials.
References
comparative analysis of different synthesis routes for strontium selenide
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preparation of Strontium Selenide (B1212193)
Strontium selenide (SrSe), an inorganic compound with a rock-salt crystal structure, is gaining interest in various scientific fields, including as a base material for infrared-stimulable phosphors and in the development of novel nanomaterials. The synthesis of high-purity this compound is crucial for these applications, and various synthetic routes have been developed, each with its own set of advantages and challenges. This guide provides a comparative analysis of three prominent synthesis methods: solution-phase synthesis, solid-state synthesis, and synthesis in liquid ammonia (B1221849).
Performance Comparison
The choice of synthesis route for this compound significantly impacts key performance indicators such as reaction time, temperature, and the purity of the final product. A summary of these quantitative parameters for the different methods is presented below.
| Parameter | Solution-Phase Synthesis (Rongalite Method) | Solid-State Synthesis (Displacement Reaction) | Solid-State Synthesis (Selenate Reduction) | Synthesis in Liquid Ammonia |
| Reaction Temperature | 70-75 °C[1] | 1000-1400 °C | 600 °C[2] | Low Temperature (typically < -33 °C) |
| Reaction Time | Not explicitly stated, but appears to be rapid | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Purity/Byproducts | Strontium oxide detected as a byproduct[1][3] | High crystallinity reported | Not explicitly stated | Not explicitly stated |
| Yield | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Key Reagents | Strontium chloride, Selenium, Rongalite, Ammonium (B1175870) hydroxide[1] | Strontium carbonate, Zinc selenide | Strontium selenate (B1209512), Hydrogen gas[2] | Strontium metal, Hydrogen selenide, Liquid ammonia[2] |
| Primary Advantages | Mild reaction conditions, uses common lab reagents | Produces highly crystalline material, avoids hazardous chemicals | Relatively straightforward high-temperature reduction | Very low reaction temperatures |
| Primary Disadvantages | Potential for oxide byproduct formation, yield not reported | High temperatures required, long reaction times typical | High temperature, requires handling of flammable H₂ gas | Requires handling of toxic H₂Se gas and cryogenic liquid NH₃ |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and further research.
Solution-Phase Synthesis via Selenium Reduction (Rongalite Method)
This method involves the reduction of elemental selenium in an aqueous solution using rongalite, followed by a precipitation reaction with a strontium salt.[1]
Experimental Protocol:
-
Preparation of Selenium Ionic Solution:
-
In a suitable reaction vessel, combine 0.02 g of elemental selenium powder with 2 mL of deionized water, 2 mL of concentrated (29%) ammonium hydroxide, and 2 mL of 1M rongalite solution.
-
Heat the mixture to a temperature range of 70-75 °C with continuous stirring until the selenium powder is completely dissolved, forming a clear solution.
-
-
Preparation of Strontium Solution:
-
Prepare a 0.1M aqueous solution of strontium chloride (SrCl₂).
-
-
Reaction and Precipitation:
-
Combine equal volumetric proportions of the selenium ionic solution and the strontium chloride solution.
-
Stir the resulting mixture to ensure homogenization and facilitate the chemical reaction, which leads to the precipitation of this compound.
-
-
Product Isolation and Drying:
-
Centrifuge the mixture to separate the this compound precipitate from the supernatant.
-
Wash the precipitate with deionized water and centrifuge again. Repeat this washing step several times to remove any unreacted reagents and byproducts.
-
Dry the final product at room temperature.
-
The resulting product is a black powder dispersed in an aqueous solution.[3] Characterization using Raman spectroscopy has shown the presence of strontium oxide as a byproduct.[1][3]
Solid-State Synthesis
Solid-state methods involve the reaction of solid precursors at elevated temperatures to produce the desired material.
This route utilizes the reaction between strontium carbonate and zinc selenide at high temperatures.
Experimental Protocol:
-
Precursor Preparation:
-
Thoroughly mix stoichiometric amounts of strontium carbonate (SrCO₃) and zinc selenide (ZnSe) powders.
-
-
Calcination:
-
Place the mixed powder in a suitable crucible (e.g., alumina).
-
Heat the mixture in a tube furnace under a nitrogen/hydrogen (N₂/H₂) atmosphere.
-
The reaction is typically carried out at a temperature in the range of 1000-1400 °C. The exact duration of heating should be optimized to ensure complete reaction.
-
-
Cooling and Product Recovery:
-
After the calcination period, cool the furnace to room temperature under the inert atmosphere.
-
The resulting this compound product can then be recovered. This method is reported to yield highly crystalline SrSe.
-
This classic solid-state method involves the high-temperature reduction of strontium selenate using hydrogen gas.[2]
Experimental Protocol:
-
Setup:
-
Place strontium selenate (SrSeO₄) powder in a quartz tube or a similar high-temperature resistant reactor.
-
Set up the reactor in a tube furnace equipped with a gas inlet and outlet.
-
-
Reduction:
-
Heat the strontium selenate to 600 °C under a continuous flow of hydrogen (H₂) gas.[2]
-
Maintain the temperature and gas flow for a sufficient duration to ensure complete reduction of the selenate to the selenide.
-
-
Cooling and Product Handling:
-
After the reaction is complete, cool the system to room temperature under an inert gas flow (e.g., nitrogen or argon) to prevent re-oxidation of the this compound.
-
The final product, this compound, should be handled in an inert atmosphere due to its sensitivity to air and moisture.
-
Synthesis in Liquid Ammonia
This method takes advantage of the low boiling point of liquid ammonia to carry out the reaction at cryogenic temperatures.[2]
Experimental Protocol:
-
Setup:
-
Assemble a reaction vessel (e.g., a three-neck flask) equipped with a cold finger condenser (e.g., with a dry ice/acetone slurry), a gas inlet, and a stirring mechanism.
-
Ensure the entire system is dry and can be maintained under an inert atmosphere.
-
-
Liquefaction of Ammonia:
-
Cool the condenser and pass ammonia (NH₃) gas through the system to liquefy it in the reaction vessel. The boiling point of ammonia is -33.34 °C.
-
-
Reaction:
-
Dissolve elemental strontium metal in the liquid ammonia.
-
Bubble hydrogen selenide (H₂Se) gas through the strontium-ammonia solution. Caution: Hydrogen selenide is an extremely toxic gas and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
The reaction between strontium and hydrogen selenide in liquid ammonia will proceed to form this compound.
-
-
Product Isolation:
-
Once the reaction is complete, allow the liquid ammonia to evaporate under a stream of inert gas.
-
The solid this compound product remains in the reaction vessel and should be collected and stored under inert conditions.
-
Synthesis Route Overview
The choice of a synthesis route depends on the desired product characteristics and the available laboratory infrastructure. The following diagram illustrates the logical flow and key stages of the described synthesis methods.
Caption: Flowchart of different synthesis routes for this compound.
References
nondestructive analysis of selenide single crystals
A Comprehensive Guide to Nondestructive Analysis of Selenide (B1212193) Single Crystals
For researchers, scientists, and professionals in drug development, the precise characterization of selenide single crystals is paramount for advancing new technologies. Nondestructive analysis techniques are essential for preserving the integrity of these valuable samples while gaining critical insights into their structural, optical, and electronic properties. This guide provides a comparative overview of key nondestructive methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical approach.
Comparative Overview of Nondestructive Techniques
The selection of a nondestructive analytical technique is contingent on the specific properties of the selenide single crystal under investigation. The following table summarizes the capabilities of several leading methods.
| Technique | Information Obtained | Resolution | Sample Requirements | Advantages | Limitations |
| Raman Spectroscopy | Crystalline quality, phase identification, phonon modes, defect analysis, strain | ~1 µm lateral | Solid, single crystal | High sensitivity to crystal structure and defects, non-contact, can be used for mapping. | Can be affected by sample fluorescence; laser-induced damage is possible at high power. |
| Photoluminescence (PL) Spectroscopy | Band gap energy, defect levels, exciton (B1674681) recombination dynamics, impurity identification | ~1 µm lateral | Solid, single crystal, must be luminescent | Highly sensitive to electronic transitions and defects, non-contact. | Not all materials luminesce; interpretation can be complex. |
| Single-Crystal X-ray Diffraction (XRD) | Crystal structure, lattice parameters, atomic positions, bond lengths and angles | Atomic scale | High-quality single crystal (typically 30-300 µm) | Provides the definitive crystal structure of a material.[1] | Requires a high-quality, single-domain crystal; can be time-consuming. |
| Atomic Force Microscopy (AFM) | Surface topography, surface defects (e.g., steps, pits), roughness, mechanical properties | Nanometer lateral, Angstrom vertical | Solid, relatively flat surface | High-resolution surface imaging, can be performed in various environments (air, liquid).[2] | Limited to surface analysis; tip-sample interaction can modify the surface. |
| X-ray Spectrometry (µ-XRF, ED-EPMA, XPS) | Elemental composition and stoichiometry | µ-XRF: ~20 µm, ED-EPMA: ~1 µm, XPS: surface sensitive (~10 nm) | Solid, single crystal | Provides quantitative elemental analysis.[3][4][5] | Can be surface-sensitive (XPS) or require careful sample positioning (µ-XRF).[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key nondestructive techniques discussed.
Raman Spectroscopy
Objective: To assess the crystalline quality and identify the phonon modes of a selenide single crystal.
Materials:
-
Selenide single crystal
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 633 nm)
-
Microscope objective (e.g., 50x or 100x)
-
Sample holder
Procedure:
-
Sample Preparation: Mount the selenide single crystal on a clean glass slide or a suitable sample holder. Ensure the surface to be analyzed is clean and free of contaminants.
-
Instrument Setup:
-
Turn on the Raman spectrometer and the laser source. Allow the system to stabilize.
-
Select the appropriate laser wavelength. For many selenides, a 532 nm or 633 nm laser is suitable.[6]
-
Set the laser power to a low value (e.g., <1 mW) to avoid sample damage, especially for sensitive materials.
-
Select the appropriate grating and objective. A high-resolution grating will provide better spectral detail.
-
-
Data Acquisition:
-
Place the sample on the microscope stage and bring the crystal surface into focus using the white light source.
-
Switch to the laser and focus it on the desired area of the crystal.
-
Acquire a Raman spectrum with a suitable acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
To perform mapping, define the area of interest and the step size. The software will then automatically collect spectra at each point.[7]
-
-
Data Analysis:
-
Identify the characteristic Raman peaks corresponding to the vibrational modes of the selenide crystal.[6]
-
Analyze the peak positions, widths, and intensities to assess crystalline quality. Broader peaks may indicate the presence of defects or disorder.
-
For mapping data, generate intensity maps of specific Raman modes to visualize the spatial distribution of different phases or defect densities.
-
Photoluminescence (PL) Spectroscopy
Objective: To determine the band gap energy and identify defect-related emission in a selenide single crystal.
Materials:
-
Selenide single crystal
-
PL spectroscopy system with a suitable excitation source (e.g., a laser with energy greater than the material's band gap)
-
Cryostat for low-temperature measurements (optional)
-
Spectrometer and detector
Procedure:
-
Sample Preparation: Mount the selenide single crystal in the sample holder. For low-temperature measurements, mount the sample in a cryostat.
-
Instrument Setup:
-
Turn on the excitation source and the detection system.
-
Select an excitation wavelength with energy above the expected band gap of the selenide crystal.
-
Set the excitation power to a level that provides a good signal without causing sample damage.
-
-
Data Acquisition:
-
Align the excitation beam onto the sample and collect the emitted light.
-
Record the PL spectrum by scanning the spectrometer over the desired wavelength range.
-
If performing temperature-dependent measurements, cool the sample to the desired temperature using the cryostat and record spectra at different temperatures.
-
-
Data Analysis:
-
Identify the peak corresponding to the near-band-edge emission to determine the band gap energy.
-
Analyze any lower-energy peaks, which may be related to defect states or impurities.[8]
-
The intensity and width of the PL peaks can provide information about the material's quality and recombination dynamics.
-
Single-Crystal X-ray Diffraction (XRD)
Objective: To determine the precise crystal structure of a selenide single crystal.
Materials:
-
High-quality selenide single crystal (typically 30-300 µm in size)
-
Single-crystal X-ray diffractometer
-
Goniometer head and mounting pins/loops
-
Cryosystem (optional, for low-temperature data collection)
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Carefully mount the crystal on a pin or in a loop using a minimal amount of adhesive or oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial short data collection to determine the unit cell and crystal quality.
-
Based on the unit cell, devise a data collection strategy to measure a complete and redundant set of diffraction data.
-
Collect the full dataset, which may take several hours.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as absorption and beam intensity variations.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic positions, displacement parameters, and other structural parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
The final refined structure will provide precise information on bond lengths, bond angles, and other crystallographic details.
-
Atomic Force Microscopy (AFM)
Objective: To image the surface topography and identify surface defects on a selenide single crystal.
Materials:
-
Selenide single crystal with a relatively flat surface
-
Atomic Force Microscope
-
AFM cantilever with a sharp tip
Procedure:
-
Sample Preparation:
-
Mount the selenide single crystal on a sample puck using double-sided adhesive. Ensure the surface is as flat as possible.
-
-
Instrument Setup:
-
Install an appropriate AFM cantilever in the instrument.
-
Align the laser onto the cantilever and position the reflected spot on the photodetector.
-
Perform a frequency sweep to determine the cantilever's resonance frequency for tapping mode imaging.
-
-
Imaging:
-
Engage the AFM tip with the sample surface.
-
Set the imaging parameters, including scan size, scan rate, setpoint (for tapping mode), and feedback gains.
-
Start the scan and acquire the topography image.
-
Other channels, such as phase or amplitude, can be recorded simultaneously to provide additional information about surface properties.
-
-
Data Analysis:
-
Process the AFM image to remove artifacts such as tilt and bow.
-
Analyze the surface topography to identify features such as atomic steps, terraces, and defects.
-
Measure the height of features and the surface roughness from the topography data.
-
Visualization of Analytical Workflows
To better illustrate the relationships between these techniques and the overall process of nondestructive analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sssc.usask.ca [sssc.usask.ca]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Crystal quality of two-dimensional gallium telluride and gallium selenide using Raman fingerprint | Semantic Scholar [semanticscholar.org]
- 8. azooptics.com [azooptics.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Strontium Selenide Disposal
For researchers and scientists at the forefront of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. Strontium selenide (B1212193) (SrSe), a compound utilized in specialized research applications, is classified as a hazardous material due to its toxicity and potential for environmental harm. Adherence to strict disposal protocols is not only a regulatory requirement but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the proper disposal of strontium selenide, designed to build trust and provide value beyond the product itself.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a controlled laboratory setting. The compound is toxic if swallowed or inhaled and poses a significant risk to aquatic life.[1]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required when handling the powder form to prevent inhalation.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[2]
-
In case of eye contact: Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Procedure for this compound
The primary objective for the safe disposal of this compound waste is to convert it into a more stable and less hazardous form, followed by disposal through a licensed professional waste management service. For aqueous waste containing this compound, this involves the chemical reduction of the selenite (B80905) ion (SeO₃²⁻) to insoluble and less toxic elemental selenium (Se⁰).
Experimental Protocol: Chemical Reduction of Aqueous this compound Waste
This protocol details the methodology for treating aqueous waste contaminated with this compound.
1. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.
-
Solid and aqueous waste streams should be collected in separate, compatible containers.
2. Preparation of Aqueous Waste for Treatment:
-
For solid this compound waste, a chemical treatment process to reduce it to elemental selenium is recommended. To facilitate this, the solid waste should first be carefully dissolved in a minimal amount of dilute acid (e.g., 1M HCl) within a chemical fume hood. This will bring the selenium into an aqueous selenite form.
3. Acidification:
-
Slowly add a dilute acid (e.g., 1M HCl or 1M H₂SO₄) to the aqueous this compound waste while stirring continuously.
-
Monitor the pH of the solution closely until it reaches a range of 3-4. This acidic condition is optimal for the subsequent reduction reaction.
4. Chemical Reduction:
-
Method A: Using Sodium Sulfite (B76179): While stirring, slowly add a stoichiometric excess of sodium sulfite (Na₂SO₃) to the acidified solution. The formation of a reddish-orange precipitate indicates the successful reduction of selenite to elemental selenium.
-
Method B: Using Iron Powder: As an alternative, add iron powder to the acidified solution at a concentration of approximately 3 to 5 grams per liter of wastewater. Stir the mixture at room temperature.
5. Reaction Time:
-
Allow the reduction reaction to proceed for at least one hour with continuous stirring to ensure the complete precipitation of elemental selenium.
6. Precipitate Collection:
-
Once the reaction is complete and the red precipitate of elemental selenium has settled, separate the solid from the liquid by filtration.
7. Waste Segregation and Final Disposal:
-
Solid Waste: The collected elemental selenium precipitate is still considered hazardous waste. Place it in a clearly labeled, sealed, and compatible hazardous waste container designated for solid chemical waste.
-
Liquid Waste (Filtrate): The remaining liquid must be tested to ensure the selenium concentration is below the regulatory limit (typically 1.0 mg/L) before it can be considered for further treatment or disposal as non-hazardous waste.[1] If the concentration remains above the limit, the reduction process should be repeated.
-
Arrange for the collection and disposal of the sealed hazardous waste containers through a licensed environmental waste management company, in accordance with all federal, state, and local regulations.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the handling and disposal of this compound waste.
| Parameter | Value | Unit | Significance |
| EPA Regulatory Limit for Selenium | 1.0 | mg/L | Maximum concentration of selenium in the leachate for a waste to be classified as non-hazardous under the Resource Conservation and Recovery Act (RCRA).[1] |
| Optimal pH for Reduction | 3 - 4 | pH | The ideal pH range for the efficient chemical reduction of selenite to elemental selenium.[1] |
| Iron Powder Concentration | 3 - 5 | g/L | Recommended amount of iron powder for the reduction of selenite in wastewater.[1] |
| Reaction Time | ≥ 1 | hour | Minimum time required for the complete precipitation of elemental selenium after the addition of a reducing agent.[1] |
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact, reinforcing a culture of safety and responsibility.
References
Essential Safety and Logistical Information for Handling Strontium Selenide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Strontium selenide (B1212193) (SrSe). Adherence to these procedures is vital to ensure a safe laboratory environment.
Hazard Identification and Immediate Safety Concerns
Strontium selenide is a hazardous chemical that presents significant health risks upon exposure. It is classified as acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3]
GHS Hazard Statements:
-
H373: May cause damage to organs through prolonged or repeated exposure[1][2]
-
H400: Very toxic to aquatic life[1]
-
H410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or tight-sealing safety goggles.[3] | To prevent eye contact with dust particles. |
| Hand Protection | Chemical impermeable gloves (e.g., rubber gloves).[1][4] | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved dust respirator. For high airborne concentrations, a positive-pressure supplied air respirator may be required.[3] | To prevent inhalation of hazardous dust. |
| Body Protection | Lab coat or other protective work clothing.[3][5] | To protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[6]
-
Safe Practices:
-
Wash hands thoroughly after handling.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents and acids.[4] Keep away from foodstuff containers.[1] Do not allow contact with water.[4]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the powder spill with a plastic sheet or tarp to minimize spreading.[3]
-
Carefully take up the material mechanically, avoiding dust creation, and place it in a suitable, closed container for disposal.[3]
-
Clean the contaminated surface thoroughly.[3]
Large Spills:
-
Evacuate the area immediately and keep people away from and upwind of the spill.[1][7]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
Follow the containment and cleaning procedures for small spills, using appropriate tools.
-
Dispose of the collected material in accordance with local, state, and federal regulations.[3]
First Aid Procedures
Immediate medical attention is required for any exposure to this compound.[3]
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][7] |
Disposal Plan
Disposal of this compound and its contaminated packaging must be handled as hazardous waste.
-
Waste Collection: Collect waste material in suitable, closed, and properly labeled containers.[1]
-
Disposal Method: Disposal should be in accordance with applicable regional, national, and local laws and regulations.[3] Do not release into the environment.[3]
-
Contaminated Packaging: Do not reuse empty containers. Dispose of them as unused product.[8]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 166.58 g/mol | [9] |
| Appearance | White cubic crystals or powder | [1][10] |
| Melting Point | 1600 °C (2912 °F) | [9] |
| Density | 4.38 g/cm³ | [9] |
| ACGIH TLV (as Se) | TWA: 0.2 mg/m³ | [3] |
| OSHA PEL (as Se) | TWA: 0.2 mg/m³ | [3] |
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | SeSr | CID 14619133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Strontium - ESPI Metals [espimetals.com]
- 5. benchchem.com [benchchem.com]
- 6. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. americanelements.com [americanelements.com]
- 10. heegermaterials.com [heegermaterials.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
